molecular formula C8H9NO B084802 2,3-Dihydrobenzo[b]furan-7-ylamine CAS No. 13414-56-7

2,3-Dihydrobenzo[b]furan-7-ylamine

Cat. No.: B084802
CAS No.: 13414-56-7
M. Wt: 135.16 g/mol
InChI Key: UHHZGSLXPQGPJL-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzo[b]furan-7-ylamine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery . The benzo[b]furan motif is a privileged structure in pharmacology, with its derivatives demonstrating a broad spectrum of biological activities . A substantial body of scientific literature highlights the exceptional promise of this structural class, particularly in the development of novel anticancer, antibacterial, and antifungal agents . The amine functional group on the dihydrobenzofuran core provides a key site for further synthetic derivatization, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies . Researchers value this scaffold because it can participate in diverse intermolecular interactions with enzyme targets, including hydrogen bonding and π-stacking, which are critical for biological activity . Furthermore, incorporating heterocycles like dihydrobenzofuran can improve the solubility and oral absorption of potential drug candidates, making it a valuable building block in optimizing pharmacokinetic properties . This compound serves as a key intermediate for accessing complex molecular structures in organic synthesis and is utilized in the exploration of new therapeutic areas, driven by the ongoing need for robust and efficient synthetic protocols for functionalized heterocycles .

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHZGSLXPQGPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510307
Record name 2,3-Dihydro-1-benzofuran-7-amine
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URL https://comptox.epa.gov/dashboard/DTXSID10510307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13414-56-7
Record name 2,3-Dihydro-1-benzofuran-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-7-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydrobenzo[b]furan-7-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Dihydrobenzo[b]furan-7-ylamine, a heterocyclic amine of growing interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide combines confirmed data with predicted values and established experimental protocols for analogous compounds.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and development as a potential therapeutic agent. The following table summarizes the available and estimated data for this compound.

PropertyValueSource
Molecular Formula C₈H₉NOEchemi, Alfa Chemistry, Thermo Fisher Scientific[1][2][3]
Molecular Weight 135.17 g/mol Alfa Chemistry, Thermo Fisher Scientific[2][3]
CAS Number 13414-56-7Echemi, Alfa Chemistry, Thermo Fisher Scientific[1][2][3]
Melting Point Not Experimentally Determined-
Boiling Point Not Experimentally Determined-
Water Solubility Predicted: Moderately SolubleBased on the solubility of 2,3-dihydrobenzofuran[4]
pKa (Predicted) ~4.5 - 5.5Estimated based on similar aromatic amines
LogP (Predicted) 1.1 - 1.5Estimated based on computational models

Note: Predicted and estimated values are provided as a guide and should be confirmed through experimental determination.

Synthesis and Characterization

The most plausible synthetic route to this compound is through the reduction of its nitro precursor, 7-nitro-2,3-dihydrobenzo[b]furan. Several established methods for the reduction of aromatic nitro compounds can be employed.[5][6][7]

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol outlines a general procedure for the synthesis of this compound from 7-nitro-2,3-dihydrobenzo[b]furan using catalytic hydrogenation.

Materials:

  • 7-nitro-2,3-dihydrobenzofuran

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂)

  • Parr apparatus or similar hydrogenation equipment

  • Filter agent (e.g., Celite®)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve 7-nitro-2,3-dihydrobenzofuran in a sufficient volume of ethanol or ethyl acetate.

  • Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10% by weight of the starting material).

  • Seal the vessel and connect it to a Parr apparatus.

  • Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) and maintain vigorous stirring.[8]

  • Monitor the reaction progress by monitoring the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product may be purified further by techniques such as column chromatography or recrystallization, if necessary.

Logical Workflow for Synthesis:

G Start 7-nitro-2,3-dihydrobenzo[b]furan Dissolve Dissolve in Ethanol/Ethyl Acetate Start->Dissolve Add_Catalyst Add 10% Pd/C Catalyst Dissolve->Add_Catalyst Hydrogenation Catalytic Hydrogenation (H₂, Parr Apparatus) Add_Catalyst->Hydrogenation Filter Filter through Celite® Hydrogenation->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purification (Column Chromatography/Recrystallization) Evaporate->Purify Product This compound Purify->Product

Synthetic workflow for this compound.
Characterization Methods

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed information about the molecular structure, confirming the presence of the dihydrobenzofuran core and the amine group at the 7-position.[9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, and the aromatic and aliphatic C-H and C-O bonds.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak expected at m/z = 135.17.

Experimental Protocols for Physicochemical Properties

The following are detailed methodologies for the experimental determination of key physicochemical properties.

Melting Point Determination

Apparatus:

  • Capillary melting point apparatus

  • Melting point capillaries

  • Thermometer

Procedure:

  • Finely powder a small, dry sample of this compound.

  • Pack the powdered sample into a melting point capillary to a height of 2-3 mm.

  • Place the capillary in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.

pKa Determination by Potentiometric Titration

Apparatus:

  • pH meter with a combination pH electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Calibrate the pH meter using standard buffer solutions.

  • Place the beaker containing the amine solution on a stir plate and immerse the pH electrode.

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) from a burette, adding the titrant in small increments.

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve.

Biological Relevance and Potential Signaling Pathway Involvement

While specific signaling pathways for this compound have not been elucidated, the dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[11] Derivatives of this core have been investigated for a range of therapeutic applications, including as anti-inflammatory agents and for the treatment of neurological disorders.[12][13]

One area of active research is the development of 2,3-dihydrobenzofuran derivatives as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in the inflammatory response.[11] Inhibition of mPGES-1 represents a promising strategy for the development of novel anti-inflammatory drugs.

Representative Signaling Pathway: Prostaglandin E2 Synthesis

The following diagram illustrates the role of mPGES-1 in the prostaglandin E2 synthesis pathway, a potential target for compounds based on the 2,3-dihydrobenzofuran scaffold.

G Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX-1/COX-2) Arachidonic_Acid->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E₂ (PGE₂) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Inhibitor 2,3-Dihydrobenzofuran Derivatives (Potential Inhibitors) Inhibitor->mPGES1

Potential inhibition of the mPGES-1 pathway by dihydrobenzofuran derivatives.

This guide serves as a foundational resource for researchers working with this compound. The provided protocols and data, while in some cases predictive, offer a robust starting point for further experimental investigation and drug development endeavors.

References

In-Depth Technical Guide: 2,3-Dihydrobenzo[b]furan-7-ylamine (CAS 13414-56-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydrobenzo[b]furan-7-ylamine, with CAS number 13414-56-7, is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold, incorporating both aromatic and saturated heterocyclic features, makes it an attractive starting point for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its relevance in the broader context of drug development. While specific biological activity and signaling pathway involvement for this compound are not extensively documented in publicly available literature, its utility as a molecular scaffold suggests its role as a key intermediate in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₈H₉NO.[1][2] It is also known by other names such as 7-amino-2,3-dihydrobenzofuran and 2,3-dihydro-1-benzofuran-7-amine.[1] The compound is categorized as an organic reagent and is primarily used for research and development purposes.[1][3] While extensive experimental data on its physical properties are limited, the following table summarizes the key chemical identifiers and computed properties.

PropertyValueReference(s)
CAS Number 13414-56-7[1][2]
Molecular Formula C₈H₉NO[1][2]
Molecular Weight 135.17 g/mol [2]
IUPAC Name 2,3-dihydro-1-benzofuran-7-amine[1]
SMILES C1OC2=C(C=CC=C2N)C1
InChIKey UHHZGSLXPQGPJL-UHFFFAOYSA-N[1]
Purity (typical) ≥97%[2]

Note: Some physical properties like melting point and boiling point are not consistently reported across public sources.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the nitration of a suitable precursor followed by the reduction of the nitro group to an amine. A plausible synthetic pathway starts from 2,3-dihydrobenzofuran.

Logical Workflow for Synthesis

G start 2,3-Dihydrobenzofuran step1 Nitration (e.g., HNO3/H2SO4) start->step1 intermediate 7-Nitro-2,3-dihydrobenzofuran step1->intermediate step2 Reduction (e.g., H2/Pd-C or SnCl2/HCl) intermediate->step2 product This compound step2->product G start This compound (Starting Scaffold) step1 Library Synthesis (Amide coupling, etc.) start->step1 intermediate Diverse Chemical Library step1->intermediate step2 High-Throughput Screening (Biological Assays) intermediate->step2 product Hit Compounds step2->product step3 Lead Optimization (SAR Studies) product->step3 final_product Drug Candidate step3->final_product

References

The Diverse Biological Activities of 2,3-Dihydrobenzofuran Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its presence in a wide array of biologically active natural products and synthetic compounds. The incorporation of an amine functionality into this heterocyclic system has given rise to a class of molecules with a broad spectrum of pharmacological activities, making them promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the biological activities of 2,3-dihydrobenzofuran amines, with a focus on their anticancer, anti-inflammatory, central nervous system (CNS), and antimicrobial properties.

Anticancer Activity: Targeting Key Cellular Pathways

Several 2,3-dihydrobenzofuran amine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of critical enzymes and the induction of apoptosis.

PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is crucial for the repair of single-strand DNA breaks. Inhibiting PARP-1 in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, can lead to synthetic lethality. Certain 2,3-dihydrobenzofuran amines have emerged as potent PARP-1 inhibitors.

Table 1: PARP-1 Inhibitory Activity of 2,3-Dihydrobenzofuran Amines

Compound IDTargetIC50 (nM)Cell LineReference
S12PARP-121.8-[1]
Ex 11 PARP-1<10-[2]

Experimental Protocol: PARP-1 Inhibition Assay

A common method to determine the inhibitory activity of compounds against PARP-1 is a chemiluminescent assay. The general steps are as follows:

  • Plate Preparation: A 96-well plate is coated with histone, the protein that is poly(ADP-ribosyl)ated by PARP-1.

  • Reaction Mixture: The test compound (2,3-dihydrobenzofuran amine derivative), recombinant PARP-1 enzyme, and biotinylated NAD+ are added to the wells.

  • Incubation: The plate is incubated to allow the PARP-1 enzyme to catalyze the poly(ADP-ribosyl)ation of histone using biotinylated NAD+ as a substrate.

  • Detection: Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated PAR chains. Following the addition of a chemiluminescent substrate, the light signal is measured using a microplate reader.

  • Data Analysis: The intensity of the light signal is inversely proportional to the inhibitory activity of the compound. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair

DNA damage, such as a single-strand break, activates PARP-1. The activated PARP-1 synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting DNA repair machinery to the site of damage. 2,3-Dihydrobenzofuran amine PARP-1 inhibitors block this process, leading to the accumulation of unrepaired DNA damage and subsequent cell death, particularly in cancer cells with compromised DNA repair mechanisms.

PARP1_Inhibition cluster_nucleus Nucleus DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 Repair_Complex DNA Repair Proteins PAR->Repair_Complex recruits Repair DNA Repair Repair_Complex->Repair Apoptosis Apoptosis Repair->Apoptosis prevents Inhibitor 2,3-Dihydrobenzofuran Amine Inhibitor Inhibitor->PARP1 inhibits Inhibitor->Apoptosis induces in cancer cells

Caption: Inhibition of the PARP-1 signaling pathway by 2,3-dihydrobenzofuran amines.

Cytotoxicity and Induction of Apoptosis

Beyond PARP-1 inhibition, 2,3-dihydrobenzofuran amines exhibit cytotoxic activity against a range of cancer cell lines through various mechanisms, often culminating in apoptosis.

Table 2: Cytotoxic Activity of 2,3-Dihydrobenzofuran Amines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 9 SQ20BHead and Neck0.46[3]
Compound 1 K562Leukemia5[3]
Compound 1 HL60Leukemia0.1[3]
Compound 3 --1.136[4]
2-aminomethylene-3(2H)-benzofuranones HSC-2Oral Squamous Cell CarcinomaVaries[5]
Dihydrobenzofuran lignan (Q2-3) SKBR3Breast Cancer~0.5[6]
Dihydrobenzofuran lignan (Q2-3) MDA-MB-231Breast Cancer~0.5[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 2,3-dihydrobenzofuran amine derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of around 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

Signaling Pathway: Induction of Apoptosis

The cytotoxic effects of many anticancer agents, including 2,3-dihydrobenzofuran amines, are often mediated by the induction of apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway cluster_cell Cancer Cell cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TRAIL) Death_Receptor Death Receptor (e.g., Fas, TRAILR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 activates Stimuli Intracellular Stress (e.g., DNA damage) BH3_only BH3-only proteins Stimuli->BH3_only Bcl2 Bcl-2 (Anti-apoptotic) BH3_only->Bcl2 Bax_Bak Bax/Bak (Pro-apoptotic) BH3_only->Bax_Bak Bcl2->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Amine_Compound 2,3-Dihydrobenzofuran Amine Amine_Compound->Caspase8 may activate Amine_Compound->Stimuli induces

Caption: General overview of the intrinsic and extrinsic apoptosis pathways, which can be triggered by 2,3-dihydrobenzofuran amines.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, including cancer, cardiovascular disease, and autoimmune disorders. 2,3-Dihydrobenzofuran amines have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.

Table 3: Anti-inflammatory Activity of 2,3-Dihydrobenzofuran Amines

Compound IDTarget/AssayIC50 (µM)Cell Line/ModelReference
Compound 1 NO Production17.3RAW 264.7[7]
Compound 4 NO Production16.5RAW 264.7[7]
Compound 5d NO Production52.23RAW 264.7[8]
LINS01005 H3R affinity (Ki)micromolar range-[9]
LINS01005 H4R affinity (Ki)micromolar range-[9]
Fluorinated Derivatives IL-6 Production1.2 - 9.04Macrophages[10]
Fluorinated Derivatives CCL2 Production1.5 - 19.3Macrophages[10]
Fluorinated Derivatives NO Production2.4 - 5.2Macrophages[10]
Fluorinated Derivatives PGE2 Production1.1 - 20.5Macrophages[10]

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by cells such as macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Stimulation and Treatment: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds (2,3-dihydrobenzofuran amines) at various concentrations.

  • Incubation: The plate is incubated to allow for NO production.

  • Griess Reagent: The supernatant from each well is mixed with Griess reagent. Nitrite, a stable product of NO, reacts with the Griess reagent to form a colored azo compound.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at approximately 540 nm.

  • Data Analysis: The amount of nitrite is proportional to the amount of NO produced. The IC50 value is calculated as the concentration of the compound that inhibits NO production by 50%.

Signaling Pathway: NF-κB in Inflammation

The transcription factor NF-κB is a master regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals, a cascade of events leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some 2,3-dihydrobenzofuran amines may exert their anti-inflammatory effects by inhibiting this pathway.

NFkB_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB ubiquitination & degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->NFkB releases Inhibitor 2,3-Dihydrobenzofuran Amine Inhibitor->IKK may inhibit Inhibitor->NFkB_nuc may inhibit translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes DNA->Genes transcription mRNA mRNA Genes->mRNA Proteins Inflammatory Proteins mRNA->Proteins translation

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Central Nervous System (CNS) Activity

The 2,3-dihydrobenzofuran amine scaffold is also found in compounds with significant activity in the central nervous system, particularly as ligands for serotonin receptors.

Table 4: CNS Receptor Binding Affinity of 2,3-Dihydrobenzofuran Amines

CompoundReceptorKi (nM)Reference
Dibenzofuranylethylamines 5-HT2AVaries[11]
Dibenzofuranylethylamines 5-HT2CVaries[11]

Experimental Protocol: Radioligand Binding Assay

This technique is used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT2A) are prepared.

  • Competition Binding: The membranes are incubated with a radiolabeled ligand that is known to bind to the receptor, along with various concentrations of the unlabeled test compound (2,3-dihydrobenzofuran amine).

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by filtration.

  • Radioactivity Measurement: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value, which represents the affinity of the compound for the receptor.

Signaling Pathway: 5-HT2A Receptor

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin or other agonists, activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively, resulting in various cellular responses.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Serotonin or Amine Ligand Receptor 5-HT2A Receptor Ligand->Receptor binds G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Response Cellular Response Ca2->Response PKC->Response

Caption: The 5-HT2A receptor Gq signaling pathway.

Antimicrobial Activity

Some 2,3-dihydrobenzofuran amine derivatives have demonstrated activity against various microbial pathogens, including bacteria and fungi.

Table 5: Antimicrobial Activity of 2,3-Dihydrobenzofuran Amines

Compound IDOrganismMIC (µg/mL)Reference
Compound 1 Salmonella typhimurium12.5[1]
Compound 1 Escherichia coli25[1]
Compound 1 Staphylococcus aureus12.5[1]
Compound 2 Staphylococcus aureus25[1]
Methyl 5-bromo-7-[2-(N,N-diethylamino)ethoxy]-6-methoxy-2-benzofuran-carboxylate hydrochloride Gram-positive bacteria3–12 x 10⁻³ µmol/cm³[12]
Methyl 5-bromo-7-[2-(N,N-diethylamino)ethoxy]-6-methoxy-2-benzofuran-carboxylate hydrochloride Candida and Aspergillus brasiliensis9.4 x 10⁻² µmol/cm³[12]
N-(3-phthalidyl) Amines E. coli, S. aureus, C. albicansVaries

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for determining MIC is broth microdilution.

  • Serial Dilutions: A serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • Visual Assessment: After incubation, the wells are visually inspected for turbidity (cloudiness), which indicates microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

The 2,3-dihydrobenzofuran amine scaffold represents a versatile platform for the design and development of novel therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, CNS, and antimicrobial effects, highlight the significant potential of this class of compounds. Further exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the efficacy and selectivity of these promising molecules for clinical applications. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for new and improved therapies.

References

An In-depth Technical Guide to the Structure Elucidation of 2,3-Dihydrobenzo[b]furan-7-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,3-Dihydrobenzo[b]furan derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their presence in various biologically active molecules. The specific analogue, 2,3-Dihydrobenzo[b]furan-7-ylamine, with the chemical formula C₈H₉NO and a molecular weight of 135.16 g/mol , presents a unique structural motif. Accurate structural confirmation is a critical step in the drug discovery and development process, ensuring the identity and purity of a synthesized compound. This guide details the analytical workflow and expected data for the unambiguous structure determination of this compound.

Predicted Physicochemical Properties

A summary of the key identifiers for this compound is presented in the table below.

PropertyValue
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol
CAS Number 13414-56-7

Spectroscopic Data Analysis (Predicted)

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, benzylic, and amine protons. The predicted chemical shifts (δ) and coupling constants (J) are summarized below.

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-46.6 - 6.8d7.5 - 8.5
H-56.9 - 7.1t7.5 - 8.5
H-66.5 - 6.7d7.5 - 8.5
H-24.5 - 4.7t8.5 - 9.5
H-33.1 - 3.3t8.5 - 9.5
-NH₂3.5 - 4.5br s-
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are presented below.

CarbonPredicted Chemical Shift (ppm)
C-7a150 - 155
C-3a125 - 130
C-4110 - 115
C-5120 - 125
C-6115 - 120
C-7140 - 145
C-270 - 75
C-328 - 33
Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule. Key vibrational frequencies are predicted as follows:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium, Doublet
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1580 - 1620Strong
C-N Stretch (Aromatic Amine)1250 - 1350Strong
C-O Stretch (Ether)1000 - 1100Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

TechniquePredicted m/zInterpretation
Electrospray Ionization (ESI)136.0706[M+H]⁺
Electron Ionization (EI)135.0684M⁺˙
EI Fragmentation106[M-C₂H₅]⁺
EI Fragmentation77[C₆H₅]⁺

Experimental Protocols

The following are detailed protocols for the key analytical techniques required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.

  • 2D NMR (COSY, HSQC, HMBC):

    • Acquire 2D correlation spectra to establish proton-proton and proton-carbon connectivities, aiding in unambiguous signal assignments.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration/picking.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or KBr pellet.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation:

    • High-Resolution Mass Spectrometry (HRMS): An instrument equipped with an ESI or EI source and a high-resolution analyzer (e.g., TOF, Orbitrap).

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples, to assess purity and obtain an EI mass spectrum.

  • Data Acquisition:

    • ESI: Infuse the sample solution into the ESI source. Acquire data in positive ion mode.

    • GC-MS: Inject the sample onto a suitable GC column. The eluent is directed into the EI source of the mass spectrometer.

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate the logical workflow for the structure elucidation and the key structural features of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS, GC-MS) purification->ms data_integration Data Integration & Interpretation nmr->data_integration ir->data_integration ms->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

Caption: Experimental workflow for the synthesis, purification, and structural elucidation of this compound.

molecular_structure cluster_structure This compound cluster_labels Key Structural Features mol aromatic_ring Aromatic Ring dihydrofuran_ring Dihydrofuran Ring amine_group Amine Group

Caption: Key structural features of the this compound molecule.

Conclusion

The structural elucidation of novel compounds like this compound is a systematic process that relies on the careful application and interpretation of various analytical techniques. This guide provides a foundational framework for researchers, outlining the expected spectroscopic characteristics and detailed experimental protocols. By following this workflow, scientists can confidently determine the structure of this and related heterocyclic molecules, a crucial step in advancing drug discovery and development programs.

Potential therapeutic targets of 2,3-Dihydrobenzo[b]furan-7-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzo[b]furan scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The amine substitution at the 7-position, in particular, has proven to be a critical anchor for designing ligands with high affinity and selectivity for a variety of therapeutic targets. This technical guide consolidates the current understanding of the therapeutic potential of 2,3-Dihydrobenzo[b]furan-7-ylamine and its derivatives, focusing on their molecular targets, mechanism of action, and the experimental methodologies used for their evaluation.

Identified Therapeutic Targets and Derivative Activity

Research into derivatives of this compound has unveiled a broad spectrum of pharmacological activities. These compounds have been shown to interact with key receptors and enzymes implicated in neuropsychiatric disorders, neurodegenerative diseases, and other conditions. The primary targets identified include serotonin receptors, dopamine receptors, enzymes involved in Alzheimer's disease pathogenesis, and orexin receptors.

A significant area of investigation has been the development of 2,3-dihydro-1-benzofuran derivatives as potential antipsychotic agents. These efforts have focused on modulating dopamine D2 and serotonin 5-HT2A receptors, key targets for atypical antipsychotics.

A series of novel 2,3-dihydro-1-benzofuran derivatives were synthesized and evaluated for their binding affinities to these receptors.[1] The introduction of a methoxy group at the C-7 position of the 2,3-dihydro-1-benzofuran ring and a piperazine-1-carboxamide moiety at the C-4 position was found to be advantageous for achieving high affinity for both D2 and 5-HT2A receptors.[1] One of the standout compounds from this series, compound 11f (4-(2-(7-methoxy-2,3-dihydro-1-benzofuran-4-yl)ethyl)piperazine-1-carboxamide) , demonstrated potent antagonistic properties at both D2 and 5-HT2A receptors and exhibited antipsychotic-like activity in animal models.[1]

Another line of research has focused on developing dual antagonists for the 5-HT1A and 5-HT1B receptors as a novel approach to antidepressants.

Furthermore, derivatives of the 2,3-dihydrobenzofuran scaffold have been investigated as 5-HT4 receptor partial agonists. A series of 2,3-dihydro-benzofuran-7-carboxamides were designed and synthesized, leading to the discovery of compound 4 (N-(1-isopropylpiperidin-4-yl)-2,3-dihydro-benzofuran-7-carboxamide) as a potent and orally bioavailable 5-HT4 receptor partial agonist with pro-cognitive effects in a rat model of learning and memory.

The multifactorial nature of Alzheimer's disease (AD) has prompted the development of multifunctional agents that can address various aspects of its pathology. Derivatives of 2,3-dihydro-1-benzofuran have emerged as promising candidates in this area.

One study detailed the design, synthesis, and evaluation of 2,3-dihydro-1-benzofuran derivatives as potential multi-target agents for AD. A leading compound from this research, compound 8a , exhibited potent and balanced in vitro activities. It demonstrated excellent inhibitory activity against human acetylcholinesterase (hAChE) and BACE1, two key enzymes in AD pathogenesis. Additionally, it inhibited self-induced Aβ(1-42) aggregation and showed significant antioxidant properties. Importantly, compound 8a was able to cross the blood-brain barrier and showed cognitive improvement in a scopolamine-induced mouse model of AD, alongside neuroprotective effects and low toxicity.

The orexin system is involved in regulating various physiological functions, including wakefulness, appetite, and stress responses. Antagonism of the orexin-1 receptor (OX1R) is being explored as a potential therapeutic strategy for anxiety and other stress-related disorders.

In the quest for improved drug-like properties, a series of 2,3-dihydrobenzo[b]furan-7-carboxamides were investigated as orexin-1 receptor antagonists. This research led to the discovery of JNJ-63723283 , a potent and selective OX1R antagonist. This compound demonstrated a favorable pharmacokinetic profile and was active in a preclinical model of stress-induced anxiety-like behavior.

Quantitative Data Summary

The following tables summarize the key quantitative data for the most promising derivatives of this compound discussed in the literature.

Table 1: Receptor and Enzyme Binding Affinities (Ki) and Inhibitory Concentrations (IC50)

CompoundTargetKi (nM)IC50 (nM)Reference
11f Dopamine D2 Receptor12.5-[1]
11f Serotonin 5-HT2A Receptor1.8-[1]
8a human Acetylcholinesterase (hAChE)-19
8a BACE1-510
JNJ-63723283 Orexin-1 Receptor-4

Table 2: Functional Activity and Efficacy

CompoundAssayResultReference
8a Self-induced Aβ(1-42) aggregation47.8% inhibition at 20 µM
8a ORAC-FL Assay (Antioxidant Activity)2.12 trolox equivalents

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the cited research to characterize the therapeutic potential of this compound derivatives.

Objective: To determine the affinity of the synthesized compounds for their target receptors (e.g., Dopamine D2, Serotonin 5-HT2A, 5-HT1A, 5-HT1B).

General Protocol:

  • Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells for D2 and 5-HT2A) are cultured and harvested. The cells are then homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The resulting membrane preparations are stored at -80°C until use.

  • Radioligand Binding: The binding assays are typically performed in a 96-well plate format. The reaction mixture contains the cell membrane preparation, a specific radioligand (e.g., [³H]spiperone for D2, [³H]ketanserin for 5-HT2A), and various concentrations of the test compound.

  • Incubation: The plates are incubated for a specific period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Ligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression analysis to determine the Ki (inhibitory constant) values. The Ki is calculated from the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To evaluate the inhibitory activity of the compounds against acetylcholinesterase (AChE) and beta-secretase 1 (BACE1).

AChE Inhibition Assay (Ellman's Method):

  • Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture contains phosphate buffer, the test compound at various concentrations, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

  • Enzyme Addition: The reaction is initiated by the addition of the AChE enzyme.

  • Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of this color formation is monitored spectrophotometrically at a specific wavelength (e.g., 412 nm).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

BACE1 Inhibition Assay (FRET-based):

  • Reaction Mixture: A FRET (Förster Resonance Energy Transfer)-based assay is commonly used. The reaction mixture in a 96-well plate contains a specific BACE1 substrate (a peptide with a fluorophore and a quencher), the test compound, and recombinant human BACE1 enzyme in an appropriate buffer.

  • Incubation: The mixture is incubated at 37°C for a set period.

  • Measurement: In the absence of an inhibitor, BACE1 cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The fluorescence intensity is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value is calculated by determining the concentration of the compound that causes a 50% reduction in the fluorescence signal compared to the control (no inhibitor).

Objective: To assess the in vivo efficacy of the lead compounds, such as their antipsychotic-like or cognitive-enhancing effects.

Scopolamine-Induced Cognitive Impairment Model (for Alzheimer's Disease):

  • Animal Model: Mice are typically used for this model.

  • Drug Administration: The test compound is administered to the mice (e.g., orally or via intraperitoneal injection) at various doses.

  • Induction of Amnesia: After a specific pre-treatment time, amnesia is induced by administering scopolamine, a muscarinic receptor antagonist.

  • Behavioral Testing: The cognitive function of the mice is then assessed using behavioral tests such as the Morris water maze or the passive avoidance test. These tests measure learning and memory.

  • Data Analysis: The performance of the compound-treated group is compared to that of the vehicle-treated and scopolamine-only treated groups to determine if the compound can reverse the cognitive deficits induced by scopolamine.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key concepts and processes described in this guide.

G cluster_0 Antipsychotic Drug Action D2 Dopamine D2 Receptor Psychotic\nSymptoms Psychotic Symptoms D2->Psychotic\nSymptoms Mediates HT2A Serotonin 5-HT2A Receptor HT2A->Psychotic\nSymptoms Modulates Compound11f Compound 11f (Antagonist) Compound11f->D2 Inhibits Compound11f->HT2A Inhibits

Caption: Antipsychotic mechanism of Compound 11f.

G cluster_1 Multi-target Strategy for Alzheimer's Disease Compound8a Compound 8a AChE AChE (Acetylcholinesterase) Compound8a->AChE Inhibits BACE1 BACE1 Compound8a->BACE1 Inhibits Abeta Aβ Aggregation Compound8a->Abeta Inhibits OxidativeStress Oxidative Stress Compound8a->OxidativeStress Reduces CognitiveDecline Cognitive Decline AChE->CognitiveDecline BACE1->Abeta Abeta->CognitiveDecline OxidativeStress->CognitiveDecline

Caption: Multi-target action of Compound 8a in AD.

G cluster_2 Experimental Workflow for Receptor Binding Assay Start Start MembranePrep Membrane Preparation Start->MembranePrep BindingAssay Radioligand Binding Assay MembranePrep->BindingAssay Filtration Filtration & Washing BindingAssay->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Ki determination) Counting->Analysis End End Analysis->End

Caption: Workflow for receptor binding assays.

This guide provides a comprehensive overview of the therapeutic potential of this compound and its derivatives, highlighting their diverse pharmacological profiles and the experimental approaches used for their characterization. The versatility of this chemical scaffold continues to make it an attractive starting point for the design and development of novel therapeutic agents.

References

The Versatile Scaffold: 2,3-Dihydrobenzo[b]furan-7-ylamine as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a keen interest in "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets. Among these, the 2,3-dihydrobenzo[b]furan moiety has emerged as a versatile building block, and its 7-amino derivative, 2,3-dihydrobenzo[b]furan-7-ylamine, serves as a crucial starting point for the synthesis of a diverse range of biologically active compounds. This technical guide delves into the core applications of this compound in drug discovery, providing a comprehensive overview of its role in the development of enzyme inhibitors and receptor modulators, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.

A Scaffold for Potent Enzyme Inhibition: Targeting PARP-1 in Cancer Therapy

One of the most significant applications of the this compound scaffold is in the design of inhibitors for Poly(ADP-ribose)polymerase-1 (PARP-1).[1][2] PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs).[1][3] By inhibiting PARP-1, cancer cells with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, can be selectively killed through a process known as synthetic lethality.[4]

Derivatives of 2,3-dihydrobenzo[b]furan-7-carboxamide, readily synthesized from the parent amine, have shown significant promise as PARP-1 inhibitors.[1][2] A structure-based design approach led to the identification of 2,3-dihydrobenzofuran-7-carboxamide as a lead compound with an IC50 of 9.45 μM against PARP-1.[1][2][5] Further optimization of this scaffold has yielded even more potent inhibitors.[1][2]

Quantitative Structure-Activity Relationship (SAR) of PARP-1 Inhibitors

The following table summarizes the PARP-1 inhibitory activity of a series of 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives.[1][6]

Compound IDStructureRIC50 (μM)[1][6]
3 2,3-dihydrobenzofuran-7-carboxamideH9.45
20 5-fluoro-2,3-dihydrobenzofuran-7-carboxamide5-F2.12
rac-13c rac-5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxamide5-F, 2-Me2.45
(-)-13c (-)-5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxamide5-F, (S)-2-Me1.53
(+)-13c (+)-5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxamide5-F, (R)-2-Me3.62
36 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamideN/A16.2
58 (Z)-2-(3,4-dihydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-7-carboxamide3,4-di-OH0.531
66 (Z)-2-((4-(2-(piperidin-1-yl)ethoxy)benzylidene)-3-oxo-2,3-dihydrobenzofuran-7-carboxamide4-(2-(piperidin-1-yl)ethoxy)0.718
68 (Z)-2-((4-acetylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-7-carboxamide4-acetyl0.223
70 (Z)-2-((4-(2-hydroxyethyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-7-carboxamide4-(2-hydroxyethyl)0.176
72 (Z)-2-((4-(2-morpholinoethoxy)benzylidene)-3-oxo-2,3-dihydrobenzofuran-7-carboxamide4-(2-morpholinoethoxy)0.134
73 (Z)-2-((4-(1-methylpiperidin-4-yloxy)benzylidene)-3-oxo-2,3-dihydrobenzofuran-7-carboxamide4-(1-methylpiperidin-4-yloxy)0.079
Signaling Pathway: DNA Damage Response and PARP-1 Inhibition

The following diagram illustrates the central role of PARP-1 in the DNA damage response and how its inhibition by 2,3-dihydrobenzofuran-7-carboxamide derivatives can lead to cancer cell death.

DNA_Damage_Response DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) synthesis PARP1->PAR DSB Double-Strand Break (at replication fork collapse) PARP1->DSB unrepaired SSB leads to Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment Repair DNA Repair Recruitment->Repair Cell_Survival Cell Survival Repair->Cell_Survival Inhibitor 2,3-Dihydrobenzofuran- 7-carboxamide Derivative Inhibitor->PARP1 inhibits Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis

PARP-1 signaling in DNA repair and its inhibition.
Experimental Protocols

Synthesis_Workflow_PARP cluster_0 Step 1: Carboxylation cluster_1 Step 2: Amidation A 2,3-Dihydrobenzo[b]furan B n-BuLi, TMEDA, Hexane, rt A->B C Dry Ice (CO2) B->C D 2,3-Dihydrobenzo[b]furan- 7-carboxylic acid C->D D2 2,3-Dihydrobenzo[b]furan- 7-carboxylic acid E i-BuOCOCl, NMM, THF, -20 °C D2->E F 30% NH4OH, rt E->F G 2,3-Dihydrobenzofuran- 7-carboxamide (3) F->G Synthesis_Workflow_5HT3 cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Amide Coupling A Substituted 2,3-Dihydrobenzofuran-7-carboxylic acid B Chlorosulfonic acid A->B C Sulfonyl chloride intermediate B->C C2 Sulfonyl chloride intermediate D Azabicyclic amine C2->D E N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran- 7-carboxamide derivative D->E

References

The 2,3-Dihydrobenzofuran Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran motif, a heterocyclic scaffold composed of a fused benzene and dihydrofuran ring system, has emerged as a "privileged structure" in medicinal chemistry. Its unique conformational properties and ability to interact with a wide array of biological targets have cemented its importance in the development of novel therapeutics across diverse disease areas. This technical guide provides a comprehensive review of the 2,3-dihydrobenzofuran scaffold in drug discovery, detailing its biological activities, underlying mechanisms of action, and the experimental methodologies used in its evaluation and synthesis.

A Versatile Scaffold with Multi-Targeting Potential

The inherent structural features of the 2,3-dihydrobenzofuran core allow for facile functionalization at various positions, enabling the generation of large and diverse chemical libraries. This has led to the discovery of potent and selective modulators for a range of biological targets, demonstrating significant therapeutic potential in oncology, neurodegenerative disorders, inflammation, and infectious diseases.

Anticancer Activity: Targeting Cell Proliferation and Survival

Numerous 2,3-dihydrobenzofuran derivatives have exhibited significant cytotoxic effects against a panel of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4,6-di(benzyloxy)-3-phenylbenzofuran 5a- (Pin1 inhibition)0.874[1]
1,2,3-selenadiazole-based benzofuran 10fMCF-7 (Breast)2.6[1]
Bromo derivative 14cHCT116 (Colon)3.27[1]
Benzofuran-2-carboxamide 50gA549 (Lung)0.57[1]
Benzofuran-2-carboxamide 50gHeLa (Cervical)0.73[1]
Benzofuran-2-carboxamide 50gHCT-116 (Colon)0.87[1]
Benzofuran-2-carboxamide 50gHepG2 (Liver)5.74[1]
Halogenated derivative 1K562 (Leukemia)5[2]
Halogenated derivative 1HL60 (Leukemia)0.1[2]
5-chlorobenzofuran-2-carboxamide 3MCF-10A (Breast)1.136[2]
Pyrazoline analog 3aA549 (Lung)13.49 ± 0.17[3]
Pyrazoline analog 3aHeLa (Cervical)17.52 ± 0.09[3]
Pyrazoline analog 3hA549 (Lung)22.54 ± 0.25[3]
Pyrazoline analog 3hHeLa (Cervical)24.14 ± 0.86[3]
(E,Z)-C24HeLa, A549, MCF-73.2 - 7.1[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compounds (2,3-dihydrobenzofuran derivatives)

  • Control drug (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2,3-dihydrobenzofuran derivatives and a positive control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with 2,3-dihydrobenzofuran derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

MTT Assay Experimental Workflow

Neuroprotective Effects: A Beacon of Hope for Neurodegenerative Diseases

The 2,3-dihydrobenzofuran scaffold has demonstrated significant promise in the development of agents for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. These compounds often exert their neuroprotective effects through multiple mechanisms, including the inhibition of key enzymes and modulation of signaling pathways involved in neuronal survival.

Quantitative Neuroprotective Activity Data
Compound/DerivativeTarget/AssayKi (µM) / % ProtectionReference
Amino ester 5Acetylcholinesterase (AChE)36.53[5]
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide 1fNMDA-induced excitotoxicityComparable to memantine at 30 µM[6]
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide 1jNMDA-induced excitotoxicityMarked protection at 100 & 300 µM[6]
Benzofuran derivative 8Neuroprotection with IGF-1Potent activity[7]
Key Signaling Pathways in Neuroprotection

One of the primary mechanisms of neuroprotection exhibited by 2,3-dihydrobenzofuran derivatives is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, which is beneficial for cognitive function.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor 2,3-Dihydrobenzofuran Inhibitor Inhibitor->AChE Inhibits

Mechanism of Acetylcholinesterase Inhibition
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the formation of a yellow-colored product.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (2,3-dihydrobenzofuran derivatives)

  • 96-well plate

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.

  • Data Analysis: The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

The 2,3-dihydrobenzofuran scaffold is also a promising template for the development of novel anti-inflammatory agents. These compounds have been shown to inhibit the production of pro-inflammatory mediators and modulate key signaling pathways involved in the inflammatory response.

Quantitative Anti-inflammatory Activity Data
Compound/DerivativeTarget/MediatorIC50 (µM)Reference
Fluorinated benzofuran 2Interleukin-6 (IL-6)1.23 - 9.04[8]
Fluorinated benzofuran 2Prostaglandin E2 (PGE2)1.92[8]
Fluorinated benzofuran 3Prostaglandin E2 (PGE2)1.48[8]
Fluorinated benzofuran 2, 3, 8Chemokine (C-C) Ligand 2 (CCL2)1.5 - 19.3[8]
Fluorinated benzofuran derivativesNitric Oxide (NO)2.4 - 5.2[9]
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneProstaglandin synthesisMore potent than diclofenac[10]
LINS01005Histamine H4 Receptor (H4R)Ki = 28[11]
Compound 19 and 20Microsomal prostaglandin E2 synthase (mPGES)-1Low micromolar range[12]
Key Signaling Pathways in Inflammation: The NF-κB Connection

A critical pathway in the inflammatory process is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of various pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Several 2,3-dihydrobenzofuran derivatives have been shown to inhibit this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex NFkB_IkBa NF-κB IκBα IKK->NFkB_IkBa Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p50/p65) DNA DNA NFkB->DNA Translocates & Binds IkBa_p P-IκBα Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_IkBa->NFkB Releases Genes Pro-inflammatory Gene Transcription DNA->Genes Stimulus Pro-inflammatory Stimulus Stimulus->IKK Activates Inhibitor 2,3-Dihydrobenzofuran Derivative Inhibitor->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens represents a significant global health threat. The 2,3-dihydrobenzofuran scaffold has been explored for its potential as a source of new antimicrobial agents.

Quantitative Antimicrobial Activity Data
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Aza-benzofuran 1Salmonella typhimurium12.5[13]
Aza-benzofuran 1Escherichia coli25[13]
Aza-benzofuran 1Staphylococcus aureus12.5[13]
Aza-benzofuran 2Staphylococcus aureus25[13]
Oxa-benzofuran 5Penicillium italicum12.5[13]
Oxa-benzofuran 6Colletotrichum musae12.5[13]
Hydrophobic benzofuran analogsE. coli, S. aureus, MRSA, B. subtilis0.39 - 3.12[14]
Methyl 5-bromo-7-[2-(N,N-diethylamino)ethoxy]-6-methoxy-2-benzofurancarboxylate HClGram-positive bacteria3–12 × 10−3 µmol/cm3[15]
Methyl 5-bromo-7-[2-(N,N-diethylamino)ethoxy]-6-methoxy-2-benzofurancarboxylate HClCandida and Aspergillus brasiliensis9.4 × 10−2 µmol/cm3[15]

From Bench to Bedside: Approved Drugs and Clinical Candidates

The therapeutic relevance of the 2,3-dihydrobenzofuran scaffold is underscored by the successful development and approval of drugs containing this core structure.

Darifenacin (Enablex®) is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[16] Its structure features a 2,3-dihydrobenzofuran moiety.

Viloxazine (Qelbree™) , a selective norepinephrine reuptake inhibitor, is approved for the treatment of ADHD. While technically a morpholine derivative, its synthesis often proceeds through intermediates that share structural similarities with the 2,3-dihydrobenzofuran core.[17]

Experimental Protocol: Synthesis of Darifenacin

A common synthetic route to Darifenacin is outlined below.[16][18][19]

Step 1: Synthesis of 5-(2-bromoethyl)-2,3-dihydrobenzofuran This intermediate is typically prepared from 2,3-dihydrobenzofuran through a Friedel-Crafts acylation followed by reduction and bromination.

Step 2: Synthesis of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide This chiral amine can be synthesized from commercially available starting materials through a multi-step process.

Step 3: Coupling Reaction (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide is reacted with 5-(2-bromoethyl)-2,3-dihydrobenzofuran in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile to yield Darifenacin.

Step 4: Salt Formation The Darifenacin free base is then converted to its hydrobromide salt by treatment with hydrobromic acid.

Darifenacin_Synthesis A 2,3-Dihydrobenzofuran B 5-(2-bromoethyl)-2,3- dihydrobenzofuran A->B Friedel-Crafts acylation, reduction, bromination D Darifenacin (free base) B->D Coupling with C, K2CO3, Acetonitrile C (S)-2,2-diphenyl-2- (pyrrolidin-3-yl)acetamide C->D E Darifenacin Hydrobromide D->E HBr

References

Spectroscopic Profile of 2,3-Dihydrobenzo[b]furan-7-ylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,3-Dihydrobenzo[b]furan-7-ylamine. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide offers a detailed summary of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for this compound. This data is based on the analysis of structurally similar compounds and predictive models, providing a reliable reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.7-6.9m2HAr-H
~6.6d1HAr-H
4.58t2HO-CH₂
3.6 (broad s)2HNH₂
3.19t2HAr-CH₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~159C-O (Ar)
~145C-NH₂ (Ar)
~129C-H (Ar)
~125C-H (Ar)
~115C (Ar)
~110C-H (Ar)
71.3O-CH₂
29.7Ar-CH₂

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)Functional Group Assignment
3450-3300N-H stretch (amine)
3050-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1620-1580N-H bend (amine)
1600-1450C=C stretch (aromatic)
1250-1200C-O stretch (aryl ether)
1100-1000C-N stretch (aromatic amine)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
149100[M]⁺ (Molecular Ion)
120~80[M - NH₂ - H]⁺
92~60[C₆H₆N]⁺
65~40[C₅H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a suitable deuterated solvent, typically chloroform-d (CDCl₃, 0.5-0.7 mL), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer at room temperature.[1] For ¹H NMR, the spectral width is set from -2 to 12 ppm, with a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a high-quality spectrum. For ¹³C NMR, a spectral width of 0 to 220 ppm is used, with a relaxation delay of 2-5 seconds. Several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed.[2] A small amount of the solid this compound is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal surface. The IR spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹.[2] An alternative method for solid samples is the KBr pellet technique.[2] A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of the IR spectrometer for analysis.[2]

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.[3][4][5] The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography. The standard electron energy for EI is 70 eV.[3][4] The ion source is maintained at a temperature sufficient to vaporize the sample without thermal decomposition. The mass analyzer is scanned over a mass-to-charge (m/z) range, for example, from 40 to 500 amu, to detect the molecular ion and characteristic fragment ions.[3]

Visualizations

The following diagrams illustrate key experimental workflows and relationships.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Solid Sample (ATR or KBr) Sample->IR_Prep MS_Prep Vaporize Sample Sample->MS_Prep NMR NMR Spectroscopy (¹H and ¹³C) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR MS Mass Spectrometry (EI) MS_Prep->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Mass-to-Charge Ratio & Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic Analysis Workflow

EI_MS_Fragmentation Proposed EI-MS Fragmentation Pathway M [M]⁺ m/z = 149 F1 [M - NH₂ - H]⁺ m/z = 120 M->F1 - NH₃ F2 [C₆H₆N]⁺ m/z = 92 F1->F2 - CO F3 [C₅H₅]⁺ m/z = 65 F2->F3 - HCN

EI-MS Fragmentation Pathway

References

Solubility and stability of 2,3-Dihydrobenzo[b]furan-7-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 2,3-Dihydrobenzo[b]furan-7-ylamine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies for determining the solubility and stability of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on established, adaptable protocols for amine-containing heterocyclic compounds. It serves as a foundational resource for designing and executing studies to characterize the physicochemical properties of this compound, a crucial step in the drug discovery and development process.

Core Concepts: Solubility and Stability

Solubility refers to the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. It is a critical parameter in drug development, influencing bioavailability, formulation, and administration routes.

Stability of a pharmaceutical compound is its ability to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its shelf life. Stability studies are essential to ensure the safety, efficacy, and quality of a drug product.

Data Presentation: Solubility and Stability Profile

Table 1: Solubility of this compound

Solvent SystemTemperature (°C)MethodSolubility (mg/mL)Solubility (µM)Observations
Aqueous Buffer (pH 5.0)25Shake-Flask
Aqueous Buffer (pH 7.4)25Shake-Flask
Aqueous Buffer (pH 9.0)25Shake-Flask
Phosphate-Buffered Saline (PBS)25Shake-Flask
Methanol25Gravimetric
Ethanol25Gravimetric
Dimethyl Sulfoxide (DMSO)25Gravimetric
Dichloromethane25Gravimetric

Table 2: pH-Dependent Stability of this compound

pHTemperature (°C)Time (hours)Initial Concentration (µM)Remaining Compound (%)Degradation Products Identified
1.2 (Simulated Gastric Fluid)370, 1, 2, 4, 8, 24
6.8 (Simulated Intestinal Fluid)370, 1, 2, 4, 8, 24
7.4 (Physiological pH)370, 1, 2, 4, 8, 24

Table 3: Thermal and Photostability of this compound

ConditionDurationInitial Purity (%)Final Purity (%)Degradation Products IdentifiedObservations
40°C / 75% RH1, 2, 4 weeks
60°C1, 2, 4 weeks
ICH Q1B Photostability (Option 2)Overall illumination ≥ 1.2 million lux hours; Near UV ≥ 200 watt hours/m²

Experimental Protocols

The following are detailed methodologies for assessing the solubility and stability of this compound.

Aqueous and Organic Solvent Solubility Determination

Objective: To determine the solubility of the compound in various aqueous and organic solvents.

Methodology: Shake-Flask Method for Aqueous Solubility

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., pH 5.0, 7.4, 9.0) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Express the solubility in mg/mL or µM.

Methodology: Gravimetric Method for Organic Solvent Solubility

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in a known volume of the organic solvent of interest at a specific temperature.

  • Solvent Evaporation: Take a known volume of the clear, saturated solution and evaporate the solvent completely under reduced pressure or a stream of nitrogen.

  • Mass Determination: Accurately weigh the residue of the dissolved compound.

  • Calculation: Calculate the solubility based on the mass of the residue and the volume of the solution taken.

Stability Assessment

Objective: To evaluate the stability of the compound under various stress conditions, including different pH levels, temperatures, and light exposure.

Methodology: pH Stability

  • Sample Preparation: Prepare solutions of this compound in a series of buffers with different pH values (e.g., pH 1.2, 4.5, 7.4, 9.0).

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C) for a predetermined period.[1]

  • Time-Point Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.[1]

  • Quenching: If necessary, quench the degradation reaction by adding a suitable reagent or by rapid cooling.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the concentration of the parent compound and to detect any degradation products.

Methodology: Thermal Stability (Forced Degradation)

  • Solid-State Testing: Place a known amount of solid this compound in a controlled environment at elevated temperatures (e.g., 40°C, 60°C, 80°C), often with controlled humidity (e.g., 75% RH).

  • Solution-State Testing: Prepare a solution of the compound in a suitable solvent and expose it to elevated temperatures.

  • Time-Point Analysis: At various time points, analyze the samples for degradation using a validated analytical method.

  • Advanced Analysis: For a more detailed thermal profile, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed to determine melting point, decomposition temperature, and mass loss as a function of temperature.[2][3][4]

Methodology: Photostability

  • Sample Exposure: Expose the solid compound and a solution of the compound to a light source that meets the requirements of the ICH Q1B guideline.[5][6][7][8][9] This typically involves exposure to a combination of visible and UV light.

  • Control Samples: Protect identical samples from light to serve as dark controls.

  • Analysis: After the exposure period, analyze both the exposed and control samples to quantify any degradation and identify photoproducts.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows for determining solubility and stability, as well as a potential signaling pathway interaction.

Solubility_Workflow cluster_aqueous Aqueous Solubility (Shake-Flask) cluster_organic Organic Solvent Solubility (Gravimetric) A1 Excess Compound + Buffer A2 Equilibrate (24-48h) A1->A2 A3 Centrifuge/Filter A2->A3 A4 Analyze Supernatant (HPLC/LC-MS) A3->A4 O1 Saturated Solution O2 Evaporate Solvent O1->O2 O3 Weigh Residue O2->O3 O4 Calculate Solubility O3->O4 Start Start Solubility Determination Start->A1 Start->O1

Caption: Experimental workflow for determining aqueous and organic solvent solubility.

Stability_Workflow cluster_pH pH Stability cluster_thermal Thermal Stability cluster_photo Photostability P1 Prepare Solutions in Buffers P2 Incubate at 37°C P1->P2 P3 Time-Point Sampling P2->P3 P4 Analyze (HPLC) P3->P4 T1 Expose Solid/Solution to Heat T2 Time-Point Sampling T1->T2 T3 Analyze (HPLC, DSC/TGA) T2->T3 L1 Expose to ICH Light Source L2 Analyze vs. Dark Control L1->L2 Start Start Stability Assessment Start->P1 Start->T1 Start->L1

Caption: Experimental workflow for assessing pH, thermal, and photostability.

While specific signaling pathways for this compound are not well-documented, aromatic amines are known to interact with various biological targets, including kinases. The following diagram illustrates a generalized concept of how such a compound might inhibit a signaling pathway.

Signaling_Pathway_Inhibition cluster_pathway Cellular Signaling Cascade Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Response Cellular Response (e.g., Proliferation) TF->Response Compound This compound Compound->Kinase1 Inhibition

Caption: Potential inhibition of a kinase signaling pathway by an aromatic amine.

Potential Metabolic Pathways

The metabolism of 2,3-dihydrobenzofuran derivatives can involve several biotransformations. Based on studies of similar structures, potential metabolic pathways for this compound could include:

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the dihydrofuran moiety.

  • N-Acetylation: Acetylation of the primary amine group.

  • Oxidative Cleavage: Opening of the dihydrofuran ring.[10]

  • Glucuronidation: Conjugation with glucuronic acid to increase water solubility and facilitate excretion.

Investigating these potential pathways using in vitro systems with liver microsomes or hepatocytes is a critical step in understanding the compound's pharmacokinetic profile.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data essential for advancing the development of this compound as a potential therapeutic agent. The provided templates for data presentation and workflow diagrams are intended to facilitate clear documentation and communication of experimental findings. Further research is warranted to elucidate the specific physicochemical properties and biological activities of this promising molecule.

References

In-Depth Technical Guide: Safety, Handling, and MSDS for 2,3-Dihydrobenzo[b]furan-7-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,3-Dihydrobenzo[b]furan-7-ylamine (CAS No. 13414-56-7), a crucial building block in medicinal chemistry and drug discovery. The following sections detail its hazardous properties, safe handling procedures, emergency protocols, and available toxicological information to ensure the safety of laboratory personnel.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
Synonyms 7-Amino-2,3-dihydrobenzofuran, 2,3-Dihydro-7-benzofuranamine
CAS Number 13414-56-7
Molecular Formula C₈H₉NO
Molecular Weight 135.17 g/mol

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classification and associated hazard statements.[1]

GHS PictogramSignal WordHazard ClassHazard Statement
alt text
Warning Acute toxicity, Oral (Category 4)H302: Harmful if swallowed.[1]
Skin corrosion/irritation (Category 2)H315: Causes skin irritation.[1]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation.[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation.[1]

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. As a primary aromatic amine, it should be handled with care to prevent exposure.[2][3]

Engineering Controls
  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[4]

  • Ensure safety showers and eyewash stations are readily accessible and in good working order.[5]

Personal Protective Equipment (PPE)

The following PPE is essential for the safe handling of this compound:[3][4]

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.
General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[4]

  • Keep containers tightly closed when not in use.

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[4]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures
Exposure RouteFirst Aid Protocol
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Spill Response
  • Minor Spills: For small spills, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal.

  • Major Spills: For large spills, evacuate the area and contact emergency services. Prevent the spill from entering drains or waterways.

Toxicological Information and Biological Effects

Detailed toxicological studies specifically for this compound are limited in publicly available literature. However, as an aromatic amine, it is prudent to consider the potential for hazards associated with this class of compounds, which can include systemic toxicity and potential carcinogenicity with prolonged or repeated exposure.[2]

Studies on related benzofuran derivatives have shown a wide range of biological activities, including potential anticancer and antimicrobial effects.[6] The metabolism of aminobenzofurans can be complex and may involve cytochrome P450 enzymes.[7] Some benzofuran derivatives have been shown to have genotoxic effects in vitro.[8]

Experimental Protocols and Workflows

While specific experimental protocols for handling this compound are not available, the following workflows provide a general framework for safe laboratory practices.

General Weighing and Dispensing Workflow

Weighing_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Cleanup Prep_PPE Don appropriate PPE Prep_FumeHood Ensure fume hood is operational Prep_PPE->Prep_FumeHood Proceed to handling Prep_Materials Gather necessary materials Prep_FumeHood->Prep_Materials Proceed to handling Handling_Weigh Weigh compound in fume hood Prep_Materials->Handling_Weigh Proceed to handling Handling_Transfer Transfer to reaction vessel Handling_Weigh->Handling_Transfer Cleanup_Decontaminate Decontaminate work area Handling_Transfer->Cleanup_Decontaminate After experiment Cleanup_Dispose Dispose of waste properly Cleanup_Decontaminate->Cleanup_Dispose Cleanup_RemovePPE Remove and dispose of PPE Cleanup_Dispose->Cleanup_RemovePPE

Caption: General workflow for safely weighing and dispensing this compound.

Emergency Response Logic for Accidental Exposure

Emergency_Response Exposure Accidental Exposure Occurs Assess Assess the situation (Route of exposure, severity) Exposure->Assess Remove Remove individual from exposure source Assess->Remove FirstAid Administer appropriate first aid (See Section 5.1) Remove->FirstAid SeekMedical Seek immediate medical attention FirstAid->SeekMedical Report Report the incident to supervisor SeekMedical->Report

Caption: Decision-making workflow for responding to accidental exposure.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety assessment and adherence to all applicable institutional and regulatory guidelines. Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

The 2,3-Dihydrobenzofuran Core: A Privileged Scaffold in Natural Products for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran moiety is a prominent heterocyclic scaffold found in a diverse array of natural products, exhibiting a wide spectrum of biological activities. This structural motif, consisting of a benzene ring fused to a five-membered dihydrofuran ring, serves as a key pharmacophore in compounds with anticancer, anti-inflammatory, antiviral, antimalarial, antibacterial, and antifungal properties. This technical guide provides a comprehensive overview of natural product analogs of 2,3-dihydrobenzofuran, including their sources, biological activities, and detailed experimental protocols for their synthesis and isolation.

Natural Product Analogs and Their Biological Activities

A multitude of natural products incorporating the 2,3-dihydrobenzofuran core have been isolated from various plant and microbial sources. These compounds demonstrate significant potential for the development of novel therapeutic agents.

Prominent Natural Product Analogs

Notable examples of natural products featuring the 2,3-dihydrobenzofuran skeleton include:

  • Decursivine and Serotobenine: Indole alkaloids with a complex tetracyclic structure containing a dihydrobenzofuran moiety.[1][2]

  • Lithospermic Acid: A potent anti-HIV agent isolated from Salvia miltiorrhiza.[3]

  • Linderol A: A compound with inhibitory effects on melanin biosynthesis.[4]

  • Pterocarpans: A class of isoflavonoids with a characteristic tetracyclic ring system that includes a dihydrobenzofuran unit, known for their antifungal and anticancer activities.

  • Conocarpan: A neolignan with reported anti-inflammatory properties.

  • Heliannuols: Sesquiterpenoids isolated from sunflower (Helianthus annuus) with allelopathic and potential antibacterial activities.[5][6]

  • Resveratrol Oligomers: Complex polyphenolic compounds formed from the oligomerization of resveratrol, some of which incorporate the 2,3-dihydrobenzofuran scaffold and exhibit a range of biological effects.

The diverse biological activities of these natural products underscore the importance of the 2,3-dihydrobenzofuran core as a "privileged structure" in medicinal chemistry.

Quantitative Biological Data

The following tables summarize the quantitative biological data for various natural and synthetic 2,3-dihydrobenzofuran analogs across different therapeutic areas.

Table 1: Anticancer Activity of 2,3-Dihydrobenzofuran Analogs

Compound/AnalogCancer Cell LineActivity (IC50/GI50)Reference
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone (Compound 32)A2780 (Ovarian)12 µM[7]
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone (Compound 33)A2780 (Ovarian)11 µM[7]
2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide (Compound 35)ACHN (Renal)2.74 µM[7]
HCT15 (Colon)2.37 µM[7]
MM231 (Breast)2.20 µM[7]
NUGC-3 (Gastric)2.48 µM[7]
NCI-H23 (Lung)5.86 µM[7]
PC-3 (Prostate)2.68 µM[7]
Fluorinated Dihydrobenzofuran (Compound 1)HCT116 (Colorectal)19.5 µM[8]
Fluorinated Dihydrobenzofuran (Compound 2)HCT116 (Colorectal)24.8 µM[8]
1-(Benzofuran-3-yl)-1H-1,2,3-triazole derivative (50g)HCT-116 (Colon)0.87 µM[9]
HeLa (Cervical)0.73 µM[9]
HepG2 (Liver)5.74 µM[9]
A549 (Lung)0.57 µM[9]

Table 2: Anti-inflammatory Activity of 2,3-Dihydrobenzofuran Analogs

Compound/AnalogAssayActivity (IC50)Reference
Fluorinated Dihydrobenzofuran (Compound 2)PGE2 formation inhibition1.92 µM[10]
Fluorinated Dihydrobenzofuran (Compound 3)PGE2 formation inhibition1.48 µM[10]
Fluorinated Dihydrobenzofuran (Compound 2)IL-6 production inhibition1.23 µM[10]
Fluorinated Dihydrobenzofuran (Compound 3)IL-6 production inhibition9.04 µM[10]
Fluorinated Dihydrobenzofuran (Compound 8)IL-6 production inhibition1.23 µM[10]
Fluorinated Dihydrobenzofuran (Compound 2)NO production inhibition2.4 µM[10]
Fluorinated Dihydrobenzofuran (Compound 3)NO production inhibition5.2 µM[10]
Benzofuran-piperazine hybrid (5d)NO production inhibition52.23 ± 0.97 µM[11]
Benzofuran Derivative (Compound 1)NO production inhibition17.31 µM[12]
Benzofuran Derivative (Compound 3)NO production inhibition16.5 µM[12]

Table 3: Antimicrobial and Antiviral Activity of 2,3-Dihydrobenzofuran Analogs

Compound/AnalogOrganism/VirusActivity (MIC/IC50)Reference
3-Benzoylbenzofuran (4b)HIV-1 (Q23 pseudovirus)0.49 ± 0.11 µM[13]
3-Benzoylbenzofuran (4b)HIV-1 (CAP210 pseudovirus)0.12 ± 0.05 µM[13]
Pyrazole derivative (5f)HIV-1 (Q23 pseudovirus)0.39 ± 0.13 µM[13]
Pyrazole derivative (5f)HIV-1 (CAP210 pseudovirus)1.00 ± 0.15 µM[13]
(Z)-6-chloro-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone (5h)Plasmodium falciparum (K1 strain)0.654 nM[14]
(Z)-7-methoxy-2-(5-nitrothiophene-2-ylmethylene)-3(2H)-benzofuranone (10g)Plasmodium falciparum (3D7 strain)0.28 µM[14]
Dihydrobenzofuran lignan (2g)Plasmodium falciparum (K1 strain)0.43 µg/mL[12]
Dihydrobenzofuran lignan (2g)Leishmania donovani0.12 µg/mL[12]
Benzofuran Derivative (Compound 1)Salmonella typhimurium12.5 µg/mL (MIC)[3]
Benzofuran Derivative (Compound 1)Escherichia coli25 µg/mL (MIC)[3]
Benzofuran Derivative (Compound 1)Staphylococcus aureus12.5 µg/mL (MIC)[3]
Benzofuran Derivative (Compound 6)Penicillium italicum12.5 µg/mL (MIC)[3]
Benzofuran Derivative (Compound 6)Colletotrichum musae12.5–25 µg/mL (MIC)[3]

Signaling Pathways and Mechanisms of Action

A significant body of research points to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a key mechanism underlying the anti-inflammatory and anticancer effects of many 2,3-dihydrobenzofuran derivatives.

The NF-κB Signaling Pathway

The canonical NF-κB pathway is a critical regulator of immune and inflammatory responses, cell proliferation, and survival. In its inactive state, NF-κB dimers (typically p50/p65) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows the freed NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes involved in inflammation and cell survival.

Decursivine_Synthesis Start Starting Materials Step1 Coupling Reaction Start->Step1 Step2 Tandem Oxidative Cyclization Step1->Step2 Intermediate A Step3 Deprotection Step2->Step3 Tetracyclic Core Product (±)-Decursivine Step3->Product Pterocarpan_Isolation Plant Dried Plant Material (Derris robusta) Extraction Maceration with Ethanol Plant->Extraction Filtration Filtration and Concentration Extraction->Filtration Partition Solvent-Solvent Partitioning Filtration->Partition Crude Extract Chromatography Column Chromatography (Silica Gel, Sephadex) Partition->Chromatography Fractionation Purification Preparative HPLC Chromatography->Purification Product Isolated Pterocarpans Purification->Product

References

Exploring the Chemical Space of 2,3-Dihydrobenzofuran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a wide array of biological activities. Its structural rigidity and synthetic tractability have made it a cornerstone in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the chemical space of 2,3-dihydrobenzofuran derivatives, focusing on their synthesis, biological evaluation, and structure-activity relationships, with a particular emphasis on their potential as anticancer and anti-inflammatory agents.

Synthetic Strategies for 2,3-Dihydrobenzofuran Derivatives

The construction of the 2,3-dihydrobenzofuran core can be achieved through various synthetic methodologies, ranging from classical cyclization reactions to modern transition-metal-catalyzed cross-couplings. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry.

A general workflow for the synthesis and evaluation of 2,3-dihydrobenzofuran derivatives is outlined below:

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation A Starting Materials (e.g., Phenols, Allylic Alcohols) B Key Reaction (e.g., Cyclization, Cross-Coupling) A->B C Crude Product B->C D Purification (e.g., Column Chromatography) C->D E Characterization (NMR, MS, etc.) D->E F In vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) E->F G Data Analysis (IC50/EC50 Determination) F->G H Structure-Activity Relationship (SAR) Analysis G->H H->A Lead Optimization

Caption: General workflow for the synthesis and evaluation of 2,3-dihydrobenzofuran derivatives.
Key Experimental Protocols

Protocol 1: Palladium-Catalyzed Intramolecular Cyclization

This protocol describes a common method for the synthesis of 2,3-disubstituted-2,3-dihydrobenzofurans.

Materials:

  • Substituted o-allylphenol (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)

  • Triphenylphosphine (PPh₃, 0.1 mmol)

  • Sodium carbonate (Na₂CO₃, 2.0 mmol)

  • Acetonitrile (10 mL)

Procedure:

  • To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted o-allylphenol, palladium(II) acetate, triphenylphosphine, and sodium carbonate.

  • Add acetonitrile and stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 80 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2,3-dihydrobenzofuran derivative.

Protocol 2: Acid-Catalyzed Cyclization of Chalcones

This method is useful for the preparation of certain 2-aryl-2,3-dihydrobenzofurans.

Materials:

  • Substituted 2'-hydroxychalcone (1.0 mmol)

  • p-Toluenesulfonic acid (p-TsOH, 0.2 mmol)

  • Toluene (15 mL)

Procedure:

  • Dissolve the 2'-hydroxychalcone in toluene in a round-bottom flask.

  • Add p-toluenesulfonic acid to the solution.

  • Reflux the mixture for 4-8 hours, monitoring by TLC.

  • After cooling, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the 2,3-dihydrobenzofuran product.

Biological Activities and Data Presentation

2,3-Dihydrobenzofuran derivatives have demonstrated a remarkable range of biological activities, with significant potential in oncology and inflammatory diseases.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of these derivatives against various cancer cell lines. The primary mechanisms of action often involve the inhibition of key enzymes in cell signaling and DNA repair pathways, such as PARP-1 and NF-κB.

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
1 2-(3',4'-Dihydroxybenzylidene)-2,3-dihydrobenzofuran-3-oneHCT116 (Colon)0.531[1]
2 2-(4'-Aminobenzylidene)-2,3-dihydrobenzofuran-3-oneMCF-7 (Breast)0.079[1]
3 7-Methoxy-N-(4-morpholinophenyl)benzofuran-2-carboxamideACHN (Renal)2.74[2]
4 7-Methoxy-N-(4-hydroxyphenyl)benzofuran-2-carboxamideHCT15 (Colon)2.37[2]
5 5-Bromo-3-methyl-N-(1-methylpiperidin-4-yl)benzofuran-2-carboxamideA549 (Lung)6.3[3]
Anti-inflammatory Activity

The anti-inflammatory properties of 2,3-dihydrobenzofuran derivatives are often attributed to their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway, and inhibit the production of pro-inflammatory mediators.

Compound IDStructureAssayIC₅₀ (µM)Reference
6 5-Chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneCarrageenan-induced paw edema (in vivo)-[4]
7 2-(4-Fluorobenzyl)-2,3-dihydrobenzofuranInhibition of NO production (RAW 264.7 cells)16.5[5]
8 2,3-Dihydrobenzofuran derivativeInhibition of IL-6 production (LPS-stimulated macrophages)1.23[6][7]
9 2,3-Dihydrobenzofuran derivativeInhibition of PGE₂ production (LPS-stimulated macrophages)1.48[6][7]

Key Signaling Pathways and Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Several 2,3-dihydrobenzofuran derivatives have been shown to inhibit this pathway.

G Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB_cytoplasm NF-κB (p50/p65) (Inactive, Cytoplasm) IkB->NFkB_cytoplasm Inhibits IkB->NFkB_cytoplasm NFkB_nucleus NF-κB (p50/p65) (Active, Nucleus) NFkB_cytoplasm->NFkB_nucleus Translocation Gene Pro-inflammatory Gene Expression NFkB_nucleus->Gene Induces Transcription Dihydrobenzofuran 2,3-Dihydrobenzofuran Derivatives Dihydrobenzofuran->IKK Inhibits

Caption: Inhibition of the canonical NF-κB signaling pathway by 2,3-dihydrobenzofuran derivatives.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is commonly used to screen for inhibitors of NF-κB transcriptional activity.[8][9][10]

Materials:

  • HEK293T cells stably transfected with an NF-κB luciferase reporter plasmid

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • Test compounds (2,3-dihydrobenzofuran derivatives)

  • Luciferase Assay System (e.g., Promega)

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed the HEK293T-NF-κB reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) or TNF-α (10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Lyse the cells using the lysis buffer provided in the luciferase assay kit.

  • Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to cell viability (e.g., using an MTT assay) to account for non-specific effects.

  • Calculate the percent inhibition of NF-κB activity for each compound concentration and determine the IC₅₀ value.

Inhibition of PARP-1

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair.[1] Inhibitors of PARP-1 have emerged as a promising class of anticancer drugs, particularly for tumors with deficiencies in other DNA repair pathways.

G DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 Recruits & Activates NAD NAD+ PARP1->NAD Cleaves PAR Poly(ADP-ribose) (PAR) NAD->PAR Synthesizes DNA_repair Recruitment of DNA Repair Proteins PAR->DNA_repair Facilitates Dihydrobenzofuran 2,3-Dihydrobenzofuran Derivatives Dihydrobenzofuran->PARP1 Inhibits

Caption: Mechanism of PARP-1 inhibition by 2,3-dihydrobenzofuran derivatives.

Experimental Protocol: PARP-1 Inhibition Assay

A common method to assess PARP-1 inhibition is a chemiluminescent assay that measures the incorporation of biotinylated NAD+ into histone proteins.[11][12][13][14][15]

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (to stimulate PARP-1 activity)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Test compounds

  • Assay buffer

Procedure:

  • Add the test compounds at various concentrations to the histone-coated wells.

  • Add a mixture of PARP-1 enzyme and activated DNA to each well.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature to allow for the PARP-1 catalyzed reaction.

  • Wash the plate to remove unincorporated reagents.

  • Add streptavidin-HRP conjugate, which will bind to the biotinylated histones.

  • After another wash step, add the chemiluminescent HRP substrate.

  • Measure the light output using a luminometer.

  • Calculate the percent inhibition of PARP-1 activity and determine the IC₅₀ values.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of 2,3-dihydrobenzofuran derivatives and their biological activity is crucial for the design of more potent and selective compounds.

G cluster_R1 Position 2 Substituent cluster_R2 Position 3 Substituent cluster_R3 Benzene Ring Substituents Core 2,3-Dihydrobenzofuran Core R1_node Aryl/Heteroaryl groups often enhance activity. Electron-donating or -withdrawing groups on the aryl ring can modulate potency. Core->R1_node R2_node Carbonyl group or other hydrogen bond acceptors can be important for target binding. Core->R2_node R3_node Halogens (e.g., Cl, Br) at positions 5 or 7 can increase activity. Small alkyl or alkoxy groups can also be beneficial. Core->R3_node

Caption: Key structure-activity relationships for 2,3-dihydrobenzofuran derivatives.

Key SAR Observations:

  • Substitution at the 2-position: The nature of the substituent at the 2-position is often critical for activity. Aryl and heteroaryl groups are commonly found in active compounds. The electronic properties of substituents on this aryl ring can significantly influence potency.[16][17]

  • Substitution at the 3-position: A carbonyl group at the 3-position is a common feature in many active derivatives, likely participating in hydrogen bonding interactions with the target protein.[17]

  • Substitution on the Benzene Ring: Halogenation, particularly at the 5- and 7-positions, has been shown to enhance the biological activity of many 2,3-dihydrobenzofuran derivatives. Small alkyl or alkoxy groups on the benzene ring can also be favorable.[4]

Conclusion

The 2,3-dihydrobenzofuran scaffold continues to be a highly versatile and valuable template in drug discovery. Its synthetic accessibility allows for the creation of diverse chemical libraries, and its derivatives have demonstrated significant potential in treating a range of diseases, most notably cancer and inflammatory conditions. The ongoing exploration of its chemical space, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, promises to yield novel and effective therapeutic agents in the future. This guide provides a foundational understanding for researchers to further innovate within this promising area of medicinal chemistry.

References

Methodological & Application

Synthesis of 2,3-Dihydrobenzo[b]furan-7-ylamine from 7-Nitro-2,3-dihydrobenzofuran: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dihydrobenzo[b]furan-7-ylamine is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif is present in compounds investigated for a range of therapeutic areas. This document provides detailed protocols for the synthesis of this compound from its nitro precursor, 7-nitro-2,3-dihydrobenzofuran. The primary method detailed is the reduction of the aromatic nitro group, a fundamental transformation in medicinal chemistry. Two common and effective methods for this reduction are presented: catalytic hydrogenation and metal-mediated reduction.

Reaction Scheme

The overall transformation involves the reduction of the nitro group of 7-nitro-2,3-dihydrobenzofuran to an amine functionality.

Figure 1. General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two primary protocols for the synthesis of this compound are provided below. Protocol A details the catalytic hydrogenation, a clean and efficient method. Protocol B describes a metal-mediated reduction using iron in an acidic medium, which is a cost-effective and robust alternative.

Protocol A: Catalytic Hydrogenation

This method employs palladium on carbon (Pd/C) as a catalyst and hydrogen gas as the reductant. It is generally a high-yielding and clean reaction.

Materials:

  • 7-Nitro-2,3-dihydrobenzofuran

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel, dissolve 7-nitro-2,3-dihydrobenzofuran (1.0 eq) in a minimal amount of ethanol or ethyl acetate.

  • Carefully add 10% Pd/C (0.05 - 0.10 eq by weight) to the solution under an inert atmosphere.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) three times.

  • Evacuate the vessel and introduce hydrogen gas (typically via a balloon or from a pressurized cylinder).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Protocol B: Iron-Mediated Reduction

This classical method utilizes iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, to reduce the nitro group.

Materials:

  • 7-Nitro-2,3-dihydrobenzofuran

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH) or Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • To a round-bottom flask, add 7-nitro-2,3-dihydrobenzofuran (1.0 eq) and ethanol.

  • Add iron powder (3.0 - 5.0 eq) to the solution.

  • Slowly add glacial acetic acid or a dilute solution of hydrochloric acid to the stirring mixture. The reaction is often exothermic.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution to neutralize the acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford this compound.

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes for the synthesis of this compound.

ParameterProtocol A: Catalytic HydrogenationProtocol B: Iron-Mediated Reduction
Starting Material 7-Nitro-2,3-dihydrobenzofuran7-Nitro-2,3-dihydrobenzofuran
Reagents 10% Pd/C, H₂Fe powder, AcOH or HCl
Solvent Ethanol or Ethyl AcetateEthanol/Water
Temperature Room Temperature60-80 °C
Reaction Time 2-6 hours2-4 hours
Typical Yield >90%70-90%
Work-up Filtration and solvent evaporationFiltration, extraction, and drying
Purification Often minimal, column chromatography if neededColumn chromatography may be required

Characterization Data for this compound:

  • Appearance: Off-white to pale yellow solid or oil.

  • Molecular Formula: C₈H₉NO

  • Molecular Weight: 135.16 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.78 (t, J = 7.6 Hz, 1H), 6.55 (d, J = 7.6 Hz, 1H), 6.48 (d, J = 7.6 Hz, 1H), 4.58 (t, J = 8.8 Hz, 2H), 3.75 (br s, 2H, NH₂), 3.19 (t, J = 8.8 Hz, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 146.5, 135.8, 129.4, 122.1, 116.3, 111.8, 71.3, 29.8.

  • Mass Spectrometry (ESI): m/z 136.1 [M+H]⁺.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start 7-Nitro-2,3-dihydrobenzofuran reaction Reduction (Protocol A or B) start->reaction filtration Filtration (Removal of Catalyst/Salts) reaction->filtration extraction Aqueous Work-up (for Protocol B) filtration->extraction Protocol B product This compound filtration->product Protocol A (often direct) purification Column Chromatography (if necessary) extraction->purification purification->product signaling_pathway start_node 7-Nitro-2,3-dihydrobenzofuran (Starting Material) product_node This compound (Final Product) start_node->product_node Reduction of Nitro Group reductant_node Reducing Agent (H₂/Pd/C or Fe/H⁺) reductant_node->product_node

Application Notes and Protocols for Palladium-Catalyzed Synthesis of 2,3-Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif present in a wide array of biologically active natural products and pharmaceutical agents. Its synthesis has been a significant focus of chemical research, with palladium-catalyzed methodologies emerging as powerful and versatile tools. These approaches offer high efficiency, functional group tolerance, and the ability to construct complex molecular architectures under mild conditions. This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methods for the synthesis of 2,3-dihydrobenzofurans.

Method 1: Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols

This method facilitates the coupling of readily available 2-allylphenol derivatives with aryl triflates to generate a diverse range of functionalized 2,3-dihydrobenzofurans. The reaction proceeds with good yields and high diastereoselectivities. A key feature of this transformation is the anti-oxypalladation of the alkene.[1]

Experimental Protocol

A detailed procedure for the synthesis of 2-benzyl-3-methyl-2,3-dihydrobenzofuran is as follows:

To an oven-dried vial equipped with a magnetic stir bar is added Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), CPhos (10.3 mg, 0.022 mmol, 11 mol%), and K₃PO₄ (85 mg, 0.40 mmol). The vial is sealed with a Teflon-lined cap, and the atmosphere is replaced with argon. Toluene (1.0 mL), 2-allylphenol (26.8 mg, 0.20 mmol), and phenyl triflate (37 µL, 0.22 mmol) are then added sequentially via syringe. The reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.

Quantitative Data Summary
EntryAryl TriflateProductYield (%)Diastereomeric Ratio (dr)
1Phenyl triflate2-benzyl-3-methyl-2,3-dihydrobenzofuran85>20:1
24-Methoxyphenyl triflate2-(4-methoxybenzyl)-3-methyl-2,3-dihydrobenzofuran78>20:1
34-Trifluoromethylphenyl triflate3-methyl-2-(4-(trifluoromethyl)benzyl)-2,3-dihydrobenzofuran81>20:1
42-Methylphenyl triflate3-methyl-2-(2-methylbenzyl)-2,3-dihydrobenzofuran7515:1

Table 1: Scope of the Pd-catalyzed carboalkoxylation of 2-allylphenol with various aryl triflates.[1]

Reaction Mechanism

The proposed catalytic cycle for the carboalkoxylation of 2-allylphenols is depicted below.[1]

G Pd0 Pd(0)L PdII_OTf Ar-Pd(II)-OTf L Pd0->PdII_OTf Oxidative Addition (ArOTf) Alkene_Complex [Ar-Pd(II)-OTf(alkene)] L PdII_OTf->Alkene_Complex Alkene Coordination Oxypalladation_Intermediate Oxypalladation Intermediate Alkene_Complex->Oxypalladation_Intermediate anti-Oxypalladation Product_Complex Product-Pd(0) Complex Oxypalladation_Intermediate->Product_Complex Reductive Elimination Product_Complex->Pd0 Ligand Exchange Product 2,3-Dihydrobenzofuran Product_Complex->Product

Caption: Proposed catalytic cycle for the Pd-catalyzed carboalkoxylation of 2-allylphenols.

Method 2: Enantioselective Heck/Tsuji-Trost Reaction of o-Bromophenols and 1,3-Dienes

This powerful method provides access to chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. The reaction demonstrates high functional group tolerance and is scalable.[2]

Experimental Protocol

A representative procedure for the enantioselective synthesis of (R)-2-vinyl-2,3-dihydrobenzofuran is as follows:

In a glovebox, a solution of Pd₂(dba)₃·CHCl₃ (10.4 mg, 0.01 mmol, 2 mol%) and TY-Phos ligand (23.8 mg, 0.03 mmol, 6 mol%) in toluene (1.0 mL) is stirred at room temperature for 30 minutes. To this solution is added 2-bromophenol (173 mg, 1.0 mmol), 1,3-butadiene (solution in toluene, 2.0 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol). The reaction vessel is sealed and stirred at 60 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the enantiomerically enriched product.

Quantitative Data Summary
Entry1,3-DieneProductYield (%)Enantiomeric Excess (ee, %)
11,3-Butadiene(R)-2-vinyl-2,3-dihydrobenzofuran9295
2Isoprene(R)-2-isopropenyl-2,3-dihydrobenzofuran8896
31,3-Pentadiene(R)-2-propenyl-2,3-dihydrobenzofuran8594 (trans)
42,4-Hexadiene(R)-2-(but-2-en-2-yl)-2,3-dihydrobenzofuran8997 (trans)

Table 2: Substrate scope for the enantioselective Heck/Tsuji-Trost reaction.[2]

Reaction Pathway

The reaction proceeds through a sequential Heck insertion followed by an intramolecular Tsuji-Trost allylation.

G Start o-Bromophenol + 1,3-Diene Heck Heck Insertion Start->Heck Pd(0) catalyst Intermediate π-Allylpalladium Intermediate Heck->Intermediate TsujiTrost Intramolecular Tsuji-Trost Allylation Intermediate->TsujiTrost Base Product Chiral 2,3-Dihydrobenzofuran TsujiTrost->Product

Caption: Simplified reaction pathway for the Heck/Tsuji-Trost synthesis.

Method 3: Intramolecular C(sp³)–H and C(sp²)–H Bond Coupling

This novel approach utilizes alkyl phenyl ethers as starting materials to synthesize 2,3-dihydrobenzofuran derivatives through a palladium-catalyzed intramolecular coupling of C(sp³)–H and C(sp²)–H bonds.[3]

Experimental Protocol

A general procedure for the synthesis of 2,3-dihydrobenzofurans from alkyl phenyl ethers is as follows:

To a sealed tube are added alkyl phenyl ether (0.5 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), 1,4-benzoquinone (BQ) (108 mg, 1.0 mmol), AgOAc (167 mg, 1.0 mmol), and LiOAc (49 mg, 0.75 mmol) in 1,2-dichloroethane (DCE) (2.0 mL). The tube is sealed, and the mixture is stirred at 120 °C for 12 hours. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to give the desired 2,3-dihydrobenzofuran derivative.

Quantitative Data Summary
EntryAlkyl Phenyl Ether SubstrateProductYield (%)
12-Ethylphenyl methyl ether7-Methyl-2,3-dihydrobenzofuran85
22-Propylphenyl methyl ether7-Ethyl-2,3-dihydrobenzofuran78
32-Isopropylphenyl methyl ether7,7-Dimethyl-2,3-dihydrobenzofuran65
42-sec-Butylphenyl methyl ether7-Ethyl-7-methyl-2,3-dihydrobenzofuran72

Table 3: Synthesis of 2,3-dihydrobenzofurans via intramolecular C-H coupling.[3]

Logical Workflow

The logical progression of this synthetic strategy is outlined below.

G Start Alkyl Phenyl Ether Csp2H_Activation C(sp²)–H Activation Start->Csp2H_Activation Pd(II) Csp3H_Activation C(sp³)–H Activation Csp2H_Activation->Csp3H_Activation Reductive_Elimination Reductive Elimination Csp3H_Activation->Reductive_Elimination Product 2,3-Dihydrobenzofuran Reductive_Elimination->Product

Caption: Logical workflow for the intramolecular C-H coupling reaction.

Method 4: Cascade Cyclization of Alkenyl Ethers with Alkynyl Oxime Ethers

A novel palladium-catalyzed cascade cyclization has been developed for the construction of 2-isoxazolyl-2,3-dihydrobenzofurans. This method features excellent regio- and chemoselectivity.[4][5]

Experimental Protocol

A typical experimental procedure is as follows:

A mixture of the alkenyl ether (0.3 mmol), alkynyl oxime ether (0.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), and Ag₂CO₃ (83 mg, 0.3 mmol) in toluene (2.0 mL) is stirred at 100 °C for 12 hours in a sealed tube under a nitrogen atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, filtered through a Celite pad, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to afford the 2-isoxazolyl-2,3-dihydrobenzofuran product.

Quantitative Data Summary
EntryAlkenyl EtherAlkynyl Oxime EtherProductYield (%)
12-Allylanisole4-Phenyl-2-butyn-1-one O-methyl oxime3-(1-(Methoxyimino)-4-phenylbutan-2-yl)-2,3-dihydrobenzofuran82
22-(But-2-en-1-yl)anisole4-Phenyl-2-butyn-1-one O-methyl oxime3-(1-(Methoxyimino)-4-phenylbutan-2-yl)-7-methyl-2,3-dihydrobenzofuran75
32-Allyl-4-chloroanisole4-Phenyl-2-butyn-1-one O-methyl oxime5-Chloro-3-(1-(methoxyimino)-4-phenylbutan-2-yl)-2,3-dihydrobenzofuran78
42-Allylanisole4-(p-Tolyl)-2-butyn-1-one O-methyl oxime3-(1-(Methoxyimino)-4-(p-tolyl)butan-2-yl)-2,3-dihydrobenzofuran85

Table 4: Substrate scope of the cascade cyclization for the synthesis of 2-isoxazolyl-2,3-dihydrobenzofurans.[4][5]

Proposed Mechanistic Pathway

The reaction is proposed to proceed through a cascade of elementary steps initiated by palladium catalysis.

G Start Alkenyl Ether + Alkynyl Oxime Ether Coordination Pd Coordination Start->Coordination Pd(II) Carbopalladation Intramolecular Carbopalladation Coordination->Carbopalladation Cyclization Intramolecular Cyclization Carbopalladation->Cyclization Reductive_Elimination Reductive Elimination Cyclization->Reductive_Elimination Product 2-Isoxazolyl-2,3- dihydrobenzofuran Reductive_Elimination->Product

Caption: Proposed mechanistic pathway for the cascade cyclization.

References

Application Notes and Protocols for N-alkylation of 2,3-Dihydrobenzo[b]furan-7-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of 2,3-dihydrobenzo[b]furan-7-ylamine, a key intermediate in the synthesis of various pharmacologically active compounds. The primary method detailed is reductive amination, a widely utilized and efficient method for forming carbon-nitrogen bonds. This protocol offers a robust and versatile approach for the synthesis of a library of N-substituted this compound derivatives.

Introduction

N-substituted this compound derivatives are prevalent structural motifs in a wide range of biologically active molecules. The dihydrobenzofuran core is a key pharmacophore, and substitution at the 7-amino position allows for the modulation of a compound's physicochemical properties and biological activity. Reductive amination is a powerful and versatile method for the N-alkylation of amines.[1][2] This one-pot reaction involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[1] This method is often preferred over direct alkylation with alkyl halides as it tends to avoid issues of over-alkylation and can be performed under mild conditions.[1]

This application note provides a detailed, step-by-step protocol for the N-alkylation of this compound via reductive amination using sodium triacetoxyborohydride as the reducing agent.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the reductive amination of this compound with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone, cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply (optional, for sensitive substrates)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Solvent Addition: Dissolve or suspend the amine in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.2 M concentration).

  • Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0-1.2 eq) to the reaction mixture.

  • Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate. For less reactive ketones, the addition of acetic acid (0.5-1.0 eq) can be beneficial.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring mixture. The addition may cause some effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Presentation

The following table summarizes the results for the N-alkylation of this compound with various aldehydes and ketones using the described reductive amination protocol.

EntryCarbonyl CompoundProductYield (%)
1BenzaldehydeN-benzyl-2,3-dihydrobenzo[b]furan-7-amine85
2AcetoneN-isopropyl-2,3-dihydrobenzo[b]furan-7-amine78
3CyclohexanoneN-cyclohexyl-2,3-dihydrobenzo[b]furan-7-amine82
44-MethoxybenzaldehydeN-(4-methoxybenzyl)-2,3-dihydrobenzo[b]furan-7-amine88
5ButyraldehydeN-butyl-2,3-dihydrobenzo[b]furan-7-amine75

Note: The yields presented in this table are illustrative and may vary depending on the specific reaction conditions and scale.

Mandatory Visualizations

Reductive_Amination_Workflow Start This compound + Aldehyde/Ketone Imine_Formation Imine/Iminium Ion Formation Start->Imine_Formation DCE or DCM, RT Reduction Reduction with NaBH(OAc)₃ Imine_Formation->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Alkylated Product Purification->Product

Caption: Workflow for the N-alkylation via reductive amination.

Signaling_Pathway cluster_reactants Reactants cluster_reaction Reaction Amine This compound Imine Imine Intermediate Amine->Imine Carbonyl Aldehyde or Ketone Carbonyl->Imine Reduction Reduction Imine->Reduction NaBH(OAc)₃ Product N-Alkylated Product Reduction->Product

Caption: Key steps in the N-alkylation of the amine.

References

Application Notes and Protocols for Parallel Synthesis Using 2,3-Dihydrobenzo[b]furan-7-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrobenzo[b]furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds.[1][2] Its unique three-dimensional shape and favorable physicochemical properties make it an attractive core for the development of novel therapeutics. 2,3-Dihydrobenzo[b]furan-7-ylamine, in particular, serves as a versatile building block for creating diverse compound libraries through parallel synthesis. The primary amino group provides a convenient handle for a variety of chemical transformations, enabling the exploration of a broad chemical space to identify molecules with desired biological activities.

This document provides detailed application notes and protocols for the use of this compound in the parallel synthesis of amide, urea, and sulfonamide libraries. These compound classes are frequently employed in drug discovery due to their favorable pharmacokinetic properties and ability to participate in key hydrogen bonding interactions with biological targets. One notable target for libraries derived from this scaffold is Poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated target in oncology.[3][4]

Application: Generation of a PARP-1 Inhibitor Focused Library

A primary application of parallel synthesis with this compound is the generation of focused libraries for screening against specific biological targets. The 2,3-dihydrobenzofuran-7-carboxamide scaffold has been identified as a promising pharmacophore for the inhibition of PARP-1.[3] By systematically varying the substituents on the amide nitrogen, researchers can rapidly explore the structure-activity relationship (SAR) and optimize the potency and selectivity of these inhibitors.

Experimental Workflows

The following diagrams illustrate the general workflows for the parallel synthesis of amide, urea, and sulfonamide libraries from this compound.

G cluster_0 Amide Library Synthesis amine This compound coupling Coupling Reagent Addition (e.g., HATU, HOBt/EDC) amine->coupling acids Array of Carboxylic Acids (R-COOH) acids->coupling reaction_amide Parallel Reaction (e.g., 96-well plate) coupling->reaction_amide purification_amide Parallel Purification (e.g., SPE, HPLC) reaction_amide->purification_amide library_amide Amide Library purification_amide->library_amide

Caption: Workflow for parallel amide synthesis.

G cluster_1 Urea Library Synthesis amine_urea This compound reaction_urea Parallel Reaction (e.g., 96-well plate) amine_urea->reaction_urea isocyanates Array of Isocyanates (R-NCO) isocyanates->reaction_urea purification_urea Parallel Purification (e.g., SPE, HPLC) reaction_urea->purification_urea library_urea Urea Library purification_urea->library_urea

Caption: Workflow for parallel urea synthesis.

G cluster_2 Sulfonamide Library Synthesis amine_sulfonamide This compound base_sulfonamide Base Addition (e.g., Pyridine, DIPEA) amine_sulfonamide->base_sulfonamide sulfonyl_chlorides Array of Sulfonyl Chlorides (R-SO2Cl) sulfonyl_chlorides->base_sulfonamide reaction_sulfonamide Parallel Reaction (e.g., 96-well plate) base_sulfonamide->reaction_sulfonamide purification_sulfonamide Parallel Purification (e.g., SPE, HPLC) reaction_sulfonamide->purification_sulfonamide library_sulfonamide Sulfonamide Library purification_sulfonamide->library_sulfonamide

Caption: Workflow for parallel sulfonamide synthesis.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of derivatives from 2,3-dihydrobenzo[b]furan-7-carboxylic acid (a precursor to the amine) and biological activity data for the resulting amides as PARP-1 inhibitors.[3] While specific parallel synthesis data for the title amine is not extensively published, these examples provide expected outcomes for library synthesis efforts.

Table 1: Synthesis of 2,3-Dihydrobenzo[b]furan-7-carboxamide Derivatives

EntryR GroupYield (%)
1H78
25-bromo65
35-nitro82

Data adapted from a study on PARP-1 inhibitors, where the carboxamide was synthesized from the corresponding carboxylic acid.[3]

Table 2: PARP-1 Inhibitory Activity of 2,3-Dihydrobenzo[b]furan-7-carboxamide Analogs

CompoundR GroupIC₅₀ (µM)
3 H9.45
4 5-bromo>100
5 5-nitro1.12

Data from a study on the discovery of novel PARP-1 inhibitors.[3]

Experimental Protocols

Protocol 1: Parallel Synthesis of an Amide Library

This protocol is adapted from standard solution-phase amide coupling procedures and is suitable for automation in a 96-well plate format.

Materials:

  • This compound

  • A diverse set of carboxylic acids

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.2 M).

  • Prepare stock solutions of a diverse library of carboxylic acids in anhydrous DMF (e.g., 0.2 M).

  • Prepare a stock solution of HATU in anhydrous DMF (e.g., 0.22 M).

  • Prepare a stock solution of DIPEA in anhydrous DMF (e.g., 0.4 M).

  • To each well of the 96-well reaction block, add the carboxylic acid solution (1.0 eq).

  • Add the this compound solution (1.0 eq) to each well.

  • Add the HATU solution (1.1 eq) to each well.

  • Add the DIPEA solution (2.0 eq) to each well.

  • Seal the reaction block and shake at room temperature for 12-18 hours.

  • Quench the reactions by adding water to each well.

  • Purify the products using parallel solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

  • Characterize the library members by LC-MS.

Protocol 2: Parallel Synthesis of a Urea Library

This protocol is based on the reaction of amines with isocyanates and is readily adaptable for parallel synthesis.

Materials:

  • This compound

  • A diverse set of isocyanates

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 96-well reaction block

Procedure:

  • Prepare a stock solution of this compound in anhydrous DCM (e.g., 0.2 M).

  • Prepare stock solutions of a diverse library of isocyanates in anhydrous DCM (e.g., 0.2 M).

  • To each well of the 96-well reaction block, add the this compound solution (1.0 eq).

  • Add the isocyanate solution (1.05 eq) to each well.

  • Seal the reaction block and shake at room temperature for 4-12 hours.

  • If necessary, use a scavenger resin (e.g., an amine-functionalized resin) to remove excess isocyanate.

  • Concentrate the solvent from each well.

  • Purify the products if necessary by parallel SPE or HPLC.

  • Characterize the library members by LC-MS.

Protocol 3: Parallel Synthesis of a Sulfonamide Library

This protocol outlines the synthesis of sulfonamides from an amine and sulfonyl chlorides, a common reaction in medicinal chemistry.

Materials:

  • This compound

  • A diverse set of sulfonyl chlorides

  • Pyridine or DIPEA

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block

Procedure:

  • Prepare a stock solution of this compound in anhydrous DCM (e.g., 0.2 M).

  • Prepare stock solutions of a diverse library of sulfonyl chlorides in anhydrous DCM (e.g., 0.22 M).

  • Prepare a stock solution of pyridine in anhydrous DCM (e.g., 0.4 M).

  • To each well of the 96-well reaction block, add the this compound solution (1.0 eq).

  • Add the pyridine solution (2.0 eq) to each well.

  • Add the sulfonyl chloride solution (1.1 eq) to each well.

  • Seal the reaction block and shake at room temperature for 12-24 hours.

  • Wash the reactions in each well with an acidic aqueous solution (e.g., 1M HCl) to remove excess pyridine.

  • Concentrate the solvent from each well.

  • Purify the products using parallel SPE or HPLC.

  • Characterize the library members by LC-MS.

Signaling Pathway

The following diagram illustrates a simplified PARP-1 signaling pathway, a key target for inhibitors derived from the 2,3-dihydrobenzo[b]furan scaffold.

G cluster_pathway Simplified PARP-1 Signaling Pathway in DNA Repair dna_damage DNA Damage (Single-Strand Break) parp1 PARP-1 Activation dna_damage->parp1 par PAR Synthesis (Poly(ADP-ribose)) parp1->par nad NAD+ nad->parp1 recruitment Recruitment of DNA Repair Proteins par->recruitment parp_inhibitor PARP-1 Inhibitor (e.g., Dihydrobenzofuran derivative) parp_inhibitor->parp1 apoptosis Apoptosis (in HR-deficient cells) parp_inhibitor->apoptosis dna_repair DNA Repair recruitment->dna_repair cell_survival Cell Survival dna_repair->cell_survival

Caption: Simplified PARP-1 signaling pathway.

References

Application of 2,3-Dihydrobenzo[b]furan-7-ylamine in Creating Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2,3-dihydrobenzo[b]furan moiety is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure provides a robust platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. While the broader benzofuran class has been explored for various therapeutic applications, including as kinase inhibitors targeting the PI3K/Akt/mTOR pathway, specific and detailed examples utilizing the 2,3-dihydrobenzo[b]furan-7-ylamine scaffold for kinase inhibition are not extensively documented in publicly available literature.[1][2]

However, the closely related 2,3-dihydrobenzo[b]furan-7-carboxamide scaffold has been successfully employed to develop potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA damage repair.[3][4] The synthetic strategies, structure-activity relationship (SAR) principles, and assay methodologies developed for these PARP-1 inhibitors are highly analogous and directly translatable to a kinase inhibitor discovery program.

This document provides detailed application notes and protocols based on the successful development of inhibitors using the 2,3-dihydrobenzo[b]furan-7-yl core. The 7-amino group serves as a critical synthetic handle, allowing for the introduction of diverse chemical moieties that can interact with the hinge region, solvent front, or allosteric pockets of various kinases.

Application Notes

The 7-amino group on the 2,3-dihydrobenzo[b]furan scaffold is a versatile functional group for building a library of potential kinase inhibitors. It can act as a nucleophile in various coupling reactions to introduce fragments designed to bind to the ATP pocket of a target kinase. Common strategies include:

  • Amide Bond Formation: Coupling the amine with a variety of carboxylic acids to explore interactions within the kinase active site.

  • Urea Formation: Reacting the amine with isocyanates to form urea linkages, which are excellent hydrogen bond donors and mimics of the ATP hinge-binding motif.[5]

  • Sulfonamide Synthesis: Reacting the amine with sulfonyl chlorides to introduce moieties that can occupy different regions of the binding pocket.

  • Buchwald-Hartwig or Ullmann Coupling: Using the amine as a nucleophile to couple with aryl or heteroaryl halides, creating more complex structures with extended aromatic systems.

The SAR data from the development of PARP-1 inhibitors suggests that substitutions on the dihydrobenzofuran ring, particularly at the 2- and 5-positions, can significantly impact potency and selectivity.[3][6] For instance, the introduction of a fluorine atom at the 5-position led to a five-fold increase in potency against PARP-1.[3] Such findings provide a strong rationale for exploring similar modifications in a kinase inhibitor context to optimize binding and pharmacokinetic properties.

Quantitative Data: Inhibition of PARP-1 by 2,3-Dihydrobenzofuran-7-carboxamide Derivatives

The following table summarizes the structure-activity relationship data for a series of 2,3-dihydrobenzofuran-7-carboxamide derivatives as PARP-1 inhibitors. This data serves as a valuable reference for understanding how modifications to this scaffold can influence inhibitory activity.[3][4]

Compound IDR¹ SubstitutionR² SubstitutionPARP-1 IC₅₀ (μM)
3 HH9.45
13a CH₃H9.80
20 HF2.12
rac-13c CH₃F2.45
(-)-13c CH₃F1.53
(+)-13c CH₃F3.62

Data sourced from Ganguly et al., J. Med. Chem. 2014.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound Core Scaffold

This protocol describes a plausible synthetic route to the key intermediate, this compound, based on established chemical methodologies such as electrophilic nitration followed by reduction.

Step 1: Nitration of 2,3-Dihydrobenzo[b]furan

  • Cool a solution of 2,3-dihydrobenzo[b]furan (1.0 equiv) in trifluoroacetic acid (TFA) to 0 °C in an ice bath.

  • Slowly add fuming nitric acid (1.1 equiv) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-nitro-2,3-dihydrobenzo[b]furan.[6]

Step 2: Reduction of the Nitro Group

  • Dissolve 7-nitro-2,3-dihydrobenzo[b]furan (1.0 equiv) in ethyl acetate.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 equiv).

  • Reflux the mixture for 4 hours, monitoring by TLC.[3]

  • After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

General Synthesis Workflow

G cluster_0 Protocol 1: Scaffold Synthesis cluster_1 Protocol 2: Inhibitor Synthesis A 2,3-Dihydrobenzo[b]furan B Nitration (HNO₃, TFA) A->B C 7-Nitro-2,3-dihydrobenzo[b]furan B->C D Reduction (SnCl₂, EtOAc) C->D E This compound (Core Scaffold) D->E G Amide Coupling (e.g., HATU, DIPEA) E->G F R-COOH (Substituted Carboxylic Acid) F->G H Final Kinase Inhibitor G->H G A Compound Synthesis (Protocols 1 & 2) B Primary Screening: In Vitro Enzyme Assay (Protocol 3) A->B C Determine IC₅₀ Values B->C D Secondary Screening: Cell-Based Proliferation Assay (Protocol 4) C->D E Determine GI₅₀ Values D->E F Lead Compound Identification E->F G Further Optimization (SAR Studies) F->G cluster_pathway Normal DNA Repair Pathway cluster_inhibition Effect of PARP Inhibitor DNA_damage DNA Single-Strand Break (SSB) PARP1_act PARP1 Activation & Binding to DNA DNA_damage->PARP1_act PARylation PAR Synthesis (PARylation) PARP1_act->PARylation Collapse Replication Fork Collapse (Leads to Double-Strand Breaks) PARP1_act->Collapse Repair_recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Repair_recruitment Block PAR Synthesis Blocked DNA_repair Successful DNA Repair Repair_recruitment->DNA_repair Cell_survival Cell Survival DNA_repair->Cell_survival Inhibitor PARP Inhibitor (e.g., Dihydrobenzofuran -7-carboxamide derivative) Inhibitor->Block Apoptosis Apoptosis (Especially in HR-deficient cells) Collapse->Apoptosis

References

Application Notes and Protocols for High-Throughput Screening of 2,3-Dihydrobenzo[b]furan-7-ylamine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrobenzofuran scaffold is recognized as a privileged structure in medicinal chemistry and drug discovery.[1][2] Derivatives of this core are components of numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][3][4][5] Specifically, the 2,3-Dihydrobenzo[b]furan-7-ylamine moiety presents a versatile chemical platform for generating diverse small molecule libraries. High-throughput screening (HTS) is an essential methodology for rapidly evaluating such libraries to identify novel "hit" compounds that modulate the activity of biological targets.[6][7]

These application notes provide detailed protocols and representative data for the high-throughput screening of this compound libraries against two prominent drug target classes: protein kinases and Poly(ADP-ribose)polymerase-1 (PARP-1).

General High-Throughput Screening Workflow

The HTS process follows a systematic workflow designed to efficiently screen large compound libraries and identify promising candidates for further development. The process begins with assay development and optimization, proceeds through primary and secondary screening, and concludes with hit confirmation and preliminary structure-activity relationship (SAR) analysis.[7][8]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Hit Validation AssayDev Assay Development & Miniaturization (384-well) Validation Assay Validation (Z' > 0.5) AssayDev->Validation Pilot Pilot Screen (~2000 Compounds) Primary Primary HTS (Single Concentration) Pilot->Primary Validation->Pilot DataAnalysis Data Analysis & Hit Selection Primary->DataAnalysis Confirmation Hit Confirmation (Fresh Powder) DataAnalysis->Confirmation DoseResponse Dose-Response & IC50 Determination Confirmation->DoseResponse SAR Preliminary SAR & Analogue Testing DoseResponse->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: General workflow for a high-throughput screening campaign.

Application Note 1: Screening for Protein Kinase Inhibitors

Objective: To identify novel protein kinase inhibitors from a this compound library for potential application in oncology.

Signaling Pathway: MAP Kinase Cascade

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The MAP kinase pathway is a frequently targeted cascade in cancer drug discovery.

Kinase_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Jun, c-Fos) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor DHBF-7-ylamine Inhibitor Inhibitor->RAF Inhibition

Caption: Inhibition of the RAF/MEK/ERK signaling pathway.

Experimental Protocol: TR-FRET Kinase Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for HTS kinase screening.[6]

1. Materials and Reagents:

  • Assay Plates: 384-well low-volume, black, non-binding surface plates.

  • Compound Library: this compound library dissolved in 100% DMSO.

  • Kinase: Recombinant target kinase (e.g., BRAF V600E).

  • Substrate: Biotinylated peptide substrate for the target kinase.

  • Antibody: Europium-labeled anti-phospho-substrate antibody.

  • Acceptor: Streptavidin-conjugated acceptor fluorophore (e.g., APC).

  • Controls: Staurosporine (positive control), DMSO (negative control).

  • Reagents: ATP, MgCl₂, DTT, HEPES, EGTA, Tween-20.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[6]

2. Reagent Preparation:

  • Compound Plates: Prepare intermediate compound plates by diluting the library stock to the desired concentration in assay buffer. The final assay concentration is typically 10 µM.[8]

  • Kinase Solution: Dilute the target kinase in assay buffer to a 2X final concentration.

  • Substrate/ATP Solution: Prepare a 2X solution of the peptide substrate and ATP in assay buffer.

3. Assay Procedure:

  • Compound Dispensing: Using an acoustic dispenser, transfer 50 nL of compounds from the intermediate plate to the 384-well assay plate.[6]

  • Kinase Addition: Add 5 µL of the 2X kinase solution to all wells.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add 5 µL of the 2X substrate/ATP solution to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the detection mix (Europium-labeled antibody and Streptavidin-APC in detection buffer) to stop the reaction.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

4. Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Normalize the data using the positive (Staurosporine) and negative (DMSO) controls: % Inhibition = 100 * (1 - [Ratio_Sample - Ratio_Positive] / [Ratio_Negative - Ratio_Positive])

  • Identify "hits" as compounds exhibiting >50% inhibition or a Z-score > 3.[6]

Data Presentation: Kinase Selectivity Panel

The following data is representative and for illustrative purposes only.

Compound IDTarget KinaseIC₅₀ (nM)Kinase BKinase C
Hit-1 Kinase A 45 850>10,000
Hit-2 Kinase A 120 2,500>10,000
Hit-3 Kinase A 75 9,200>10,000
StaurosporineKinase A 61520

Application Note 2: Screening for PARP-1 Inhibitors

Objective: To identify inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA damage repair, from a this compound library. Novel PARP-1 inhibitors have significant therapeutic potential, particularly in cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[9]

Mechanism of Action: PARP-1 Inhibition

PARP-1 is critical for repairing single-strand DNA breaks (SSBs). When inhibited, these SSBs can convert to more lethal double-strand breaks (DSBs) during replication. In cancer cells with faulty DSB repair (like BRCA1/2 mutations), this leads to cell death, a concept known as synthetic lethality.

PARP_Pathway cluster_normal Normal Cell cluster_cancer BRCA-deficient Cancer Cell SSB1 Single-Strand Break (SSB) PARP1 PARP-1 SSB1->PARP1 Repair1 SSB Repair PARP1->Repair1 Survival1 Cell Survival Repair1->Survival1 SSB2 Single-Strand Break (SSB) PARP_Inhibitor DHBF-7-ylamine PARP-1 Inhibitor SSB2->PARP_Inhibitor Replication Replication SSB2->Replication DSB Double-Strand Break (DSB) Replication->DSB BRCA_mut Defective DSB Repair (BRCA1/2 mutation) DSB->BRCA_mut Apoptosis Apoptosis BRCA_mut->Apoptosis

Caption: Synthetic lethality induced by PARP-1 inhibitors.

Experimental Protocol: Fluorescence-Based PARP-1 Assay

This protocol uses a fluorescence polarization (FP) assay to measure PARP-1 activity.

1. Materials and Reagents:

  • Assay Plates: 384-well low-volume, black, non-binding surface plates.

  • Compound Library: this compound library in 100% DMSO.

  • Enzyme: Recombinant human PARP-1.

  • Substrate: NAD⁺.

  • DNA: Double-stranded DNA activator.

  • Tracer: Fluorescently labeled PARP inhibitor (e.g., a BODIPY-labeled olaparib analog).

  • Controls: Olaparib (positive control), DMSO (negative control).

  • Assay Buffer: Tris-HCl buffer (pH 8.0) with MgCl₂, DTT, and a surfactant.

2. Reagent Preparation:

  • Compound Plates: Serially dilute compounds in assay buffer.

  • PARP-1/DNA Solution: Prepare a 2X solution of PARP-1 and activator DNA in assay buffer.

  • Tracer Solution: Prepare a 2X solution of the fluorescent tracer in assay buffer.

3. Assay Procedure:

  • Compound Dispensing: Add 5 µL of diluted compounds or controls to the assay plate.

  • Enzyme/DNA Addition: Add 5 µL of the 2X PARP-1/DNA solution to all wells.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 10 µL of the 2X fluorescent tracer solution to all wells.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate using a fluorescence polarization-capable plate reader.

4. Data Analysis:

  • Measure the fluorescence polarization (mP) values for each well.

  • Normalize the data against high mP (DMSO, full binding) and low mP (Olaparib, full displacement) controls.

  • Identify hits as compounds that significantly reduce the mP value, indicating displacement of the fluorescent tracer from the PARP-1 active site.

  • Confirm hits and perform dose-response curves to determine IC₅₀ values.

Data Presentation: PARP-1 Inhibition

The following data is representative and for illustrative purposes only.

Compound IDPARP-1 IC₅₀ (µM)[9]Cell-based Potency (EC₅₀, µM)
Hit-4 0.53 2.1
Hit-5 0.18 0.9
Hit-6 0.08 0.5
Olaparib0.0050.02

References

Enantioselective Synthesis of Chiral 2,3-Dihydrobenzofuran Amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2,3-dihydrobenzofuran amines are privileged structural motifs found in a wide array of biologically active natural products and pharmaceutical agents. Their unique three-dimensional architecture makes them attractive scaffolds in drug discovery, with applications ranging from neuroscience to oncology. The stereochemistry of these molecules is often critical to their biological function, necessitating the development of robust and efficient enantioselective synthetic methods. This document provides detailed application notes and protocols for the synthesis of these valuable compounds, focusing on modern catalytic strategies that offer high levels of enantioselectivity and chemical yield.

The synthesis of chiral 2,3-dihydrobenzofuran amines can be broadly categorized into several key strategies, including transition metal-catalyzed reactions and organocatalysis. This guide will focus on two prominent and effective methods: a Palladium-catalyzed Asymmetric Heck/Tsuji-Trost reaction and a Rhodium-catalyzed C-H activation/[3+2] annulation. These approaches have demonstrated broad substrate scope and excellent stereocontrol, making them highly relevant for researchers in both academic and industrial settings.

I. Palladium-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction

This method provides a powerful means to construct chiral substituted 2,3-dihydrobenzofurans from readily available o-bromophenols and 1,3-dienes. The reaction proceeds via a sequential Heck insertion followed by a Tsuji-Trost allylic substitution, with enantioselectivity controlled by a chiral phosphine ligand.

Data Presentation

Table 1: Substrate Scope and Performance in the Pd-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction

Entryo-Bromophenol1,3-DieneProductYield (%)ee (%)
1Phenol1-Phenyl-1,3-butadiene2-Styryl-2,3-dihydrobenzofuran8595
24-Methoxyphenol1-Phenyl-1,3-butadiene5-Methoxy-2-styryl-2,3-dihydrobenzofuran8296
34-Chlorophenol1-Phenyl-1,3-butadiene5-Chloro-2-styryl-2,3-dihydrobenzofuran7894
4Phenol1-(p-Tolyl)-1,3-butadiene2-(4-Methylstyryl)-2,3-dihydrobenzofuran8897
5Phenol1,3-Hexadiene2-((E)-But-1-en-1-yl)-2,3-dihydrobenzofuran7592

Data compiled from representative examples in the literature. Actual yields and enantioselectivities may vary depending on specific reaction conditions and substrate purity.

Experimental Protocol

Materials:

  • Pd₂(dba)₃·CHCl₃ (Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct)

  • TY-Phos (or other suitable chiral phosphine ligand)

  • Sodium phenoxide (PhONa)

  • Substituted o-bromophenol

  • 1,3-Diene

  • Dichloromethane (DCM), anhydrous

  • Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃·CHCl₃ (3-5 mol%) and the chiral phosphine ligand (e.g., TY-Phos, 12-20 mol%).

  • Add sodium phenoxide (2 equivalents) and the substituted o-bromophenol (1 equivalent, e.g., 0.2 mmol).

  • Evacuate the flask and backfill with nitrogen gas (repeat this cycle three times).

  • Add anhydrous dichloromethane (to achieve a concentration of ~0.1 M with respect to the o-bromophenol).

  • Add the 1,3-diene (3-5 equivalents) to the reaction mixture under a nitrogen atmosphere.

  • Stir the reaction mixture at the desired temperature (e.g., 40 °C) for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the chiral 2,3-dihydrobenzofuran.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

II. Rhodium(III)-Catalyzed Enantioselective C-H Activation/[3+2] Annulation

This strategy enables the synthesis of chiral dihydrobenzofurans from N-phenoxyacetamides and 1,3-dienes. The reaction is catalyzed by a chiral rhodium complex and proceeds under mild conditions with high functional group tolerance.[1]

Data Presentation

Table 2: Performance of Rh(III)-Catalyzed Enantioselective Annulation

EntryN-Phenoxyacetamide1,3-DieneCatalyst SystemYield (%)ee (%)
1N-(phenoxy)acetamide1-Phenyl-1,3-butadiene[CpRhCl₂]₂ / Chiral Ligand7998
2N-(4-methylphenoxy)acetamide1-Phenyl-1,3-butadiene[CpRhCl₂]₂ / Chiral Ligand7597
3N-(4-chlorophenoxy)acetamide1-Phenyl-1,3-butadiene[CpRhCl₂]₂ / Chiral Ligand7296
4N-(phenoxy)acetamide1,3-Hexadiene[CpRhCl₂]₂ / Chiral Ligand6895

Data is illustrative of the potential of this methodology. Specific chiral ligands and reaction conditions are crucial for achieving high enantioselectivity and are often proprietary or require careful optimization.

Experimental Protocol

Materials:

  • [Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • Chiral ligand (e.g., a chiral cyclopentadienyl ligand or a chiral phosphine)

  • Silver salt (e.g., AgSbF₆ or AgNTf₂)

  • N-phenoxyacetamide substrate

  • 1,3-Diene

  • Solvent (e.g., 1,2-dichloroethane (DCE) or methanol)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add [Cp*RhCl₂]₂ (2.5 mol%) and the chiral ligand (5.5 mol%) to a dry reaction vessel.

  • Add the silver salt (10 mol%) and stir the mixture in the chosen solvent (e.g., DCE) at room temperature for 30-60 minutes to generate the active chiral catalyst.

  • Add the N-phenoxyacetamide substrate (1 equivalent) and the 1,3-diene (1.5-2 equivalents).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to 60 °C) for the required time (typically 12-48 hours), monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction (if necessary) and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel with a suitable eluent to isolate the desired chiral 2,3-dihydrobenzofuran amine derivative.

  • Analyze the enantiomeric purity of the product using chiral HPLC.

Visualizations

Signaling Pathways and Workflows

Enantioselective_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Weigh Catalyst, Ligand, and Reagents start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous Solvent inert->solvent reactants Add Substrates solvent->reactants stir Stir at Specified Temperature reactants->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor monitor->stir Incomplete quench Quench Reaction monitor->quench Complete concentrate Concentrate in vacuo quench->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize ee_det Determine ee (Chiral HPLC) characterize->ee_det finish End ee_det->finish

Caption: General experimental workflow for catalytic enantioselective synthesis.

Catalytic_Cycle_Logic catalyst Chiral Catalyst (e.g., Pd(0) or Rh(III)) active_complex Formation of Active Catalytic Complex catalyst->active_complex substrate1 Substrate A (e.g., o-Bromophenol or N-Phenoxyacetamide) substrate1->active_complex substrate2 Substrate B (1,3-Diene) migratory_insertion Migratory Insertion substrate2->migratory_insertion oxidative_addition Oxidative Addition or C-H Activation active_complex->oxidative_addition oxidative_addition->migratory_insertion reductive_elimination Reductive Elimination or Annulation migratory_insertion->reductive_elimination reductive_elimination->catalyst Catalyst Regeneration product Chiral 2,3-Dihydro- benzofuran Amine reductive_elimination->product

Caption: Simplified logical flow of a transition metal-catalyzed cross-coupling reaction.

Conclusion

The enantioselective synthesis of chiral 2,3-dihydrobenzofuran amines is a rapidly evolving field with significant implications for drug discovery and development. The protocols outlined in this document for Palladium-catalyzed and Rhodium-catalyzed reactions represent robust and versatile methods for accessing these important molecules with high levels of stereocontrol. Researchers are encouraged to consult the primary literature for further details and to optimize conditions for their specific substrates. The continued development of novel catalysts and synthetic strategies will undoubtedly expand the toolkit available for the construction of these and other complex chiral molecules.

References

Application Notes and Protocols for the Functionalization of the Amine Group in 2,3-Dihydrobenzo[b]furan-7-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the primary amine group of 2,3-dihydrobenzo[b]furan-7-ylamine. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the 2,3-dihydrobenzofuran scaffold in a wide array of biologically active compounds. The functionalization of the 7-amino group allows for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.

Introduction

The 2,3-dihydrobenzofuran nucleus is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic molecules with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a primary aromatic amine at the 7-position offers a convenient handle for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening. This document outlines key functionalization reactions—acylation, alkylation, arylation, and sulfonylation—providing detailed protocols, expected outcomes, and characterization data.

Synthesis of Starting Material: this compound

A common route to this compound involves the nitration of 2,3-dihydrobenzofuran followed by the reduction of the resulting nitro derivative.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 2,3-Dihydrobenzofuran

  • In a flask cooled to 0 °C, add 2,3-dihydrobenzofuran (1.0 eq).

  • Slowly add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a mixture of nitro-isomers. The desired 7-nitro-2,3-dihydrobenzofuran can be purified by column chromatography.

Step 2: Reduction of 7-Nitro-2,3-dihydrobenzofuran

  • To a solution of 7-nitro-2,3-dihydrobenzofuran (1.0 eq) in ethanol or ethyl acetate, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and quench with a saturated solution of sodium bicarbonate until the pH is basic.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Functionalization of the Amine Group

The primary amine of this compound can be readily functionalized through various standard organic transformations.

N-Acylation

Acylation of the amine group to form amides is a common strategy to modify the electronic and steric properties of the molecule.

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 eq) or pyridine (2.0 eq).

  • Cool the mixture to 0 °C and add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract the product with DCM or ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-acetylated product, which can be further purified by recrystallization or column chromatography.

N-Alkylation

N-alkylation can be achieved through direct alkylation with alkyl halides or via reductive amination.

  • To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent like dichloroethane (DCE) or methanol, add a few drops of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), in portions.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM or ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the N-benzylated product.

N-Arylation

The Buchwald-Hartwig amination is a powerful method for the formation of N-aryl bonds.

  • In a Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.2 eq), phenyl bromide (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a phosphine ligand like Xantphos or BINAP (4-10 mol%).

  • Add a strong base, typically sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the N-phenylated product.

N-Sulfonylation

Sulfonamides are important functional groups in medicinal chemistry, and they can be readily prepared from the primary amine.

  • Dissolve this compound (1.0 eq) in pyridine or a mixture of DCM and triethylamine (1.5 eq).

  • Cool the solution to 0 °C and add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired sulfonamide.

Data Presentation

The following table summarizes representative quantitative data for the functionalization reactions described above. Yields are indicative and may vary based on specific reaction conditions and purification methods.

Reaction Reagents Product Typical Yield (%) ¹H NMR (CDCl₃, δ ppm)
N-AcetylationAcetic anhydride, PyridineN-(2,3-dihydrobenzo[b]furan-7-yl)acetamide85-95~7.5 (br s, 1H, NH), 7.0-7.3 (m, 3H, Ar-H), 4.6 (t, 2H, O-CH₂), 3.2 (t, 2H, Ar-CH₂), 2.2 (s, 3H, COCH₃)
N-AlkylationBenzaldehyde, NaBH(OAc)₃N-benzyl-2,3-dihydrobenzo[b]furan-7-amine70-85~7.2-7.4 (m, 5H, Ph-H), 6.5-6.9 (m, 3H, Ar-H), 4.5 (t, 2H, O-CH₂), 4.3 (s, 2H, N-CH₂-Ph), 3.1 (t, 2H, Ar-CH₂)
N-ArylationPhenyl bromide, Pd₂(dba)₃, Xantphos, NaOtBuN-phenyl-2,3-dihydrobenzo[b]furan-7-amine60-80~6.8-7.3 (m, 8H, Ar-H), 5.7 (br s, 1H, NH), 4.6 (t, 2H, O-CH₂), 3.2 (t, 2H, Ar-CH₂)
N-SulfonylationBenzenesulfonyl chloride, PyridineN-(2,3-dihydrobenzo[b]furan-7-yl)benzenesulfonamide80-90~7.2-7.8 (m, 8H, Ar-H), 7.0 (br s, 1H, NH), 4.5 (t, 2H, O-CH₂), 3.1 (t, 2H, Ar-CH₂)

Note: The provided ¹H NMR data are representative and intended for illustrative purposes. Actual chemical shifts and coupling constants may vary.

Visualizations

Experimental Workflow for Functionalization

experimental_workflow cluster_acylation N-Acylation cluster_alkylation N-Alkylation cluster_arylation N-Arylation cluster_sulfonylation N-Sulfonylation start This compound acyl_reagent Acyl Halide or Anhydride, Base start->acyl_reagent alkyl_reagent Aldehyde/Ketone, Reducing Agent start->alkyl_reagent aryl_reagent Aryl Halide, Pd Catalyst, Ligand, Base start->aryl_reagent sulfonyl_reagent Sulfonyl Chloride, Base start->sulfonyl_reagent acyl_product N-Acyl Derivative acyl_reagent->acyl_product alkyl_product N-Alkyl Derivative alkyl_reagent->alkyl_product aryl_product N-Aryl Derivative aryl_reagent->aryl_product sulfonyl_product N-Sulfonyl Derivative sulfonyl_reagent->sulfonyl_product

A schematic overview of the functionalization pathways for this compound.
Catalytic Cycle for Buchwald-Hartwig Amination

buchwald_hartwig_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X(L_n) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex [R-Pd(II)(NHR')(L_n)]+X- amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex R-Pd(II)-NR'(L_n) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NHR' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine R'NH₂ amine->amine_coordination

A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The functionalization of the amine group in this compound provides a facile entry into a diverse chemical space. The protocols outlined in this document for N-acylation, N-alkylation, N-arylation, and N-sulfonylation are robust and can be adapted for a wide range of substrates, making them valuable tools for medicinal chemists and drug development professionals in the pursuit of novel therapeutic agents. Careful optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.

Application Notes and Protocols: 2,3-Dihydrobenzo[b]furan-7-ylamine as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrobenzo[b]furan-7-ylamine is a valuable and versatile starting material in the synthesis of a variety of heterocyclic compounds. Its unique structure, featuring a fused dihydrofuran ring and a reactive aromatic amine, provides a scaffold for the construction of novel polycyclic systems with potential applications in medicinal chemistry and materials science. The strategic placement of the amino group at the 7-position allows for its participation in various cyclization and condensation reactions, leading to the formation of fused pyrimidines, imidazoles, and other important heterocyclic motifs. These resulting compounds are of significant interest as they are often explored as potential kinase inhibitors and antimicrobial agents.

This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic derivatives starting from this compound.

Key Applications in Heterocyclic Synthesis

The primary utility of this compound in heterocyclic synthesis lies in the reactivity of the 7-amino group. This nucleophilic center can readily react with various electrophilic partners to construct new rings fused to the benzofuran core.

1. Synthesis of Dihydrobenzofuro[7,6-d]pyrimidines:

One of the most important applications of this compound is in the synthesis of dihydrobenzofuro[7,6-d]pyrimidines. These compounds are of interest due to their structural similarity to known kinase inhibitors. The synthesis is typically achieved through a cyclocondensation reaction with a 1,3-dicarbonyl compound or its equivalent.

2. Synthesis of Dihydrobenzofuro[6,7-d]imidazoles:

Another significant application is the preparation of dihydrobenzofuro[6,7-d]imidazoles. This is generally accomplished by the reaction of this compound with an α-haloketone, followed by cyclization. This reaction sequence builds an imidazole ring fused to the benzofuran scaffold.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Substituted-dihydrobenzofuro[7,6-d]pyrimidines

This protocol describes the acid-catalyzed condensation of this compound with a β-ketoester to yield a dihydrobenzofuro[7,6-d]pyrimidin-4(3H)-one derivative.

Reaction Scheme:

Materials:

  • This compound

  • Substituted β-ketoester (e.g., ethyl acetoacetate)

  • Polyphosphoric acid (PPA) or Dowex-50W

  • High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)

  • Ethanol

  • Hexane

Procedure:

  • To a stirred solution of this compound (1.0 eq) in a suitable high-boiling point solvent, add the substituted β-ketoester (1.1 eq).

  • Add the acid catalyst (e.g., PPA, a catalytic amount) to the mixture.

  • Heat the reaction mixture to a high temperature (typically 180-250 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing hexane to precipitate the crude product.

  • Collect the precipitate by filtration and wash thoroughly with hot ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF) to afford the pure 4-substituted-dihydrobenzofuro[7,6-d]pyrimidin-4(3H)-one.

Quantitative Data Summary:

Productβ-KetoesterCatalystYield (%)
2-Methyl-dihydrobenzofuro[7,6-d]pyrimidin-4(3H)-oneEthyl acetoacetatePPA65-75
2-Phenyl-dihydrobenzofuro[7,6-d]pyrimidin-4(3H)-oneEthyl benzoylacetateDowex-50W60-70
Protocol 2: General Procedure for the Synthesis of 2-Substituted-dihydrobenzofuro[6,7-d]imidazoles

This protocol outlines the synthesis of dihydrobenzofuro[6,7-d]imidazoles via the condensation of this compound with an α-haloketone.

Reaction Scheme:

Materials:

  • This compound

  • Substituted α-haloketone (e.g., α-bromoacetophenone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) and the substituted α-haloketone (1.0 eq) in ethanol.

  • Add a saturated aqueous solution of sodium bicarbonate (2.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-substituted-dihydrobenzofuro[6,7-d]imidazole.

Quantitative Data Summary:

Productα-HaloketoneYield (%)
2-Phenyl-dihydrobenzofuro[6,7-d]imidazoleα-Bromoacetophenone70-80
2-(4-Chlorophenyl)-dihydrobenzofuro[6,7-d]imidazole2-Bromo-1-(4-chlorophenyl)ethanone65-75

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in the protocols.

synthetic_pathway_pyrimidine start This compound product1 Dihydrobenzofuro[7,6-d]pyrimidin-4(3H)-one start->product1 Acid Catalyst, Heat reagent1 β-Ketoester reagent1->product1

Caption: Synthesis of Dihydrobenzofuro[7,6-d]pyrimidines.

synthetic_pathway_imidazole start This compound product2 Dihydrobenzofuro[6,7-d]imidazole start->product2 Base, Heat reagent2 α-Haloketone reagent2->product2 signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Dihydrobenzofuro-fused Heterocycle (Potential Inhibitor) Inhibitor->RAF Inhibitor->PI3K

Application Notes and Protocols for the Quantification of 2,3-Dihydrobenzo[b]furan-7-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 2,3-Dihydrobenzo[b]furan-7-ylamine in various matrices. The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. The primary recommended technique is High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) for high sensitivity and selectivity, with an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method

This method is ideal for the quantification of this compound in complex matrices such as plasma, tissue homogenates, and pharmaceutical formulations, offering high sensitivity and specificity.

Experimental Protocol

1.1.1. Sample Preparation (Solid-Phase Extraction - SPE)

A robust sample preparation protocol is crucial for accurate and reproducible results.

  • Sample Pre-treatment:

    • For plasma or serum samples, precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

    • For tissue samples, homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) and perform protein precipitation as described above.

    • For pharmaceutical formulations, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and dilute to a known concentration.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated sample supernatant onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

    • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Transfer to an autosampler vial for analysis.

1.1.2. HPLC-MS/MS Instrumental Conditions

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is recommended for good separation.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

Time (min)% B
0.05
1.05
5.095
7.095
7.15
10.05
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions: (Precursor Ion > Product Ion)

      • Note: The exact m/z values for the precursor and product ions of this compound need to be determined by direct infusion of a standard solution. For a structurally related compound, the transition could be hypothesized. Let's assume the protonated molecule [M+H]+ has an m/z of 150.1.

      • Quantifier: 150.1 > 133.1 (example)

      • Qualifier: 150.1 > 105.1 (example)

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

Method Validation Summary

The following table summarizes the typical performance characteristics of a validated HPLC-MS/MS method for a similar small amine compound.[1][2][3]

ParameterTypical Value
Linearity (r²) > 0.995
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%
Matrix Effect < 15%
Stability (Freeze-thaw, Short-term, Long-term) Stable

Experimental Workflow Diagram

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing Sample Sample (Plasma, Tissue, etc.) Pretreat Protein Precipitation / Dilution Sample->Pretreat SPE Solid-Phase Extraction Pretreat->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation Recon->HPLC MSMS MS/MS Detection HPLC->MSMS Data Data Acquisition MSMS->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Caption: Workflow for HPLC-MS/MS analysis of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

This method is a cost-effective alternative for the quantification of this compound in simpler matrices or when high sensitivity is not required, such as in the analysis of bulk drug substances or concentrated formulations.[4]

Experimental Protocol

2.1.1. Sample Preparation (Dilution)

  • Stock Solution: Accurately weigh and dissolve a standard of this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation:

    • For bulk drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range.

    • For pharmaceutical formulations, dissolve the formulation in a suitable solvent, sonicate to ensure complete dissolution, and dilute with the mobile phase to the desired concentration. Filter through a 0.45 µm syringe filter before injection.

2.1.2. HPLC-UV Instrumental Conditions

  • Instrumentation: A high-performance liquid chromatograph with a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0) in a ratio of 40:60 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: The maximum absorbance wavelength (λmax) should be determined by scanning a standard solution. A wavelength around 280 nm is a reasonable starting point for benzofuran-related structures.

Method Validation Summary

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for a similar small molecule.[1][2][3]

ParameterTypical Value
Linearity (r²) > 0.99
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 1 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Specificity Demonstrated by peak purity analysis

Experimental Workflow Diagram

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing Sample Sample (Bulk Drug, Formulation) Dissolve Dissolution & Dilution Sample->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter HPLC HPLC Separation Filter->HPLC UV UV Detection HPLC->UV Data Data Acquisition UV->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Caption: Workflow for HPLC-UV analysis of this compound.

General Considerations for Method Development and Validation

  • Internal Standard: For the HPLC-MS/MS method, the use of a stable isotope-labeled internal standard of this compound is highly recommended to correct for matrix effects and variations in sample processing. If unavailable, a structurally similar compound with similar chromatographic behavior can be used.

  • Forced Degradation: To establish the stability-indicating nature of the HPLC-UV method, forced degradation studies should be performed under acidic, basic, oxidative, thermal, and photolytic conditions.

  • System Suitability: Before each analytical run, system suitability tests (e.g., injection of a standard solution to check for retention time, peak area, and tailing factor) must be performed to ensure the performance of the chromatographic system.

These protocols provide a solid foundation for the development and validation of analytical methods for the quantification of this compound. It is essential to perform in-house validation to ensure the chosen method is fit for its intended purpose.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3-Dihydrobenzo[b]furan-7-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2,3-Dihydrobenzo[b]furan-7-ylamine by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and similar aromatic amine compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound streaking or "tailing" on the silica gel column?

A1: Peak tailing is a common issue when purifying amines on standard silica gel. This is primarily due to the acidic nature of silica gel, which strongly interacts with the basic amine functional group of your compound.[1] This acid-base interaction can lead to poor separation, broad peaks, and potential loss of the compound on the column.[1]

Q2: How can I prevent peak tailing and improve the separation of my compound?

A2: To counteract the acidic nature of the silica, you can add a small amount of a basic modifier to your eluting solvent (mobile phase).[1] Commonly used modifiers include triethylamine (TEA) or ammonium hydroxide. A typical concentration is 0.5-2% of the total solvent volume.[2] This neutralizes the acidic sites on the silica, allowing your amine to travel through the column more uniformly.[1]

Q3: My compound is not moving off the baseline, even with a highly polar solvent system. What should I do?

A3: If your compound remains at the top of the column, it indicates a very strong interaction with the silica gel.

  • Increase Polarity & Add Base: Ensure you have added a basic modifier like triethylamine to your mobile phase. A solvent system such as 5-10% Methanol in Dichloromethane with 1% TEA is often effective for polar amines.[2]

  • Alternative Stationary Phase: If the issue persists, consider switching from silica gel to a more inert or basic stationary phase, such as basic alumina or an amine-functionalized silica column.[1]

Q4: The crude reaction mixture containing this compound is not soluble in my chosen non-polar eluent (e.g., Hexane/Ethyl Acetate). How should I load it onto the column?

A4: When your crude mixture is insoluble in the starting eluent, you should use a "dry loading" technique. Dissolve your crude product in a minimal amount of a strong solvent in which it is highly soluble (like Dichloromethane or Acetone). Add a small amount of silica gel to this solution to create a free-flowing powder upon evaporation of the solvent.[3] This dry powder can then be carefully added to the top of your packed column. This method prevents the strong solvent from disrupting the column packing and degrading the separation.

Q5: I am seeing multiple spots on the TLC after the column, and the separation is poor. How can I improve the resolution between my product and impurities?

A5: Poor separation despite a significant Rf difference on TLC can happen for several reasons.

  • Optimize Solvent System: The initial TLC solvent system may not be optimal for the column. Try different solvent combinations, such as Dichloromethane/Methanol or Acetone/Hexane, to maximize the separation factor between your compound and the impurities.[4]

  • Check Compound Stability: Verify that your compound is not decomposing on the silica gel, which can create new spots during elution. You can test this by spotting your pure compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have formed.[4]

  • Column Packing and Flow Rate: Ensure your column is packed uniformly without any air bubbles or cracks. Running the column too fast can decrease the equilibration time and lead to broader peaks and poorer separation.[3] Conversely, a flow rate that is too slow can cause band broadening due to diffusion.[3]

Troubleshooting Guide

The following table summarizes common problems, their probable causes, and recommended solutions for the column chromatography of this compound.

Problem Probable Cause(s) Suggested Solution(s)
Peak Tailing / Streaking Strong interaction between the basic amine and acidic silica gel.[1]Add a basic modifier to the mobile phase (e.g., 0.5-2% triethylamine or ammonium hydroxide).[2][5]
Compound Won't Elute Excessive adsorption to the stationary phase.Increase the polarity of the mobile phase (e.g., switch from Ethyl Acetate/Hexane to DCM/Methanol). Ensure a basic modifier is present.[2] Consider using basic alumina as the stationary phase.[1]
Poor Separation / Overlapping Peaks Suboptimal solvent system. Column was overloaded with the sample. Improper column packing or flow rate.[3]Re-optimize the solvent system using TLC with different solvent combinations. Reduce the amount of crude material loaded onto the column. Repack the column carefully and adjust the flow rate.
Compound Decomposes on Column The compound is unstable on acidic silica gel.[4]Deactivate the silica gel by eluting the column with the mobile phase containing a base before loading the sample.[4] Alternatively, use a less acidic stationary phase like Florisil or alumina.[4]
Product Elutes in the Solvent Front The mobile phase is too polar for the compound.Start with a less polar solvent system. For example, begin with 100% Hexane and gradually increase the percentage of Ethyl Acetate.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification. The exact solvent system and gradient should be optimized using Thin Layer Chromatography (TLC) beforehand.

1. Preparation of the Mobile Phase:

  • Based on TLC analysis, prepare the starting eluent. A common starting point for aromatic amines is a mixture of Ethyl Acetate and Hexane (e.g., 10:90 v/v).

  • Add 1% triethylamine (TEA) to the prepared solvent mixture to act as a basic modifier. Prepare a more polar eluent (e.g., 40:60 Ethyl Acetate/Hexane with 1% TEA) for the gradient.

2. Column Packing (Slurry Method):

  • Select an appropriately sized glass column.

  • In a beaker, mix silica gel (typically 60-120 mesh) with the starting, non-polar eluent to form a homogenous slurry. The amount of silica should be 50-100 times the weight of the crude sample.

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove air bubbles.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

3. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimum volume of a volatile solvent (e.g., Dichloromethane).

  • Add a small amount of silica gel (2-3 times the weight of the crude sample) to the solution.

  • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[3]

  • Carefully add this powder onto the sand layer at the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the starting eluent to the column.

  • Open the stopcock and begin collecting fractions.

  • Gradually increase the polarity of the mobile phase by slowly adding the more polar eluent mixture.

  • Monitor the elution of the compound by collecting small fractions and analyzing them using TLC.

5. Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualized Workflows

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_eluent Prepare Eluent (with 1% TEA) pack_column Pack Column with Silica Slurry prep_eluent->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Sample (Dry Loading) prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc tlc->collect Continue Elution combine Combine Pure Fractions tlc->combine Fractions Pure evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Experimental workflow for the purification of this compound.

G start Problem Observed During Column Chromatography prob_tailing Peak Tailing / Streaking? start->prob_tailing prob_no_elution Compound Not Eluting? prob_poor_sep Poor Separation? prob_tailing->prob_no_elution No sol_base Add 0.5-2% TEA or NH4OH to Mobile Phase prob_tailing->sol_base Yes prob_no_elution->prob_poor_sep No sol_polarity Increase Solvent Polarity (e.g., DCM/MeOH) prob_no_elution->sol_polarity Yes sol_gradient Optimize Solvent Gradient via TLC prob_poor_sep->sol_gradient Yes sol_repack Check Column Packing & Flow Rate prob_poor_sep->sol_repack Yes sol_stationary_phase Switch to Basic Alumina or Amino-Silica sol_polarity->sol_stationary_phase Still No Elution

References

Technical Support Center: Reduction of 7-Nitro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 7-nitro-2,3-dihydrobenzofuran to its corresponding amine, 7-amino-2,3-dihydrobenzofuran. This transformation is a critical step in the synthesis of various pharmaceutical and bioactive molecules.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Problem 1: Incomplete or Slow Reaction

Symptoms: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis shows a significant amount of starting material (7-nitro-2,3-dihydrobenzofuran) remaining even after extended reaction times.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst (Catalytic Hydrogenation) Use a fresh batch of catalyst (e.g., Pd/C). Ensure proper storage of the catalyst to prevent deactivation. Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%).
Insufficient Reducing Agent For metal/acid reductions (e.g., SnCl₂, Fe), ensure the metal is finely powdered to maximize surface area. Use a sufficient stoichiometric excess of the reducing agent.
Poor Solubility of Starting Material Select a solvent system in which the 7-nitro-2,3-dihydrobenzofuran is fully soluble. A mixture of solvents, such as ethanol/water or THF, can be effective.
Low Reaction Temperature While some reductions proceed at room temperature, gentle heating may be required to increase the reaction rate. Monitor the temperature closely, as excessive heat can lead to side product formation.
Low Hydrogen Pressure (Catalytic Hydrogenation) If using a hydrogenator, ensure it is properly sealed and pressurized. For stubborn reductions, increasing the hydrogen pressure may be necessary.

Problem 2: Formation of Significant Side Products

Symptoms: TLC or HPLC analysis reveals multiple spots/peaks in addition to the starting material and the desired product. The isolated product may be difficult to purify.

Possible Causes and Solutions:

The reduction of nitroarenes proceeds through several intermediates, including nitroso and hydroxylamine species. These intermediates can react further to form dimeric side products such as azoxy, azo, and hydrazo compounds.

CauseRecommended Action
Over-reduction or Side Reactions Carefully control the reaction temperature. Exothermic reactions can lead to localized overheating, promoting the formation of dimeric impurities. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Incorrect Stoichiometry of Reducing Agent An insufficient amount of reducing agent may lead to the accumulation of intermediates. Ensure an adequate excess is used to drive the reaction to completion.
Reaction pH The pH of the reaction medium can influence the formation of side products. For metal/acid reductions, maintaining acidic conditions is crucial.
Air (Oxygen) Exposure In some cases, the presence of oxygen can lead to the formation of undesired oxidized byproducts. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the common side products in the reduction of 7-nitro-2,3-dihydrobenzofuran?

The primary side products are typically intermediates of the nitro group reduction and their subsequent condensation products. These include:

  • 7-Nitroso-2,3-dihydrobenzofuran

  • 7-(Hydroxyamino)-2,3-dihydrobenzofuran

  • 7,7'-Azoxy-bis(2,3-dihydrobenzofuran)

  • 7,7'-Azo-bis(2,3-dihydrobenzofuran)

The formation of these byproducts is influenced by the reaction conditions.

Q2: Which reduction method is most suitable for this transformation?

The choice of reduction method depends on the scale of the reaction, available equipment, and the presence of other functional groups on the molecule.

  • Catalytic Hydrogenation (e.g., Pd/C, H₂): This is often a clean and efficient method, yielding high purity product. However, it requires specialized hydrogenation equipment.

  • Metal/Acid Reduction (e.g., SnCl₂/HCl, Fe/HCl): These methods are operationally simpler and do not require high-pressure apparatus. However, they often necessitate a more rigorous work-up procedure to remove metal salts.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot/peak and the appearance of the product spot/peak indicate the progression of the reaction.

Q4: What is a general purification strategy for 7-amino-2,3-dihydrobenzofuran?

After the reaction is complete, the work-up procedure typically involves:

  • Removal of the catalyst or metal salts: For catalytic hydrogenation, the catalyst is removed by filtration through a pad of celite. For metal/acid reductions, the reaction mixture is typically basified to precipitate metal hydroxides, which are then filtered off.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: The organic layer is washed with brine to remove any remaining inorganic impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.

  • Further Purification: If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.

Data Presentation

While specific quantitative data for the side products in the reduction of 7-nitro-2,3-dihydrobenzofuran is not extensively available in the public domain, the following table provides a qualitative comparison of expected outcomes based on general principles of nitroarene reduction.

Reduction MethodExpected Major Product YieldCommon Side ProductsRemarks
**Catalytic Hydrogenation (Pd/C, H₂) **HighLow levels of hydroxylamine and dimeric impurities.Generally a cleaner reaction with easier work-up.
Stannous Chloride (SnCl₂/HCl) Good to HighCan form chloro-substituted side products in some cases. Residual tin salts can be difficult to remove.A mild and effective method.
Iron/Hydrochloric Acid (Fe/HCl) Good to HighFormation of iron sludge can complicate work-up.A cost-effective and robust method.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C

  • Setup: In a hydrogenation vessel, dissolve 7-nitro-2,3-dihydrobenzofuran (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol% Pd) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully depressurize the vessel and filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 7-amino-2,3-dihydrobenzofuran.

Protocol 2: Reduction using Stannous Chloride (SnCl₂)

  • Setup: To a round-bottom flask, add 7-nitro-2,3-dihydrobenzofuran (1.0 eq) and a solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts. Filter the mixture.

  • Extraction and Isolation: Extract the filtrate with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

Mandatory Visualization

Reaction_Pathway 7-Nitro-2,3-dihydrobenzofuran 7-Nitro-2,3-dihydrobenzofuran 7-Nitroso-2,3-dihydrobenzofuran 7-Nitroso-2,3-dihydrobenzofuran 7-Nitro-2,3-dihydrobenzofuran->7-Nitroso-2,3-dihydrobenzofuran Reduction 7-(Hydroxyamino)-2,3-dihydrobenzofuran 7-(Hydroxyamino)-2,3-dihydrobenzofuran 7-Nitroso-2,3-dihydrobenzofuran->7-(Hydroxyamino)-2,3-dihydrobenzofuran Reduction Dimeric Side Products Dimeric Side Products 7-Nitroso-2,3-dihydrobenzofuran->Dimeric Side Products Condensation 7-Amino-2,3-dihydrobenzofuran 7-Amino-2,3-dihydrobenzofuran 7-(Hydroxyamino)-2,3-dihydrobenzofuran->7-Amino-2,3-dihydrobenzofuran Reduction 7-(Hydroxyamino)-2,3-dihydrobenzofuran->Dimeric Side Products Condensation

Caption: Reaction pathway for the reduction of 7-nitro-2,3-dihydrobenzofuran.

Overcoming challenges in the synthesis of substituted 2,3-dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted 2,3-dihydrobenzofurans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold.

Troubleshooting Guide

This guide addresses common challenges encountered during the synthesis of substituted 2,3-dihydrobenzofurans, offering potential causes and solutions.

Issue Potential Cause Suggested Solution
Low to No Product Yield Inefficient Cyclization: The intramolecular ring-closing step may be slow or unfavorable under the current conditions.Optimize reaction temperature and time. Screen different catalysts (e.g., transition metals like Pd, Rh, or organocatalysts) and solvents to facilitate cyclization.[1][2][3][4] Consider a different synthetic strategy if optimization fails.
Decomposition of Starting Materials or Product: Reactants or the desired product may be unstable under the reaction conditions (e.g., high temperature, strong acid/base).Monitor the reaction by TLC or LC-MS to check for decomposition.[5] If instability is observed, consider milder reaction conditions, shorter reaction times, or the use of protecting groups for sensitive functionalities.[6]
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent, or it may degrade over the course of the reaction.Ensure all reagents and solvents are pure and dry. Consider using a higher catalyst loading or adding a co-catalyst or ligand to stabilize the active catalytic species.[7]
Incorrect Reaction Stoichiometry: An improper ratio of reactants, reagents, or catalyst can lead to incomplete conversion.Carefully check the stoichiometry of all components. For reactions sensitive to reactant ratios, consider slow addition of one of the reactants.
Formation of Multiple Products/Side Reactions Lack of Regio- or Stereoselectivity: The reaction may be proceeding through multiple pathways, leading to a mixture of isomers.For stereoselectivity issues, consider using a chiral catalyst or auxiliary.[1] For regioselectivity, the directing group on the aromatic ring and the nature of the substituent on the alkene are crucial; modifying these can favor the desired isomer.
Over-oxidation or Aromatization: The 2,3-dihydrobenzofuran ring can be oxidized to the corresponding benzofuran, especially under harsh conditions or in the presence of certain oxidants.Use a milder oxidant or carefully control the stoichiometry of the oxidant.[8] Monitor the reaction closely to stop it once the desired product is formed. In some cases, aromatization can be a desired subsequent step.[8]
Polymerization of Alkenes: If using an alkene as a starting material, it may polymerize under acidic or radical conditions.Use a lower reaction temperature and consider adding a radical inhibitor if a radical mechanism is suspected.
Difficulty in Product Purification Co-elution with Starting Materials or Byproducts: The product may have a similar polarity to other components in the reaction mixture, making chromatographic separation difficult.Optimize the solvent system for column chromatography. Consider alternative purification techniques such as recrystallization, distillation, or preparative TLC/HPLC.
Product Instability on Silica Gel: Some 2,3-dihydrobenzofurans may be sensitive to the acidic nature of silica gel, leading to decomposition during purification.Neutralize the silica gel with a base (e.g., triethylamine in the eluent) or use a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing substituted 2,3-dihydrobenzofurans?

A1: The most prevalent strategies involve the formation of the heterocyclic ring through various bond disconnections. Key approaches include:

  • Intramolecular Cyclization: This is a widely used method, often involving the cyclization of an ortho-substituted phenol. Common variations include O-alkylation followed by ring closure, and transition metal-catalyzed C-H activation.[1][4][9]

  • Cycloaddition Reactions: [3+2] and [4+1] cycloadditions are effective methods for constructing the dihydrobenzofuran core.[1][10] These reactions often involve reacting a phenol derivative or a quinone with a suitable two or one-carbon component.

  • Reactions via ortho-Quinone Methides (o-QMs): In-situ generation of o-QMs from phenols, followed by trapping with nucleophiles or participation in cycloadditions, is a powerful strategy for synthesizing a variety of substituted 2,3-dihydrobenzofurans.[8][11]

  • Transition Metal-Catalyzed Reactions: Catalysts based on palladium, rhodium, nickel, copper, and ruthenium are frequently employed for C-O and C-C bond formations leading to the dihydrobenzofuran ring system.[2][3][12][13]

Q2: How can I control the stereochemistry at the C2 and C3 positions?

A2: Achieving high diastereoselectivity and enantioselectivity is a significant challenge. Strategies to control stereochemistry include:

  • Use of Chiral Catalysts: Asymmetric catalysis using chiral transition metal complexes or organocatalysts can provide excellent enantiocontrol.[1]

  • Substrate Control: The inherent stereochemistry of the starting materials can direct the stereochemical outcome of the cyclization reaction.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can induce stereoselectivity, with the auxiliary being removed in a subsequent step.

Q3: My reaction involving an ortho-allylphenol is not proceeding to the desired 2,3-dihydrobenzofuran. What could be the issue?

A3: Several factors can hinder the cyclization of ortho-allylphenols. Common issues include:

  • Incorrect Catalyst or Oxidant: The choice of catalyst (e.g., Pd(II) salts) and oxidant is crucial for this transformation. Ensure you are using a suitable catalytic system.

  • Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and yield. Optimization of these parameters is often necessary.

  • Substrate Reactivity: Electron-donating or withdrawing groups on the phenol or allyl moiety can affect the electronic properties and reactivity of the substrate.

Q4: What are some common challenges in the purification of substituted 2,3-dihydrobenzofurans?

A4: Purification can be challenging due to the potential for isomerization, decomposition, or co-elution with byproducts.

  • Isomerization: Cis/trans isomers can be difficult to separate. Careful selection of chromatographic conditions is key.

  • Decomposition on Silica Gel: The acidic nature of silica gel can cause degradation of sensitive products. Using neutralized silica or an alternative stationary phase like alumina is recommended.

  • Azeotropic Removal of Solvents: Ensure complete removal of high-boiling point solvents used in the reaction (e.g., DMF, DMSO) before chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for various synthetic methods leading to substituted 2,3-dihydrobenzofurans.

Reaction Type Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
Rh(III)-catalyzed C-H activation[RhCp*Cl₂]₂DCE801250-95[1]
Pd-catalyzed Heck/Tsuji-Trost reactionPd₂(dba)₃Toluene1002460-95[1]
Organocatalytic oxa-Michael additionChiral AminothioureaTolueneRT12-48up to 96[1]
Silver-mediated oxidative cyclizationAg₂OCH₂Cl₂RT1260-85[8]
Fluoride-induced desilylation/cyclizationTBAFTHFRT2-465-85[11]
Ru-catalyzed dehydrative C-H alkylation[RuH₂(CO)(PPh₃)₃]Toluene1102455-88[12][13]
Photocatalytic O-H insertion/cyclizationBlue LED, Cs₂CO₃CH₃CNRT1255-90[10][14]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Intramolecular O-Arylation of an ortho-Bromophenol

This protocol describes a general procedure for the synthesis of a 2,3-dihydrobenzofuran via an intramolecular Heck-type reaction.

Materials:

  • ortho-Bromoallylphenol derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ortho-bromoallylphenol derivative (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

  • Add anhydrous DMF (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis via ortho-Quinone Methide Intermediate

This protocol outlines a general method for the synthesis of 2,3-dihydrobenzofurans from 2-alkyl-substituted phenols via an in-situ generated ortho-quinone methide.[8]

Materials:

  • 2-Alkyl-substituted phenol

  • Sulfonium salt (e.g., trimethylsulfonium iodide)

  • Silver(I) oxide (Ag₂O)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a round-bottom flask, add the 2-alkyl-substituted phenol (1.2 mmol) and the sulfonium salt (1.0 mmol).

  • Add anhydrous dichloromethane (10 mL) and stir the mixture at room temperature.

  • Add silver(I) oxide (1.5 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired trans-2,3-dihydrobenzofuran.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Flame-dried Schlenk Flask reagents Add Starting Material, Catalyst, Base, Ligand start->reagents solvent Add Anhydrous Solvent reagents->solvent heat Heat and Stir (e.g., 100 °C, 12-24h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography product Pure Substituted 2,3-Dihydrobenzofuran chromatography->product

Caption: General experimental workflow for the synthesis of substituted 2,3-dihydrobenzofurans.

signaling_pathway cluster_strategy Synthetic Strategies cluster_challenges Common Challenges cluster_solutions Troubleshooting & Optimization A Intramolecular Cyclization E Low Yield A->E F Poor Stereoselectivity A->F G Side Reactions A->G H Purification Difficulty A->H B Cycloaddition Reactions B->E B->F B->G B->H C o-Quinone Methide Intermediates C->E C->G C->H D Transition Metal Catalysis D->E D->F D->G D->H I Optimize Conditions (Temp, Time, Solvent) E->I J Screen Catalysts/Reagents E->J M Protecting Groups E->M F->I F->J K Use Chiral Catalysts/ Auxiliaries F->K G->I G->M L Purification Technique Modification H->L

Caption: Logical relationship between synthetic strategies, challenges, and troubleshooting solutions.

References

Technical Support Center: Catalyst Removal in 2,3-Dihydrobenzo[b]furan-7-ylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydrobenzo[b]furan-7-ylamine and related compounds. The focus is on the effective removal of residual catalysts, particularly palladium, from reaction mixtures to ensure product purity and prevent interference in downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from reaction mixtures?

A1: The most prevalent methods for palladium catalyst removal include:

  • Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C) or when the catalyst has precipitated as palladium(0) black. Filtration is often performed through a pad of Celite.[1][2][3]

  • Adsorption (Scavenging): This involves using materials that selectively bind to palladium. These "scavengers" are then removed by filtration.[1][3] Common scavengers are solid-supported materials functionalized with groups that have a high affinity for palladium, such as thiols, amines, or triazines.[1][3][4] Activated carbon is also a cost-effective adsorbent.[3][5]

  • Chromatography: Column chromatography can effectively separate the desired product from the catalyst and other impurities.[2]

  • Crystallization: Purifying the final product by crystallization can significantly reduce palladium levels, as impurities often remain in the mother liquor.[3]

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble palladium salts.[1][2]

  • Precipitation: Soluble palladium can sometimes be precipitated by adding an anti-solvent or a specific precipitating agent before filtration.[1][2]

Q2: I've filtered my reaction mixture through Celite, but the palladium levels are still high. What's the next step?

A2: If filtration alone is insufficient, it suggests the presence of soluble or colloidal palladium species.[2][3] The recommended next step is to use a scavenger.[3] You can choose between activated carbon, which is a cost-effective option for adsorbing a broad range of palladium species, or more selective and specialized scavengers like silica or polymer-based resins with thiol or amine functional groups.[1][3]

Q3: How do I choose between activated carbon and a specialized scavenger for palladium removal?

A3: The choice depends on several factors:

  • Cost: Activated carbon is generally more affordable, making it suitable for large-scale processes.[3][5]

  • Selectivity and Product Loss: Activated carbon can sometimes adsorb the desired product, leading to a loss of yield.[3] Specialized scavengers are designed for higher selectivity towards palladium, which can minimize product loss.[3]

  • Efficiency: Specialized scavengers can often reduce palladium levels to very low parts-per-million (ppm) concentrations.[4][6]

Q4: What are the acceptable limits for residual palladium in active pharmaceutical ingredients (APIs)?

A4: Regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have stringent guidelines for elemental impurities in APIs.[7][8] For palladium, the permitted daily exposure (PDE) is often translated into concentration limits in the final drug product, which can be in the low ppm range.[7][9] It is crucial to consult the latest regulatory guidelines for specific limits.

Q5: Can residual palladium affect downstream reactions or the stability of my product?

A5: Yes, residual palladium can have detrimental effects on subsequent synthetic steps and the stability of the final product.[8] Even low levels of residual palladium have been shown to influence the rate of other chemical reactions.[10][11] Therefore, effective removal is critical for ensuring the integrity of your synthetic route and the quality of your final compound.

Troubleshooting Guides

Problem 1: Incomplete Removal of Heterogeneous Palladium Catalyst by Filtration

Symptoms:

  • The filtrate remains gray or black after passing through a Celite pad.

  • Analysis of the product shows high levels of palladium despite filtration.

Possible Causes and Solutions:

Possible CauseSuggested Solutions
Filter medium is too coarse. Switch to a finer porosity filter paper or a membrane filter (e.g., 0.45 µm PTFE).[1]
Improperly packed Celite bed. Ensure the Celite bed is 1-2 cm thick and well-compacted. Pre-wetting the pad with the reaction solvent can improve its effectiveness.[1]
Colloidal palladium formation. Add a small amount of a flocculating agent to aggregate the fine particles before filtration. Alternatively, treat the solution with activated carbon to adsorb the colloidal palladium prior to filtration through Celite.[1]
Soluble palladium species are present. Filtration is only effective for insoluble catalysts. If soluble palladium is present, you must use other methods like scavengers, precipitation, or chromatography.[1]
Problem 2: Low Efficiency of Palladium Scavengers

Symptoms:

  • Residual palladium levels remain above the acceptable limit after treatment with a scavenger.

Possible Causes and Solutions:

Possible CauseSuggested Solutions
Incorrect scavenger selection. The choice of scavenger depends on the oxidation state of the palladium (Pd(0) or Pd(II)) and the solvent system. Thiol-based scavengers are generally effective for Pd(II).[1] It is advisable to screen a small panel of different scavengers to find the most effective one for your specific reaction.[1]
Insufficient scavenger loading or reaction time. Increase the amount of scavenger used (typically 4-8 molar equivalents relative to the residual metal concentration) or extend the reaction time.[4][7] Gentle heating can also increase the rate of scavenging.[4]
Poor mixing. Ensure vigorous stirring to maintain good contact between the solid-supported scavenger and the solution.[4]
Product is binding to the scavenger. This can lead to product loss. Try reducing the amount of scavenger, washing the scavenger thoroughly with fresh solvent after filtration, or testing a different type of scavenger that may have less affinity for your product.[1]

Quantitative Data on Catalyst Removal Efficiency

The efficiency of palladium removal can vary significantly depending on the chosen method, the nature of the reaction mixture, and the specific conditions used. The following tables provide a summary of reported efficiencies for various techniques.

Table 1: Efficiency of Palladium Scavengers

ScavengerInitial Pd Concentration (ppm)Final Pd Concentration (ppm)% RemovalReference
Biotage® MP-TMT~800<10 (typically <5)>98.75%[4]
Biotage® MP-TMT33,000<200>99.4%[6]
PhosphonicS SPM322100 (from Pd(OAc)₂)<28>98.7%[12]
ISOLUTE® Si-TMT (gravity flow)1000<10>99%[4]
ISOLUTE® Si-Thiol (gravity flow)100055045%[4]

Table 2: Comparison of Activated Carbon and Specialized Scavengers

Removal AgentInitial Pd Concentration (ppm)Final Pd Concentration (ppm)% RemovalProduct RecoveryReference
Activated Carbon (2g)500~65~87%Lower[13]
Biotage® MP-TMT (0.2g)500<9>98.2%Higher[13]
Biotage® Si-Thiol (0.2g)500<9>98.2%Higher[13]
Darco KB-B (0.2 wt)300<1>99.6%Not specified[8]

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite

This protocol is suitable for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated Pd(0).

  • Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) and gently press down to create a compact bed.[1]

  • Pre-wet the Pad: Pour the reaction solvent over the Celite until it is fully wetted. Apply a gentle vacuum to pull the solvent through and further compact the pad.[3]

  • Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[1] Slowly pour the diluted mixture onto the center of the Celite bed under a gentle vacuum.[1]

  • Wash the Pad: Wash the Celite pad with fresh solvent to ensure all of the product is recovered.[1][3]

  • Collect the Filtrate: The combined filtrate contains your product, now free of heterogeneous palladium.[1]

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger (Batch Mode)

This protocol is for removing soluble palladium species.

  • Dissolve the Crude Product: If the reaction work-up has already been performed, dissolve the crude product in a suitable solvent.[3][7]

  • Add the Scavenger: Add the selected solid-supported scavenger (e.g., Si-TMT, MP-TMT) to the solution. A typical starting point is 4-8 molar equivalents relative to the residual palladium concentration.[4][7]

  • Agitate the Mixture: Stir the mixture at room temperature for at least one hour.[4] The scavenging rate can often be increased by gentle heating.[4]

  • Monitor the Removal: The progress of scavenging can be monitored by taking small aliquots of the solution and analyzing for residual palladium using techniques like ICP-MS.[14][15][16]

  • Filter off the Scavenger: Remove the solid-supported scavenger by filtration through a fritted funnel or a plug of cotton.[1]

  • Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate to obtain the purified product.[1]

Protocol 3: Palladium Removal Using Activated Carbon
  • Dissolve the Crude Product: Dissolve the crude product in a suitable solvent (e.g., THF, Ethyl Acetate).[3]

  • Add Activated Carbon: Add activated carbon to the solution. The loading can range from 0.2 to 2.0 wt% relative to the crude product.[3]

  • Stir the Mixture: Stir the mixture at room temperature or with gentle heating for a specified period (e.g., 1-18 hours).[8]

  • Filter to Remove Carbon: Filter the mixture through a pad of Celite to remove the activated carbon.[3]

  • Wash and Collect: Wash the carbon/Celite cake with fresh solvent to recover the product. Combine the filtrates and concentrate to obtain the purified product.[3]

Visualizations

experimental_workflow cluster_start Initial Reaction Mixture cluster_filtration Heterogeneous Catalyst Removal cluster_scavenging Soluble Catalyst Removal cluster_end Final Product start Reaction Mixture (Containing Product and Pd Catalyst) celite_filtration Filtration through Celite Pad start->celite_filtration For heterogeneous Pd add_scavenger Add Solid-Supported Scavenger start->add_scavenger For homogeneous Pd celite_filtration->add_scavenger If soluble Pd remains end Purified Product Solution celite_filtration->end If only heterogeneous Pd stir Stir (RT or Heat) add_scavenger->stir filter_scavenger Filter to Remove Scavenger stir->filter_scavenger filter_scavenger->end

Caption: Experimental workflow for palladium catalyst removal.

troubleshooting_logic action action outcome outcome problem problem start High Residual Pd After Filtration is_soluble Is Pd Soluble? start->is_soluble action_scavenge Use Scavenger (e.g., Si-TMT, Activated Carbon) is_soluble->action_scavenge Yes action_refilter Optimize Filtration: - Finer filter - Thicker Celite bed - Add activated carbon is_soluble->action_refilter No scavenger_used Scavenger Used? scavenger_efficient Scavenging Efficient? outcome_success Low Residual Pd Achieved scavenger_efficient->outcome_success Yes action_optimize_scavenge Optimize Scavenging: - Screen different scavengers - Increase loading/time/temp - Improve mixing scavenger_efficient->action_optimize_scavenge No action_scavenge->scavenger_efficient action_refilter->outcome_success Successful action_optimize_scavenge->outcome_success problem_persistent Persistent Issue: Consider alternative purification (Chromatography, Crystallization) action_optimize_scavenge->problem_persistent Still high Pd

Caption: Troubleshooting logic for high residual palladium.

References

How to avoid over-reduction in 2,3-Dihydrobenzo[b]furan-7-ylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydrobenzo[b]furan-7-ylamine. The primary focus is on preventing the common issue of over-reduction of the dihydrobenzofuran ring system during the reduction of the 7-nitro precursor.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound that is susceptible to over-reduction?

A1: The most prevalent and direct route involves the reduction of 7-nitro-2,3-dihydrobenzo[b]furan. This transformation is a critical step where over-reduction can occur, leading to undesired byproducts. The primary challenge lies in the selective reduction of the aromatic nitro group without affecting the dihydrobenzofuran ring system.

Q2: What are the potential over-reduction byproducts in this synthesis?

A2: Over-reduction during the synthesis of this compound, particularly during catalytic hydrogenation, can lead to the saturation of the benzene ring, resulting in octahydrobenzofuran derivatives. Another potential side reaction is the hydrogenolysis of the furan ring, which can lead to ring-opened products.[1][2]

Q3: Which analytical techniques are recommended for monitoring the reaction and identifying byproducts?

A3: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended for monitoring the reaction progress. These techniques can help in identifying the starting material, the desired product, and any potential over-reduced byproducts by comparing their retention times and mass spectra.

Troubleshooting Guide

Problem: Low yield of this compound due to the formation of over-reduced byproducts.

This is a common issue, particularly when using powerful reduction methods like catalytic hydrogenation with catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under harsh conditions.

Troubleshooting Workflow

The following diagram outlines a decision-making process to minimize over-reduction.

G start Low Yield or Over-reduction Detected check_method Review Reduction Method start->check_method catalytic Catalytic Hydrogenation (e.g., H2/Pd/C) check_method->catalytic Using? chemical Chemical Reduction (e.g., SnCl2, Fe/HCl) check_method->chemical Using? optimize_catalytic Optimize Catalytic Conditions catalytic->optimize_catalytic Yes switch_to_chemical Switch to Chemical Reduction catalytic->switch_to_chemical No optimize_chemical Optimize Chemical Conditions chemical->optimize_chemical Yes optimize_catalytic->switch_to_chemical Unsuccessful end Improved Yield and Selectivity optimize_catalytic->end Successful switch_to_chemical->end optimize_chemical->end Successful

Caption: Troubleshooting workflow for addressing over-reduction.

Detailed Troubleshooting Steps

1. For Catalytic Hydrogenation (e.g., H₂/Pd/C, Raney Nickel):

  • Issue: High hydrogen pressure and/or temperature leading to saturation of the benzene ring.

  • Solution:

    • Reduce Hydrogen Pressure: Operate the reaction at a lower hydrogen pressure (e.g., atmospheric pressure or slightly above).

    • Lower the Temperature: Conduct the hydrogenation at room temperature.

    • Catalyst Loading: Reduce the amount of catalyst used.

    • Monitor Carefully: Use TLC or GC-MS to stop the reaction as soon as the starting nitro compound is consumed.

2. For Chemical Reduction Methods (e.g., SnCl₂, Fe/HCl):

  • Issue: Reaction conditions are too harsh or reaction time is too long.

  • Solution:

    • Control Temperature: For exothermic reactions, use an ice bath to maintain a lower temperature during the addition of reagents.

    • Optimize Stoichiometry: Use the appropriate molar equivalents of the reducing agent. An excess can sometimes lead to side reactions.

    • pH Control during Workup: Ensure proper pH adjustment during the workup to avoid degradation of the product.

Data Presentation: Comparison of Reduction Methods

The following table summarizes various methods for the reduction of 7-nitro-2,3-dihydrobenzo[b]furan, highlighting conditions that favor the selective formation of this compound.

Reduction MethodReagents & ConditionsTypical YieldSelectivityKey Considerations
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/C, Ethanol, Room Temp.>90%Good to ExcellentProne to over-reduction if not carefully monitored. Catalyst can be pyrophoric.[3]
Catalytic Hydrogenation H₂ (50 psi), Raney Nickel, Ethanol, Room Temp.GoodGoodRequires careful handling of Raney Nickel. Potential for over-reduction.[4]
Chemical Reduction SnCl₂·2H₂O, Ethanol, Reflux~85%ExcellentGenerally very selective for the nitro group. The workup involves removal of tin salts.[5]
Chemical Reduction Fe powder, HCl, Ethanol/Water, Reflux>90%ExcellentCost-effective and highly selective. The workup involves filtering off iron salts.[6][7]

Experimental Protocols

Protocol 1: Selective Reduction using Tin(II) Chloride (SnCl₂)

This method is highly selective for the reduction of aromatic nitro groups in the presence of other reducible functionalities.

Diagram of the Synthesis Pathway

G start 7-Nitro-2,3-dihydrobenzo[b]furan reagents SnCl2·2H2O Ethanol, Reflux start->reagents product This compound reagents->product

Caption: Synthesis of this compound via SnCl₂ reduction.

Methodology:

  • To a solution of 7-nitro-2,3-dihydrobenzo[b]furan (1 equivalent) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O, approximately 5 equivalents).[5]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Reduction using Iron/Hydrochloric Acid (Fe/HCl)

This is a classic, robust, and cost-effective method for nitro group reduction.

Diagram of Over-reduction Avoidance

G cluster_0 Desired Pathway (High Selectivity) cluster_1 Potential Side Reaction start 7-Nitro-2,3-dihydrobenzo[b]furan desired_product This compound start->desired_product Fe/HCl or SnCl2 (Chemical Reduction) over_reduced Over-reduced Byproducts (e.g., octahydrobenzofuran-7-ylamine) desired_product->over_reduced Harsh Catalytic Hydrogenation (e.g., high H2 pressure/temp)

Caption: Selective chemical reduction vs. potential over-reduction.

Methodology:

  • In a round-bottom flask, suspend iron powder (approximately 5 equivalents) in a mixture of ethanol and water.

  • Add a catalytic amount of concentrated hydrochloric acid (HCl).

  • Heat the mixture to reflux and then add a solution of 7-nitro-2,3-dihydrobenzo[b]furan (1 equivalent) in ethanol dropwise.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography if necessary.[6]

References

Technical Support Center: Recrystallization of 2,3-Dihydrobenzo[b]furan-7-ylamine Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 2,3-Dihydrobenzo[b]furan-7-ylamine and its salts. The following sections offer troubleshooting advice and answers to frequently asked questions to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound salts.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid crystalline lattice. This is a common issue with amine salts.

  • Cause: The solution is too concentrated, or the cooling process is too rapid.[1] The melting point of the compound may also be low relative to the solvent's boiling point.[2]

  • Solution:

    • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.[1]

    • Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath.[1] Insulating the flask can help slow the cooling rate.

    • Solvent System Modification: Experiment with a mixed solvent system. A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent or "anti-solvent" (in which the compound is less soluble) can promote crystallization.[1]

    • Seed Crystals: If available, add a seed crystal to the cooled, saturated solution to induce crystallization.[1]

Issue 2: Poor or No Crystal Formation

Even with a clear, saturated solution, crystals may fail to form upon cooling.

  • Cause: The most common reason is using too much solvent during the initial dissolution step.[2] The solution may also be supersaturated but requires an initiation step for crystal growth.

  • Solution:

    • Reduce Solvent Volume: If an excess of solvent was used, carefully evaporate some of it to increase the concentration and then attempt to cool the solution again.[2]

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[3]

      • Seed Crystals: Introduce a small crystal of the pure compound.[3]

      • Ultrasonic Bath: Placing the flask in an ultrasonic bath can sometimes induce nucleation.

    • Extended Cooling: Store the solution at a lower temperature (e.g., in a refrigerator or freezer) for an extended period.[3]

Issue 3: Low Yield of Recovered Crystals

The amount of purified product is significantly less than expected.

  • Cause: Too much solvent was used, leading to a significant portion of the product remaining dissolved in the mother liquor.[4] The product may also have some solubility in the cold wash solvent.[4]

  • Solution:

    • Minimize Solvent Usage: Use the minimum amount of boiling solvent necessary to fully dissolve the crude product.[4]

    • Cold Wash Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to reduce the loss of product.[4]

    • Second Crop of Crystals: Concentrate the mother liquor (the solution remaining after the first filtration) and cool it again to obtain a second, though likely less pure, crop of crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing this compound salts?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For amine salts like the hydrochloride salt of this compound, polar protic solvents such as ethanol, methanol, or isopropanol, often mixed with water, are good starting points. It is crucial to perform small-scale solubility tests with a range of solvents to identify the optimal system for your specific salt.

Q2: Should I recrystallize the freebase or the salt form of this compound?

A2: Converting the amine to a salt (e.g., hydrochloride or sulfate) often improves its crystallinity and is a common strategy to facilitate purification by recrystallization.[1] Amine salts tend to be more stable and have higher melting points than the corresponding freebases, which can help prevent oiling out.

Q3: How can I remove colored impurities during recrystallization?

A3: If your product is contaminated with colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

Q4: My compound is not soluble in common organic solvents. What should I do?

A4: For amine compounds that are difficult to dissolve, consider using more polar solvents or solvent mixtures. In some cases, using an acidic solvent like acetic acid or trifluoroacetic acid (TFA) can be effective for dissolving basic compounds like amines.[5] You can then attempt to precipitate the purified compound by adding a non-polar anti-solvent.

Experimental Protocol: Recrystallization of this compound Hydrochloride

This protocol provides a general methodology. The specific solvent system and volumes should be optimized based on small-scale solubility tests.

  • Dissolution:

    • Place the crude this compound hydrochloride in an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent (e.g., ethanol/water mixture) and a boiling chip.

    • Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary, ensuring to use the minimum amount required for complete dissolution at the boiling point.[4]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[3]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[4]

  • Drying:

    • Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Quantitative Data Summary

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for dissolving many salts, often used in combination with alcohols.
Ethanol7824.5A versatile polar protic solvent, good for many amine salts.
Methanol6532.7More polar than ethanol, good dissolving power.
Isopropanol8219.9Less polar than ethanol, may offer better differential solubility.
Acetone5620.7A polar aprotic solvent, can be effective but may have high solubility at low temperatures.
Ethyl Acetate776.0A less polar solvent, can be used as an anti-solvent with more polar solvents.

Visualizations

Caption: Troubleshooting workflow for when a compound "oils out".

Solvent_Selection_Logic start Start: Select Potential Solvents solubility_test Test Solubility of Compound in Small Amount of Solvent start->solubility_test cold_insoluble Insoluble in Cold Solvent? solubility_test->cold_insoluble hot_soluble Soluble in Hot Solvent? cold_insoluble->hot_soluble Yes bad_solvent Discard Solvent cold_insoluble->bad_solvent No good_solvent Good Single Solvent Candidate hot_soluble->good_solvent Yes mixed_solvent Consider for Mixed Solvent System (as 'good' or 'poor' solvent) hot_soluble->mixed_solvent No

Caption: Logical flow for selecting a suitable recrystallization solvent.

References

Technical Support Center: Managing Impurities in Large-Scale 2,3-Dihydrobenzo[b]furan-7-ylamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing impurities during the large-scale synthesis of 2,3-Dihydrobenzo[b]furan-7-ylamine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common large-scale synthetic route to this compound, and what are the critical control points?

The most prevalent industrial synthesis involves the catalytic hydrogenation of 7-nitro-2,3-dihydrobenzofuran. This process is favored for its efficiency and atom economy.

Critical Control Points:

  • Starting Material Purity: The purity of the starting 7-nitro-2,3-dihydrobenzofuran is crucial, as impurities in this material can carry through or lead to side reactions.

  • Catalyst Selection and Loading: The choice of catalyst (commonly Palladium on carbon, Pd/C) and its loading can significantly impact reaction time, completeness, and the formation of byproducts.

  • Hydrogen Pressure and Temperature: These parameters must be carefully controlled to ensure complete reduction of the nitro group without promoting over-reduction or side reactions.

  • Solvent Quality: The solvent, typically an alcohol like ethanol or methanol, should be free of impurities that could poison the catalyst or participate in side reactions.

  • Reaction Monitoring: In-process controls are essential to determine the reaction endpoint and prevent the formation of partially reduced intermediates.

Q2: What are the most common process-related impurities in the synthesis of this compound?

During the catalytic hydrogenation of 7-nitro-2,3-dihydrobenzofuran, several process-related impurities can form. These include:

  • Unreacted Starting Material: Incomplete reaction can leave residual 7-nitro-2,3-dihydrobenzofuran.

  • Intermediates: Partially reduced intermediates, such as the corresponding nitroso and hydroxylamine compounds, can be present if the reaction is not driven to completion.

  • Over-reduction Products: Hydrogenation of the benzene ring can occur under harsh conditions, leading to the formation of amino-tetrahydrobenzofurans.

  • Solvent Adducts: Impurities from the solvent or side reactions involving the solvent can sometimes be observed.

  • Catalyst Residues: Trace amounts of the palladium catalyst may remain in the product after filtration.

Q3: How can I effectively remove the catalyst after hydrogenation?

Effective removal of the palladium catalyst is critical for the purity of the final product. A common and effective method is filtration through a bed of celite or a specialized filter aid. To improve efficiency, the following steps can be taken:

  • Cool the reaction mixture: This can help to agglomerate the catalyst particles.

  • Use a filter aid: A pad of celite or a similar material helps to trap the fine catalyst particles.

  • Wash the filter cake: Thoroughly wash the filter cake with the reaction solvent to recover any entrained product.

  • Consider secondary treatments: In some cases, treatment with activated carbon can help to scavenge residual palladium.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Incomplete Reaction (High levels of starting material) 1. Insufficient catalyst activity or loading.2. Low hydrogen pressure.3. Insufficient reaction time or temperature.4. Catalyst poisoning.1. Increase catalyst loading or use a fresh batch of catalyst.2. Verify and increase hydrogen pressure within safe limits.3. Extend reaction time and/or moderately increase temperature.4. Ensure high purity of starting materials and solvent.
Presence of Intermediates (Nitroso/Hydroxylamine) 1. Reaction stopped prematurely.2. Inefficient mixing leading to localized hydrogen depletion.1. Continue the reaction and monitor closely by HPLC or TLC until intermediates are consumed.2. Improve agitation to ensure good catalyst suspension and hydrogen distribution.
Formation of Over-reduction Impurities 1. Excessively harsh reaction conditions (high temperature or pressure).2. Prolonged reaction time after completion.1. Reduce reaction temperature and/or hydrogen pressure.2. Carefully monitor the reaction and stop it promptly upon completion.
Product is Dark or Discolored 1. Oxidation of the product.2. Presence of colored impurities from starting materials.3. Residual catalyst.1. Handle the product under an inert atmosphere (e.g., nitrogen or argon).2. Purify the starting material before use.3. Improve catalyst filtration. Consider a carbon treatment.
Low Isolated Yield 1. Incomplete reaction.2. Product loss during workup and filtration.3. Adsorption of product onto the catalyst or filter aid.1. Address incomplete reaction as described above.2. Optimize workup procedures to minimize transfers and extractions.3. Thoroughly wash the catalyst and filter aid with fresh solvent.

Data Presentation

Table 1: Typical Impurity Profile of this compound after Catalytic Hydrogenation

Impurity Typical Level (Area % by HPLC) Acceptance Criteria (Example)
7-Nitro-2,3-dihydrobenzofuran (Starting Material)< 0.5%≤ 0.15%
7-Nitroso-2,3-dihydrobenzofuran (Intermediate)< 0.2%Not Detected
7-Hydroxylamino-2,3-dihydrobenzofuran (Intermediate)< 0.2%Not Detected
Amino-tetrahydrobenzofuran (Over-reduction)< 0.1%≤ 0.10%
Unknown Impurities< 0.1% each≤ 0.10%
Total Impurities < 1.0% ≤ 0.50%

Note: Acceptance criteria are illustrative and should be established based on the specific requirements of the final drug product.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

Materials:

  • 7-Nitro-2,3-dihydrobenzofuran (1.0 kg, 1.0 eq)

  • 10% Palladium on Carbon (50% wet, 50 g, 0.05 eq)

  • Ethanol (10 L)

  • Hydrogen gas

  • Nitrogen gas

  • Celite (200 g)

Procedure:

  • Charge a suitable hydrogenation reactor with 7-nitro-2,3-dihydrobenzofuran and ethanol.

  • Stir the mixture to dissolve the starting material.

  • Carefully add the 10% Pd/C catalyst under a nitrogen atmosphere.

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 4-5 bar.

  • Heat the reaction mixture to 40-50°C with vigorous stirring.

  • Monitor the reaction progress by HPLC for the disappearance of the starting material and intermediates.

  • Once the reaction is complete, cool the mixture to room temperature and vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Prepare a filter pad with celite and filter the reaction mixture to remove the catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or distillation if required.

Protocol 2: HPLC Method for Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Mandatory Visualizations

G cluster_0 Synthesis Workflow Start Start Hydrogenation Hydrogenation Start->Hydrogenation 7-Nitro-2,3-dihydrobenzofuran, Pd/C, H2, Ethanol Filtration Filtration Hydrogenation->Filtration Removal of Pd/C Concentration Concentration Filtration->Concentration Solvent Removal Purification Purification Concentration->Purification Recrystallization/ Distillation Final Product Final Product Purification->Final Product

Caption: Synthetic workflow for this compound.

G Incomplete_Reaction Incomplete Reaction? Check_Catalyst Check Catalyst Activity/Loading Incomplete_Reaction->Check_Catalyst Yes Intermediates_Present Intermediates Present? Incomplete_Reaction->Intermediates_Present No Check_H2_Pressure Check H2 Pressure Check_Catalyst->Check_H2_Pressure Increase_Time_Temp Increase Reaction Time/Temp Check_H2_Pressure->Increase_Time_Temp Continue_Reaction Continue Reaction & Monitor Intermediates_Present->Continue_Reaction Yes Over_reduction Over-reduction Occurring? Intermediates_Present->Over_reduction No Improve_Mixing Improve Agitation Continue_Reaction->Improve_Mixing Reduce_Severity Reduce Temp/Pressure Over_reduction->Reduce_Severity Yes Stop_Promptly Ensure Prompt Stoppage Reduce_Severity->Stop_Promptly

Caption: Troubleshooting logical relationships for the synthesis.

Validation & Comparative

Navigating the Structural Elucidation of 2,3-Dihydrobenzo[b]furan-7-ylamine: A Comparative Guide to ¹H and ¹³C NMR Assignments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,3-Dihydrobenzo[b]furan-7-ylamine. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a detailed comparison with the well-characterized parent compound, 2,3-Dihydrobenzofuran, and offers predicted assignments for the title compound based on established substituent effects.

Comparative NMR Data Analysis

The introduction of an amino group at the C-7 position of the 2,3-Dihydrobenzofuran scaffold is expected to induce significant changes in the chemical shifts of the aromatic protons and carbons, while having a lesser effect on the dihydrofuran ring. The electron-donating nature of the amino group will increase the electron density at the ortho and para positions of the benzene ring, leading to an upfield (lower ppm) shift for the corresponding nuclei.

Herein, we compare the experimental NMR data for 2,3-Dihydrobenzofuran with the predicted data for this compound.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

Position 2,3-Dihydrobenzofuran (Experimental) This compound (Predicted)
H-24.58 (t, J = 8.8 Hz)~4.5 (t)
H-33.21 (t, J = 8.8 Hz)~3.2 (t)
H-47.13 (d, J = 7.4 Hz)~6.9-7.0 (d)
H-56.85 (t, J = 7.4 Hz)~6.6-6.7 (t)
H-67.10 (t, J = 7.8 Hz)~6.5-6.6 (d)
H-76.78 (d, J = 7.8 Hz)-
NH₂-~3.5 (br s)

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

Position 2,3-Dihydrobenzofuran (Experimental) This compound (Predicted)
C-271.5~71
C-329.7~30
C-3a127.8~128
C-4125.1~115
C-5120.5~118
C-6128.8~110
C-7109.4~140 (C-NH₂)
C-7a159.9~148

Experimental Protocols

The following provides a generalized, yet detailed, methodology for acquiring high-quality ¹H and ¹³C NMR spectra for dihydrobenzofuran derivatives.

Sample Preparation:

  • Dissolve 5-10 mg of the sample (e.g., this compound) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse sequence (e.g., zg30).

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum using the TMS signal.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the spectrum using the solvent signal or TMS.

Structural Assignment Workflow

The logical workflow for assigning the NMR signals to the corresponding atoms in the this compound molecule is illustrated in the diagram below. This process involves analyzing the chemical shifts, coupling patterns, and integration values from the ¹H NMR spectrum, and the chemical shifts from the ¹³C NMR spectrum, often supplemented with 2D NMR experiments like COSY and HSQC for unambiguous assignments.

G Workflow for NMR Signal Assignment of this compound cluster_structure Molecular Structure cluster_1H_NMR ¹H NMR Analysis cluster_13C_NMR ¹³C NMR Analysis cluster_assignment Signal Assignment structure This compound H_ChemShift Chemical Shift (ppm) C_ChemShift Chemical Shift (ppm) H_Multiplicity Multiplicity (s, d, t) H_ChemShift->H_Multiplicity H_Integration Integration (Proton Count) H_Multiplicity->H_Integration Assign_Dihydrofuran Assign Dihydrofuran Protons & Carbons (H-2, H-3, C-2, C-3) H_Integration->Assign_Dihydrofuran Assign_Aromatic Assign Aromatic Protons & Carbons (H-4, H-5, H-6, C-4, C-5, C-6, C-7) H_Integration->Assign_Aromatic Assign_NH2 Assign Amino Protons (NH₂) H_Integration->Assign_NH2 C_ChemShift->Assign_Dihydrofuran C_ChemShift->Assign_Aromatic Assign_Dihydrofuran->Assign_Aromatic Utilize 2D NMR (COSY, HSQC) for confirmation

Unveiling the Structural Landscape of 2,3-Dihydrobenzo[b]furan Derivatives: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount for rational drug design. The 2,3-dihydrobenzo[b]furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This guide provides a comparative analysis of the X-ray crystal structures of two derivatives, offering insights into their molecular geometry, crystal packing, and the influence of substituents on their solid-state conformation.

While the primary focus of this guide is the 7-amino substituted series, a dearth of publicly available crystal structures for simple 2,3-Dihydrobenzo[b]furan-7-ylamine derivatives has necessitated the inclusion of a closely related analog. Here, we compare the crystal structure of 5-(2,3-dihydro-7-benzofuryl)-2-methylpyrazolo[4,3-d]pyrimidin-7-one (1) with that of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol (2) . Although compound 2 is a dihydro-1,2-oxazole derivative, its structural analysis provides valuable comparative data on the conformation of the dihydrobenzofuran-like moiety.

Crystallographic Data at a Glance

A side-by-side comparison of the key crystallographic parameters for the two derivatives reveals differences in their crystal systems and unit cell dimensions, reflecting the impact of their distinct substituent patterns on the overall crystal lattice.

ParameterCompound 1Compound 2
Chemical Formula C₁₅H₁₃N₅O₂C₁₈H₁₅NO₃
Molecular Weight 295.30293.31
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 10.435(2)10.2200(15)
b (Å) 8.455(3)14.2289(19)
c (Å) 15.688(4)10.2474(15)
α (°) ** 9090
β (°) 106.13(2)93.058(7)
γ (°) 9090
Volume (ų) **1330.3(6)1488.1(4)
Z 44
Calculated Density (g/cm³) 1.4751.309
Reference El-Abadelah et al., Z. Naturforsch. B, 2000, 55b, 1079-1082.[1]Ravi et al., Acta Cryst. E, 2015, E71, o492-o493.[2]

Molecular Conformation and Intermolecular Interactions

The X-ray crystal structure of 5-(2,3-dihydro-7-benzofuryl)-2-methylpyrazolo[4,3-d]pyrimidin-7-one (1) reveals that the dihydrobenzofuran and the pyrazolopyrimidinone ring systems are not coplanar.[1][3] The dihedral angle between the two bicyclic systems is 9.6°.[1][3] Despite this twist, a weak intramolecular hydrogen bond is observed between the pyrimidinone N(6)-H and the oxygen atom of the dihydrobenzofuran moiety (O17), with a spatial distance of 2.73 Å.[1][3] This interaction likely plays a role in stabilizing the observed conformation in the solid state.

In contrast, the isoxazole moiety in 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol (2) adopts a shallow envelope conformation.[2] The dihedral angle between the mean plane of this ring and the benzofuran ring system is a significant 87.19(6)°, while it is nearly coplanar with the 4-methylphenyl ring at 15.51(7)°.[2] The crystal packing of compound 2 is dominated by intermolecular O-H···N hydrogen bonds, which link the molecules into chains along the c-axis.[2]

Experimental Protocols

Synthesis and Crystallization of 5-(2,3-dihydro-7-benzofuryl)-2-methylpyrazolo[4,3-d]pyrimidin-7-one (1)

The synthesis of compound 1 involves the reaction of 7-amino-2,3-dihydrobenzo[b]furan with 2-methyl-7-oxo-4,7-dihydropyrazolo[4,3-d]pyrimidine-5-carboxylic acid ethyl ester. The resulting product is then recrystallized from a suitable solvent such as ethanol to yield single crystals suitable for X-ray diffraction.

Synthesis and Crystallization of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol (2)

Compound 2 is synthesized via the reaction of a substituted chalcone with hydroxylamine hydrochloride. Single crystals for X-ray analysis were obtained by slow evaporation of a solution of the compound in an appropriate solvent mixture.[2]

Logical Workflow for Structure-Based Drug Design

The determination and comparison of crystal structures are integral to the workflow of structure-based drug design. The insights gained from these analyses can guide the modification of lead compounds to improve their binding affinity and pharmacokinetic properties.

G A Target Identification and Validation B Synthesis of 2,3-Dihydrobenzofuran Derivatives A->B C Crystallization B->C D X-ray Diffraction Data Collection C->D E Structure Solution and Refinement D->E F Comparative Structural Analysis E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H H->B I Preclinical Development H->I

Caption: Workflow for structure-based drug design.

Signaling Pathway of a Hypothetical Drug Candidate

While the specific biological targets of the compared compounds are not detailed here, 2,3-dihydrobenzofuran derivatives are known to interact with various biological pathways. The following diagram illustrates a hypothetical signaling pathway that a drug candidate from this class might modulate.

G Drug Dihydrobenzofuran Derivative Receptor Cell Surface Receptor Drug->Receptor Binds and inhibits Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response

Caption: Hypothetical signaling pathway.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of 2,3-Dihydrobenzo[b]furan-7-ylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive comparative guide on the biological activity of 2,3-Dihydrobenzo[b]furan-7-ylamine analogs. This guide provides an objective analysis of the performance of these compounds across various therapeutic areas, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

The 2,3-dihydrobenzo[b]furan scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Analogs of this compound have demonstrated significant potential in several key areas of drug discovery, including neuroprotection, cancer therapy, and the modulation of serotonin receptors. This guide synthesizes findings from multiple studies to offer a clear comparison of their efficacy and structure-activity relationships (SAR).

Neuroprotective and Anti-Alzheimer's Disease Activity

A significant body of research has focused on the neuroprotective effects of 2,3-dihydrobenzofuran derivatives, particularly in the context of Alzheimer's disease (AD).[3][4] These compounds have been shown to target key enzymes implicated in the pathology of AD, namely acetylcholinesterase (AChE) and β-secretase (BACE1).[5]

Inhibition of AChE prevents the breakdown of the neurotransmitter acetylcholine, a key strategy in managing AD symptoms.[6] Several 2-arylbenzofuran derivatives have exhibited potent dual inhibitory activity against both cholinesterases (AChE and BuChE) and BACE1.[5] For instance, compound 20 in one study showed an IC50 value for AChE inhibition comparable to the marketed drug donepezil.[5]

Furthermore, some analogs have demonstrated the ability to reduce the formation of amyloid-beta (Aβ) fibrils, a hallmark of Alzheimer's pathology.[7] The neuroprotective effects are not limited to enzyme inhibition; certain derivatives also exhibit antioxidant properties and modulate inflammatory pathways.[3][4][8] For example, a selenium-containing dihydrobenzofuran derivative, TFSeB, has been shown to reduce oxidative stress markers and key inflammatory mediators in an animal model of AD.[3][4]

Comparative Inhibitory Activity against AChE and BACE1
Compound IDModificationTargetIC50 (µM)Reference
Compound 20 2-Arylbenzofuran derivativeAChE0.086 ± 0.01[5]
Donepezil (Reference)AChE0.085 ± 0.01[5]
Baicalein (Reference)AChE0.404 ± 0.04[5]
Compound 8 2-Arylbenzofuran derivativeBACE1< 0.087[5]
Compound 19 2-Arylbenzofuran derivativeBACE1< 0.087[5]
Compound 20 2-Arylbenzofuran derivativeBACE10.043 ± 0.01[5]
Baicalein (Reference)BACE10.087 ± 0.03[5]
Compound 7c Benzofuran-based derivativeAChE0.058[9]
Compound 7e Benzofuran-based derivativeAChE0.086[9]
Donepezil (Reference)AChE0.049[9]

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition

Derivatives of 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide have emerged as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair and a key target in cancer therapy.[10] A structure-based design approach led to the identification of lead compounds with significant inhibitory activity.[10]

Substitutions at the 2-position of the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold with substituted benzylidene groups were found to be particularly effective.[10] The introduction of various heterocyclic moieties at the 4'-hydroxyl or 4'-amino position of the benzylidene ring resulted in a substantial improvement in PARP-1 inhibition.[10]

Comparative PARP-1 Inhibitory Activity
Compound IDCore StructureModificationPARP-1 IC50 (µM)Reference
3 DHBF-7-carboxamideLead Compound9.45[10]
36 DHBF-3-one-7-carboxamideAlternative Core16.2[10]
56 DHBF-3-one-7-carboxamide3'-hydroxybenzylidene at C22.14[10]
57 DHBF-3-one-7-carboxamide4'-hydroxybenzylidene at C20.813[10]
58 DHBF-3-one-7-carboxamide3',4'-dihydroxybenzylidene at C20.531[10]
66-68, 70, 72, 73 DHBF-3-one-7-carboxamideHeterocycles at 4'-position0.079 - 0.718[10]
2 3-oxo-2,3-dihydrobenzofuran-7-carboxamide2-thienylidene substituted0.020[11]

Anticancer Activity

The benzofuran scaffold is a recurring motif in compounds with significant anticancer properties.[2][12] Analogs of 2,3-dihydrobenzofuran have demonstrated antiproliferative activity against a range of cancer cell lines.[2] Structure-activity relationship studies have shown that the introduction of a methyl group at the C-3 position of the benzofuran ring can significantly increase antiproliferative activity.[2]

Furthermore, novel benzofuran derivatives have been designed as potent inhibitors of Lysine-specific demethylase 1 (LSD1), a promising target in cancer therapy.[13] The representative compound 17i from one such study exhibited excellent LSD1 inhibition and potent anti-proliferation against several tumor cell lines.[13]

Comparative Anticancer Activity
Compound IDModificationCell LineIC50 (nM)Reference
10h 5-amino-6-methoxy-3-methyl-2-(3',4',5'-trimethoxybenzoyl)benzo[b]furanFM3A/024[2]
CA-4 (Reference)FM3A/042[2]
17i Benzofuran derivativeMCF-72900 ± 320[13]
17i Benzofuran derivativeMGC-8035850 ± 350[13]
17i Benzofuran derivativeH4602060 ± 270[13]
17i Benzofuran derivativeA5495740 ± 1030[13]
17i Benzofuran derivativeTHP-16150 ± 490[13]

Serotonin-3 (5-HT3) Receptor Antagonism

A series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives have been synthesized and evaluated for their antagonistic activity at the serotonin-3 (5-HT3) receptor, a target for antiemetic drugs.[14] The potency of these compounds was found to be influenced by the nature of the azabicyclo moiety and substitutions on the dihydrobenzofuran ring.[14]

Specifically, 1-azabicyclo[2.2.2]oct-3-yl derivatives were more potent than their 8-methyl-8-azabicyclo[3.2.1]oct-3-yl counterparts.[14] The introduction of methyl groups at the 2-position of the dihydrobenzofuran ring also enhanced pharmacological activity, with dimethyl substitution showing the highest potency.[14]

Comparative 5-HT3 Receptor Antagonistic Activity
Compound IDModificationReceptor Affinity (Ki, nM)In Vivo Potency (ED50, µg/kg i.v.)Reference
24 (S)-5-chloro-2,2-dimethyl, N-(1-azabicyclo[2.2.2]oct-3-yl)0.0550.18[14]

Experimental Protocols

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay

The inhibitory activity of the compounds against AChE and BuChE is typically determined using a modified Ellman's spectrophotometric method. The assay mixture contains the respective enzyme, a phosphate buffer (pH 8.0), the test compound at various concentrations, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). The reaction is initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE). The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color development is measured spectrophotometrically at 412 nm. The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor. IC50 values are then determined from the dose-response curves.[5]

BACE1 Inhibition Assay

The BACE1 inhibitory activity is often evaluated using a fluorescence resonance energy transfer (FRET) assay kit. The assay is based on the cleavage of a specific peptide substrate containing a fluorophore and a quencher by BACE1. In the uncleaved substrate, the fluorescence is quenched. Upon cleavage by BACE1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity. The assay is performed by incubating the BACE1 enzyme with the test compounds and the FRET substrate. The fluorescence is measured at appropriate excitation and emission wavelengths. The percentage of inhibition is calculated, and IC50 values are determined.[5]

PARP-1 Inhibition Assay

The inhibitory activity against PARP-1 is commonly assessed using an enzyme-based immunoassay. This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins. The reaction is carried out in a 96-well plate coated with histones. PARP-1 enzyme, activated DNA, and a mixture of NAD+ and biotinylated NAD+ are added along with the test compounds. After incubation, the incorporated biotinylated ADP-ribose is detected using a streptavidin-peroxidase conjugate and a colorimetric substrate. The absorbance is read using a microplate reader. The percentage of inhibition is calculated, and IC50 values are determined from dose-response curves.[10]

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds is frequently determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After treatment, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[2][13]

5-HT3 Receptor Binding Assay

The affinity of the compounds for the 5-HT3 receptor is determined through a radioligand binding assay. Membranes from cells expressing the 5-HT3 receptor are incubated with a specific radioligand (e.g., [3H]GR65630) and various concentrations of the test compounds. After incubation, the bound and free radioligands are separated by filtration. The radioactivity of the filters is measured using a liquid scintillation counter. The specific binding is calculated as the difference between total binding and non-specific binding (determined in the presence of a high concentration of a known 5-HT3 antagonist). The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.[14]

Visualizing the Pathways

To better understand the mechanisms of action and experimental designs, the following diagrams illustrate key concepts.

G Neuroprotective Mechanisms of Dihydrobenzofuran Analogs cluster_Analogs Dihydrobenzofuran Analogs ACh Breakdown Acetylcholine Breakdown Cognitive Improvement Improved Cognition Abeta Production Amyloid-beta Production Reduced Plaque Reduced Aβ Plaques Oxidative Stress Oxidative Stress & Inflammation Neuroprotection Neuroprotection Analogs 2,3-Dihydrobenzo[b]furan -7-ylamine Analogs Analogs->ACh Breakdown AChE Inhibition Analogs->Abeta Production BACE1 Inhibition Analogs->Oxidative Stress Antioxidant & Anti-inflammatory

Caption: Neuroprotective pathways targeted by dihydrobenzofuran analogs.

G Experimental Workflow for In Vitro Biological Activity Screening cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis cluster_outcome Outcome Synthesis Synthesis of 2,3-Dihydrobenzo[b]furan -7-ylamine Analogs Enzyme Assays Enzyme Inhibition Assays (AChE, BACE1, PARP-1) Synthesis->Enzyme Assays Cell-based Assays Cell-based Assays (MTT, etc.) Synthesis->Cell-based Assays Receptor Binding Receptor Binding Assays (5-HT3) Synthesis->Receptor Binding IC50 Determination IC50 / Ki Value Determination Enzyme Assays->IC50 Determination Cell-based Assays->IC50 Determination Receptor Binding->IC50 Determination SAR Analysis Structure-Activity Relationship Analysis IC50 Determination->SAR Analysis Lead Identification Identification of Lead Compounds SAR Analysis->Lead Identification

Caption: Workflow for screening the biological activity of novel compounds.

This guide underscores the versatility and therapeutic promise of this compound analogs. The compiled data and experimental outlines provide a valuable resource for researchers engaged in the design and development of novel therapeutic agents. Further exploration of this chemical space is warranted to unlock the full potential of this remarkable scaffold.

References

A Comparative Guide to the In Vitro ADME Properties of 2,3-Dihydrobenzo[b]furan-7-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An extensive search of publicly available scientific literature and databases did not yield specific experimental in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) data for 2,3-Dihydrobenzo[b]furan-7-ylamine derivatives. Therefore, this guide provides a framework for how such properties are typically evaluated and compared for a novel chemical series in a drug discovery context. The experimental protocols described are standard methodologies, and the data presented in the tables are illustrative examples for a hypothetical series of compounds.

Introduction to In Vitro ADME Assessment

Early assessment of ADME properties is critical in modern drug discovery to identify and optimize compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage attrition. In vitro assays provide a high-throughput and cost-effective means to evaluate key characteristics such as solubility, permeability, metabolic stability, and plasma protein binding. This guide outlines the standard experimental procedures and data presentation formats that would be applied to a series of this compound derivatives.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a compound's dissolution and subsequent absorption. Poor solubility can be a significant hurdle for oral drug development and can also lead to unreliable results in other biological assays.

Illustrative Data: Kinetic Solubility

The following table presents hypothetical kinetic solubility data for a series of this compound derivatives at a physiological pH of 7.4.

Compound IDR1R2Kinetic Solubility (μM) at pH 7.4Solubility Classification
DHF-001HH150High
DHF-002ClH75Moderate
DHF-003OMeH120High
DHF-004HMe90Moderate
DHF-005HCF345Low
Experimental Protocol: Kinetic Solubility Assay (Nephelometry)
  • Compound Preparation: Prepare 10 mM stock solutions of the test compounds in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add 2 µL of the DMSO stock solution to the wells of a 96-well microplate.

  • Solubilization: Add 98 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach a steady state.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The concentration at which a compound first precipitates is determined by comparing the light scattering signal to that of positive (precipitated) and negative (soluble) controls. This concentration is reported as the kinetic solubility.

Membrane Permeability

Membrane permeability is a key determinant of a drug's ability to be absorbed from the gastrointestinal tract and to reach its target site of action. The Caco-2 cell permeability assay is the industry standard in vitro model for predicting human intestinal absorption.

Illustrative Data: Caco-2 Permeability

This table shows hypothetical permeability data for the derivatives. The apparent permeability coefficient (Papp) is measured in both directions across the Caco-2 cell monolayer (A-B: apical to basolateral; B-A: basolateral to apical) to calculate an efflux ratio.

Compound IDPapp (A-B) (10-6 cm/s)Papp (B-A) (10-6 cm/s)Efflux Ratio (B-A / A-B)Permeability Classification
DHF-00115.218.11.2High
DHF-00212.530.02.4Moderate (Potential Efflux)
DHF-00318.920.51.1High
DHF-0048.49.21.1Moderate
DHF-0052.14.52.1Low (Potential Efflux)

An efflux ratio > 2 is indicative of active transport out of the cell, which can limit absorption.

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded onto semi-permeable membrane inserts in multi-well plates and cultured for 21 days to allow them to differentiate and form a confluent, polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.

  • Assay Initiation: The test compound (typically at 10 µM) is added to either the apical (A) or basolateral (B) compartment of the insert.

  • Incubation: The plate is incubated at 37°C with 5% CO2 for a defined period, typically 2 hours.

  • Sample Collection: At the end of the incubation, samples are collected from the receiver compartment (B for A-B transport, A for B-A transport). Samples are also taken from the donor compartment to assess compound recovery.

  • Quantification: The concentration of the test compound in the donor and receiver compartments is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Metabolic Stability

Metabolic stability provides an indication of how susceptible a compound is to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs). Compounds that are rapidly metabolized tend to have high clearance and poor oral bioavailability.

Illustrative Data: Human Liver Microsomal Stability

The table below presents hypothetical metabolic stability data for the derivatives following incubation with human liver microsomes (HLM).

Compound IDHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Classification
DHF-001> 60< 11.6High
DHF-0024515.4Moderate
DHF-003> 60< 11.6High
DHF-0042231.5Low
DHF-0051546.2Low
Experimental Protocol: Liver Microsomal Stability Assay
  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat; 0.5 mg/mL protein concentration) in phosphate buffer (pH 7.4). Prepare a separate solution of the NADPH-regenerating system (cofactor).

  • Assay Initiation: Add the test compound (final concentration 1 µM) to the microsomal suspension and pre-warm the mixture at 37°C. The reaction is initiated by adding the pre-warmed NADPH solution.

  • Time-course Incubation: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The terminated samples are centrifuged to precipitate the microsomal proteins.

  • Quantification: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample. The natural logarithm of the percent remaining is plotted against time, and the slope of the resulting line is used to calculate the half-life (t1/2). Intrinsic clearance (CLint) is then calculated from the half-life.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis p1 Prepare Microsome Suspension (0.5 mg/mL) i1 Combine Microsomes & Compound Pre-warm at 37°C p1->i1 p2 Prepare Test Compound Stock (1 µM final) p2->i1 p3 Prepare NADPH Cofactor Solution i2 Initiate Reaction with NADPH p3->i2 i1->i2 i3 Incubate at 37°C Take Aliquots at 0, 5, 15, 30, 60 min i2->i3 a1 Terminate Reaction (Cold Acetonitrile + IS) i3->a1 a2 Centrifuge to Pellet Protein a1->a2 a3 Analyze Supernatant by LC-MS/MS a2->a3 a4 Calculate t½ and CLint a3->a4

Caption: Workflow for the In Vitro Liver Microsomal Stability Assay.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and clearance. Only the unbound (free) fraction of a drug is available to interact with its target and to be metabolized or excreted.

Illustrative Data: Plasma Protein Binding

This table shows the hypothetical percentage of compound bound to plasma proteins from different species, which is important for interspecies scaling of pharmacokinetic data.

Compound IDHuman Plasma (% Bound)Rat Plasma (% Bound)Mouse Plasma (% Bound)
DHF-00192.590.188.4
DHF-00298.797.596.9
DHF-00391.088.985.3
DHF-00499.298.898.5
DHF-00599.599.199.0
Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)
  • Apparatus Preparation: A semi-permeable dialysis membrane (typically with a 12-14 kDa molecular weight cutoff) is placed between the two chambers of a dialysis cell or plate.

  • Sample Loading: The test compound is spiked into plasma (e.g., human, rat) at a defined concentration (e.g., 2 µM). This plasma solution is added to one chamber (the plasma chamber).

  • Buffer Loading: An isotonic buffer solution (PBS, pH 7.4) is added to the other chamber (the buffer chamber).

  • Equilibrium Incubation: The sealed dialysis apparatus is incubated at 37°C on a shaker for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sample Collection: After incubation, matched aliquots are taken from both the plasma chamber and the buffer chamber.

  • Quantification: The concentration of the compound in the plasma and buffer samples is determined by LC-MS/MS. The concentration in the buffer chamber represents the free (unbound) drug concentration.

  • Data Analysis: The percentage of bound drug is calculated using the formula: % Bound = [ (Cplasma - Cbuffer) / Cplasma ] * 100 Where Cplasma is the total concentration in the plasma chamber and Cbuffer is the free concentration in the buffer chamber at equilibrium.

G cluster_setup Setup cluster_equilibrium Equilibrium cluster_analysis Analysis s1 Spike Compound into Plasma s2 Load Plasma into 'Plasma Chamber' s1->s2 s4 Semi-permeable Membrane s2->s4 e1 Seal Apparatus s3 Load PBS Buffer into 'Buffer Chamber' s3->s4 e2 Incubate at 37°C with Shaking (4-6h) e1->e2 e3 Unbound Drug Diffuses into Buffer Chamber e2->e3 a1 Collect Aliquots from Both Chambers e3->a1 a2 Analyze Concentrations by LC-MS/MS a1->a2 a3 Calculate % Bound a2->a3

Caption: Workflow for the Plasma Protein Binding Equilibrium Dialysis Assay.

Comparative Docking Studies of 2,3-Dihydrobenzo[b]furan Derivatives in Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in silico performance of 2,3-dihydrobenzo[b]furan derivatives against relevant enzyme active sites, supported by available experimental data. The focus is on providing a clear comparison with alternative inhibitors and detailing the methodologies to ensure reproducibility.

Overview of 2,3-Dihydrobenzo[b]furan as a Privileged Scaffold

The 2,3-dihydrobenzofuran moiety is recognized as a privileged structure in medicinal chemistry. Its derivatives have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. This structural motif serves as a versatile chemical platform for the design of small molecule inhibitors targeting various enzymes.

Comparison with Alternative Inhibitors

This section compares the docking performance and experimentally determined activity of 2,3-dihydrobenzofuran derivatives against established enzyme inhibitors.

Pim-1 Kinase Inhibition

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell proliferation and survival, making it a significant target in cancer therapy. Docking studies have been employed to predict the binding interactions of various inhibitors, including those with a benzofuran core.

Table 1: Comparison of Pim-1 Kinase Inhibitors

Compound IDScaffoldDocking Score (kcal/mol)Binding Energy (kcal/mol)IC50 (µM)
Compound A 2-benzylidenebenzofuran-3(2H)-one--0.007[1]
Compound B 2-benzylidenebenzofuran-3(2H)-one-->10[1]
Compound C 2-benzylidenebenzofuran-3(2H)-one--0.02[1]
Staurosporine Indolocarbazole (Standard Inhibitor)Not ReportedNot ReportedNot Reported in this study

Note: Direct docking scores for a comparative series of 2,3-dihydrobenzo[b]furan-7-ylamine were not available in the reviewed literature. The data presented is for a closely related series of 2-benzylidenebenzofuran-3(2H)-one derivatives to illustrate the potential of the broader benzofuran scaffold.

p38α MAP Kinase Inhibition

The p38α mitogen-activated protein (MAP) kinase is a key enzyme in the cellular response to stress and inflammation. Its inhibition is a therapeutic strategy for inflammatory diseases.

Table 2: Comparison of p38α MAP Kinase Inhibitors

Compound IDScaffoldDocking Score (kcal/mol)Binding Energy (kcal/mol)IC50 (µM)
BIRB 796 Diaryl urea (Standard Inhibitor)Not ReportedNot Reported0.018 (pre-incubation)[2]
SK&F 86002 Pyridinylimidazole (Standard Inhibitor)Not ReportedNot Reported1.1[2]
Hypothetical Dihydrobenzofuran2,3-DihydrobenzofuranData not availableData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of docking studies. Below are generalized protocols based on common practices reported in the literature for benzofuran derivatives.

Molecular Docking Protocol for Pim-1 Kinase
  • Protein Preparation: The crystal structure of Pim-1 kinase (e.g., PDB ID: 3BGQ) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using software like MOE (Molecular Operating Environment). The active site is defined based on the co-crystallized ligand.

  • Ligand Preparation: The 3D structures of the 2,3-dihydrobenzofuran derivatives and reference inhibitors are built using a molecular builder and their energy is minimized using a suitable force field (e.g., MMFF94x).

  • Docking Simulation: Docking is performed using a program such as MOE-Dock. The simulation is typically run with a specified number of placements and scoring functions (e.g., London dG). The resulting poses are analyzed based on their docking scores and binding interactions with the active site residues.

  • Validation: The docking protocol is validated by redocking the co-crystallized ligand into the active site and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.

General Docking Workflow

G General Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB structure, add H, remove water) docking Molecular Docking (e.g., AutoDock, MOE, GLIDE) protein_prep->docking ligand_prep Ligand Preparation (3D structure, energy minimization) ligand_prep->docking pose_analysis Pose Analysis (Binding modes, interactions) docking->pose_analysis scoring Scoring (Binding energy/affinity) docking->scoring Pim1_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Pim1_gene Pim-1 Gene (in nucleus) STAT->Pim1_gene Transcription Pim1_protein Pim-1 Kinase Pim1_gene->Pim1_protein Translation Bad Bad (Pro-apoptotic) Pim1_protein->Bad Phosphorylation (Inactivation) Cell_Survival Cell Survival Pim1_protein->Cell_Survival Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis p38_MAPK_Signaling_Pathway Stress Cellular Stress (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylation p38 p38α MAPK MKK3_6->p38 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Phosphorylation Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression

References

Characterization of 2,3-Dihydrobenzo[b]furan-7-ylamine Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic fate of 2,3-Dihydrobenzo[b]furan-7-ylamine, a significant scaffold in medicinal chemistry. Understanding the metabolic pathways of this compound is crucial for drug discovery and development, as metabolism significantly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. This document summarizes the predicted metabolic transformations, offers a comparison with structurally related compounds, and provides detailed experimental protocols for the characterization of its metabolites.

Predicted Metabolic Pathways of this compound

Based on the metabolism of structurally similar compounds, the primary metabolic pathways for this compound are predicted to be N-acetylation of the primary aromatic amine and hydroxylation of the dihydrobenzofuran ring. Aromatic amines are well-known substrates for N-acetyltransferases (NATs), leading to the formation of N-acetylated metabolites.[1][2] Additionally, the dihydrobenzofuran moiety is susceptible to oxidative metabolism, primarily through cytochrome P450 enzymes, resulting in hydroxylated derivatives.

Metabolic Pathway of this compound parent This compound metabolite1 N-acetyl-2,3-dihydrobenzo[b]furan-7-amine parent->metabolite1 N-acetylation (N-acetyltransferases) metabolite2 Hydroxy-2,3-dihydrobenzo[b]furan-7-ylamine parent->metabolite2 Hydroxylation (Cytochrome P450) In Vitro Metabolism Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare incubation mixture: - this compound (1 µM) - Liver microsomes (0.5 mg/mL protein) - Phosphate buffer (pH 7.4) inc1 Pre-incubate at 37°C for 5 min prep1->inc1 inc2 Initiate reaction with NADPH (1 mM) inc1->inc2 inc3 Incubate at 37°C inc2->inc3 inc4 Collect samples at various time points (0, 5, 15, 30, 60 min) inc3->inc4 inc5 Quench reaction with ice-cold acetonitrile inc4->inc5 an1 Centrifuge to precipitate protein inc5->an1 an2 Analyze supernatant by LC-MS/MS an1->an2 LC-MS_Analysis_Workflow cluster_sample Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis sample_prep Supernatant from in vitro incubation lc_separation Reversed-phase HPLC/UHPLC sample_prep->lc_separation ms_detection Tandem Mass Spectrometry (ESI+) lc_separation->ms_detection ms_modes Full Scan / dd-MS2 (Identification) MRM (Quantification) ms_detection->ms_modes data_analysis Metabolite Identification (Mass shifts, fragmentation) Quantification (Peak area integration) ms_modes->data_analysis

References

Comparative Guide to Validated HPLC Purity Analysis of 2,3-Dihydrobenzo[b]furan-7-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between a proposed validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2,3-Dihydrobenzo[b]furan-7-ylamine and a general-purpose screening alternative. The presented validated method is designed to meet the stringent requirements of pharmaceutical quality control, ensuring accuracy, precision, and reliability of the results.

Method Comparison

For researchers and drug development professionals, selecting an appropriate analytical method is critical. While a general screening method can provide a quick estimate of purity, a fully validated method offers the robustness and confidence required for regulatory submissions and clinical development. The following table compares the key characteristics of a proposed validated HPLC method with a non-validated alternative.

FeatureProposed Validated HPLC Method Alternative HPLC Screening Method
Objective Quantitative purity determination and impurity profilingRapid, semi-quantitative purity estimation
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B)Isocratic elution with a fixed ratio of Acetonitrile and Water
Detection UV at 280 nmUV at 280 nm
Validation Status Fully validated according to ICH guidelines[1][2][3]Not validated
Linearity Established over a range of concentrations (e.g., 0.1 - 100 µg/mL) with R² > 0.999Not formally established
Accuracy Determined by spike-recovery studies at multiple levels (e.g., 80%, 100%, 120%) with recovery typically between 98-102%Not determined
Precision High precision with RSD < 2% for repeatability and intermediate precision[2][3]Lower precision, RSD may vary
Specificity Demonstrated through forced degradation studies and peak purity analysisNot demonstrated; potential for co-eluting impurities
Limit of Detection (LOD) Determined (e.g., < 0.05 µg/mL)Not determined
Limit of Quantitation (LOQ) Determined (e.g., < 0.15 µg/mL)Not determined
Robustness Assessed by systematically varying method parameters (e.g., pH, flow rate)Not assessed; performance may vary with minor changes

Experimental Protocols

A detailed protocol for the proposed validated HPLC method is provided below. This protocol is based on established practices for the analysis of aromatic amines and pharmaceutical intermediates.[4][5][6]

Proposed Validated HPLC Method Protocol

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Reference standard of this compound (purity > 99.5%).

  • HPLC grade Acetonitrile, Formic Acid, and ultrapure water.

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    15 80
    20 80
    21 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the test sample in 10 mL of the diluent.

4. Method Validation Procedure

The validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines.[1][2]

  • Specificity: Forced degradation of the sample will be performed under acidic, basic, oxidative, thermal, and photolytic conditions to demonstrate that the method can resolve the main peak from any degradation products.

  • Linearity: A calibration curve will be generated by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (R²) should be greater than 0.999.

  • Accuracy: The accuracy will be assessed by performing recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of the sample solution will be performed on the same day. The relative standard deviation (RSD) of the peak areas should be less than 2%.

    • Intermediate Precision (Inter-day precision): The repeatability assay will be performed on a different day by a different analyst to assess the intermediate precision. The RSD should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These will be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method will be evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition. The system suitability parameters should remain within acceptable limits.

Visualizations

The following diagram illustrates the logical workflow for the validation of the proposed HPLC method.

HPLC_Validation_Workflow A Method Development B Method Optimization A->B C Method Validation Protocol B->C D Specificity (Forced Degradation) C->D E Linearity & Range C->E F Accuracy (Recovery) C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Validated Method D->J E->J F->J G->J H->J I->J

Caption: Workflow for HPLC Method Validation.

References

A Comparative Guide to the Cytotoxicity of Benzofuran and 2,3-Dihydrobenzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran and 2,3-dihydrobenzofuran ring systems are prominent heterocyclic scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their derivatives have garnered significant attention for their potential as anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines.[1][3][4] This guide provides a comparative analysis of the cytotoxic profiles of these two scaffolds, supported by experimental data, to elucidate the structure-activity relationships that govern their anticancer potential.

The primary structural difference between the two scaffolds lies in the furan ring: benzofuran possesses an aromatic furan ring, while in 2,3-dihydrobenzofuran, this ring is saturated. This seemingly subtle variation can significantly impact the molecule's overall geometry, electronic properties, and, consequently, its interaction with biological targets, leading to differences in cytotoxic potency and mechanism of action.

Structural Comparison of Benzofuran and 2,3-Dihydrobenzofuran cluster_0 Benzofuran cluster_1 2,3-Dihydrobenzofuran benzofuran dihydrobenzofuran

Figure 1: Core structures of Benzofuran and 2,3-Dihydrobenzofuran.

Direct Cytotoxicity Comparison: The Case of Viniferin Analogues

A direct comparison of the cytotoxic effects of the two scaffolds can be observed in studies on resveratrol-derived viniferin analogues. Research has shown that replacing the 2,3-dihydrobenzofuran core of natural polyphenolic dimers with a benzofuran ring results in a two- to three-fold increase in antiproliferative activity against melanoma (A375), non-small cell lung cancer (H460), and prostate cancer (PC3) cell lines.[3] This suggests that the planar, aromatic nature of the benzofuran scaffold may be more favorable for cytotoxic activity in this particular molecular context.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various benzofuran and 2,3-dihydrobenzofuran derivatives against a range of cancer cell lines. It is important to note that the available data is more extensive for benzofuran derivatives.

Table 1: Cytotoxicity of Benzofuran Derivatives
Compound/DerivativeSubstitution PatternCancer Cell Line(s)IC50 (µM)
Halogenated BenzofuransBromine on the methyl group at C-3K562 (chronic myeloid leukemia), HL60 (acute promyelocytic leukemia)5, 0.1
MCC1019Bromomethyl-substitutedA549 (lung adenocarcinoma)16.4
Amiloride-benzofuran hybridFluorine at C-4 of 2-benzofuranylNot specified0.43
3-OxadiazolylbenzofuranBromo substitutionHCT116 (colon cancer)3.27[4]
Benzofuran-isatin conjugate (5d)Isatin linked to benzofuranSW-620 (colorectal adenocarcinoma)6.5[5]
2-Arylbenzo[b]furan (ERJT-12)4-formyl-2-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxycarbonylethyl)-7-methoxyVarious tumor cell lines5.75 - 17.29[6]
Benzofuran-2-carboxamide6-methoxy and various substitutionsHCT-116, HeLa, HepG2, A5490.57 - 5.74[2]
Table 2: Cytotoxicity of 2,3-Dihydrobenzofuran Derivatives
Compound/DerivativeSubstitution PatternCancer Cell Line(s)IC50 (µg/mL)
2,3-DihydrobenzofuranUnsubstitutedHeLa (cervical cancer)23.86[7]
Dihydrobenzofuran neolignan (7R,8S-balanophonin)Not specifiedHT-1080 (fibrosarcoma)35.62 (µM)[3]
Fluorinated dihydrobenzofuranDifluoro, bromo, and ester/carboxylic acid groupsHCT116 (colorectal carcinoma)Inhibition of proliferation by ~70%[2]
Pyrazoline-dihydrobenzofuran hybrid (3b)Pyrazoline substitutionA549 (lung cancer), HT1080 (fibrosarcoma)12.47 (µM), 11.40 (µM)[8]
Pyrazoline-dihydrobenzofuran hybrid (3d)Pyrazoline substitutionA549 (lung cancer), HT1080 (fibrosarcoma)14.46 (µM), 23.74 (µM)[8]

Structure-Activity Relationship (SAR) Insights

Benzofuran Scaffold

The cytotoxic potency of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring system.[1]

  • Halogenation: The introduction of halogens, particularly at the para position of a phenyl substituent, often enhances cytotoxic activity.[1]

  • Substitutions at C-2 and C-3: The presence of heterocyclic rings or specific functional groups at the C-2 and C-3 positions is crucial for cytotoxicity.[1]

  • Hybrid Molecules: Incorporating other pharmacologically active moieties, such as chalcones or isatin, can lead to compounds with enhanced potency.[1][5]

2,3-Dihydrobenzofuran Scaffold

While less explored, some SAR insights for 2,3-dihydrobenzofuran derivatives are emerging:

  • Substitution and Hybridization: Similar to benzofurans, the introduction of specific substituents and the creation of hybrid molecules, such as with pyrazoline, can lead to potent cytotoxic agents.[8]

  • Fluorination: The presence of fluorine atoms, in combination with other groups, has been shown to contribute to the anticancer effects of dihydrobenzofuran derivatives.[2]

Mechanisms of Cytotoxicity and Signaling Pathways

Benzofuran Derivatives

Substituted benzofurans exert their cytotoxic effects through diverse mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation and survival.[1][6]

  • Apoptosis Induction: Many benzofuran derivatives induce programmed cell death (apoptosis) in cancer cells.[5][9] This is often mediated through the modulation of Bcl-2 family proteins and the activation of caspases.[5][9]

  • Cell Cycle Arrest: Certain benzofuran compounds can arrest the cell cycle, typically at the G2/M phase, preventing cancer cell division.[6] This is often linked to the inhibition of tubulin polymerization.[6]

Benzofuran Benzofuran Derivative Tubulin Tubulin Polymerization Benzofuran->Tubulin Inhibition Bcl2 Bcl-2 Family Modulation Benzofuran->Bcl2 Microtubules Microtubule Disruption Tubulin->Microtubules Leads to G2M G2/M Phase Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis Caspases Caspase Activation Bcl2->Caspases Caspases->Apoptosis

Figure 2: Simplified signaling pathway for benzofuran-induced cytotoxicity.

2,3-Dihydrobenzofuran Derivatives

The mechanisms of action for cytotoxic 2,3-dihydrobenzofuran derivatives are still being elucidated. However, initial studies suggest that they can also induce apoptosis. For instance, fluorinated 2,3-dihydrobenzofuran derivatives have been shown to inhibit the expression of the anti-apoptotic protein Bcl-2.[2] Further research is needed to fully understand the signaling pathways modulated by this class of compounds.

Experimental Protocols

The evaluation of cytotoxicity for both benzofuran and 2,3-dihydrobenzofuran derivatives predominantly relies on in vitro cell-based assays. The MTT and SRB assays are two of the most commonly employed methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein, which correlates with the cell number.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Remove the TCA, wash the plates with water, and stain the cells with SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound SRB dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

cluster_0 MTT Assay Workflow cluster_1 SRB Assay Workflow A1 Seed Cells A2 Treat with Compound A1->A2 A3 Add MTT Reagent A2->A3 A4 Incubate A3->A4 A5 Add Solubilizer A4->A5 A6 Read Absorbance A5->A6 B1 Seed Cells B2 Treat with Compound B1->B2 B3 Fix Cells (TCA) B2->B3 B4 Stain with SRB B3->B4 B5 Wash B4->B5 B6 Solubilize Dye B5->B6 B7 Read Absorbance B6->B7

Figure 3: Experimental workflows for MTT and SRB cytotoxicity assays.

Conclusion

The available evidence suggests that the benzofuran scaffold is generally more potent in its cytotoxic effects compared to the 2,3-dihydrobenzofuran scaffold, as demonstrated in direct comparative studies of viniferin analogues. The aromaticity and planarity of the benzofuran ring likely contribute to enhanced interactions with biological targets. Nevertheless, derivatives of 2,3-dihydrobenzofuran have also demonstrated significant and selective anticancer activity, indicating that this scaffold remains a valuable platform for the development of novel cytotoxic agents.

Further research is warranted to expand the library of 2,3-dihydrobenzofuran derivatives and to conduct more direct comparative studies with their benzofuran counterparts across a wider range of molecular frameworks. A deeper understanding of the mechanisms of action and the specific signaling pathways modulated by 2,3-dihydrobenzofuran derivatives will be crucial for the rational design of more effective and selective anticancer drugs based on this scaffold.

References

Navigating the Selectivity Landscape: A Comparison Guide to the Cross-Reactivity Profile of 2,3-Dihydrobenzo[b]furan-7-ylamine Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzo[b]furan-7-ylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a range of biological entities. Understanding the cross-reactivity profile of these compounds is paramount for advancing safe and effective therapeutics. This guide provides an objective comparison of a representative compound, designated DBF-7A-1, against a panel of common off-targets, supported by established experimental protocols. The data presented herein is a realistic, albeit hypothetical, representation to illustrate a comprehensive cross-reactivity assessment.

Quantitative Cross-Reactivity Profile of DBF-7A-1

The following tables summarize the inhibitory activity of a hypothetical this compound based compound, DBF-7A-1, against a panel of selected kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes. This panel is representative of standard industry safety screening panels designed to identify potential off-target liabilities early in the drug discovery process.

Table 1: Kinase Selectivity Profile of DBF-7A-1

Kinase Target% Inhibition at 1 µMIC50 (nM)Assay Technology
Primary Target
Target Kinase X95%25LanthaScreen™ Eu Kinase Binding Assay
Off-Target Kinases
ABL115%>10,000LanthaScreen™ Eu Kinase Binding Assay
EGFR22%>10,000LanthaScreen™ Eu Kinase Binding Assay
LCK68%850LanthaScreen™ Eu Kinase Binding Assay
SRC45%2,500LanthaScreen™ Eu Kinase Binding Assay
VEGFR230%>5,000LanthaScreen™ Eu Kinase Binding Assay

Table 2: GPCR, Ion Channel, and Enzyme Cross-Reactivity of DBF-7A-1

Target% Inhibition at 10 µMIC50 (µM)Assay Type
GPCRs
5-HT2A Receptor55%8.5Radioligand Binding Assay
Adrenergic α1A Receptor12%>100Radioligand Binding Assay
Dopamine D2 Receptor8%>100Radioligand Binding Assay
Muscarinic M1 Receptor3%>100Radioligand Binding Assay
Ion Channels
hERG (Kv11.1)48%12.2Patch Clamp Electrophysiology
Nav1.518%>100Patch Clamp Electrophysiology
Cav1.25%>100Patch Clamp Electrophysiology
Enzymes
Acetylcholinesterase (AChE)9%>100Colorimetric Enzymatic Assay
Cyclooxygenase-2 (COX-2)2%>100Enzymatic Assay

Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the methodologies and biological context, the following diagrams illustrate a typical experimental workflow for cross-reactivity profiling and a hypothetical signaling pathway that could be modulated by a this compound based compound.

experimental_workflow cluster_screening Primary Screening & Hit Identification cluster_profiling Cross-Reactivity Profiling cluster_validation Hit Validation & Lead Optimization Start Compound Library (DBF-7A Derivatives) HTS High-Throughput Screening (Primary Target Assay) Start->HTS Hit_ID Hit Identification (Potent Compounds) HTS->Hit_ID Selectivity_Panels Broad Panel Screening (e.g., SafetyScreen44, KINOMEscan) Hit_ID->Selectivity_Panels Kinase_Profiling Kinase Panel Selectivity_Panels->Kinase_Profiling GPCR_Profiling GPCR Panel Selectivity_Panels->GPCR_Profiling Ion_Channel_Profiling Ion Channel Panel Selectivity_Panels->Ion_Channel_Profiling Enzyme_Profiling Enzyme Panel Selectivity_Panels->Enzyme_Profiling Dose_Response IC50 Determination (On- and Off-Targets) Kinase_Profiling->Dose_Response GPCR_Profiling->Dose_Response Ion_Channel_Profiling->Dose_Response Enzyme_Profiling->Dose_Response SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Lead_Op Lead Optimization SAR->Lead_Op signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR (e.g., 5-HT2A) G_Protein Gq/11 GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Transcription_Factor Transcription Factor Activation PKC->Transcription_Factor Ca_Release->Transcription_Factor Gene_Expression Gene Expression & Cellular Response Transcription_Factor->Gene_Expression DBF_7A_1 DBF-7A-1 DBF_7A_1->GPCR Antagonist?

Safety Operating Guide

Proper Disposal of 2,3-Dihydrobenzo[b]furan-7-ylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document outlines the essential procedures for the proper disposal of 2,3-Dihydrobenzo[b]furan-7-ylamine, a compound frequently used in research and drug development. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.

The primary hazards associated with this compound necessitate its classification as hazardous waste. It is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects.[1] Therefore, it must not be disposed of down the drain or in regular trash.

Immediate Safety and Handling

Before beginning any disposal-related activities, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, at a minimum, a lab coat, chemical-resistant gloves (such as nitrile rubber), and chemical safety goggles.[1] All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area or within a certified chemical fume hood to minimize inhalation exposure.

Hazard Summary

The following table summarizes the key hazard information for this compound, based on its GHS classification.

Hazard ClassGHS Hazard StatementSignal WordPictogram(s)
Acute Toxicity (Oral) H302: Harmful if swallowedWarning
alt text
Skin Corrosion/Irritation H315: Causes skin irritationWarning
alt text
Serious Eye Damage/Irritation H319: Causes serious eye irritationWarning
alt text
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationWarning
alt text
Hazardous to the Aquatic Environment (Acute & Chronic) H410: Very toxic to aquatic life with long lasting effectsWarning
alt text

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through your institution's hazardous waste management program, typically overseen by the Environmental Health and Safety (EHS) department. The following steps provide a direct, operational plan from the point of waste generation to its final collection.

Step 1: Waste Identification and Segregation
  • Characterize the Waste: Identify the waste as this compound. Note its physical state (solid or liquid solution). If it is in a solution, identify the solvent(s).

  • Segregate the Waste: This is a critical step. Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. It should be collected as a non-halogenated organic waste. Keep it separate from:

    • Halogenated solvents

    • Acids and bases

    • Oxidizers

    • Aqueous waste

    • Heavy metal waste

Step 2: Containerization
  • Select a Compatible Container: Use a container that is in good condition, free of leaks, and compatible with the waste. The original product container is often a good choice.[2] Otherwise, a clean, high-density polyethylene (HDPE) or glass container is suitable.

  • Keep Container Closed: The waste container must be securely sealed with a tight-fitting lid at all times, except when adding waste.[3] Do not leave a funnel in the container opening.

Step 3: Labeling
  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added to the container, it must be labeled.[4] Your institution's EHS department will provide official hazardous waste labels.

  • Complete the Label Information: The label must be filled out completely and legibly. Required information typically includes:

    • The words "Hazardous Waste"

    • Generator Information: Principal Investigator's name, lab location (building and room number), and contact information.

    • Chemical Contents: List the full chemical name, "this compound," and any solvents, including their approximate percentages. Do not use abbreviations or chemical formulas.

    • Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Harmful).

Step 4: Storage (Satellite Accumulation)
  • Designate a Storage Area: Store the labeled waste container in a designated satellite accumulation area within the laboratory where the waste was generated.

  • Use Secondary Containment: Place the waste container in a secondary containment bin or tray.[5] This is to prevent the spread of material in case of a leak or spill. The secondary container must be large enough to hold the entire contents of the primary container.

  • Segregate Incompatibles: Ensure the storage location is away from incompatible chemicals.

Step 5: Requesting Disposal
  • Monitor Waste Levels: Do not overfill the waste container; a general rule is to fill it to no more than 90% capacity.

  • Schedule a Pickup: Once the container is full or you are finished generating this waste stream, schedule a pickup with your institution's EHS department. Follow your institution's specific procedure, which is often done through an online request system.

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across public hallways or between buildings.[2][6] This should only be done by trained EHS staff.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.

G start Waste Generation (this compound) identify Step 1: Identify & Segregate (Non-Halogenated Organic Amine) start->identify no_drain CRITICAL: DO NOT DISPOSE DOWN DRAIN start->no_drain containerize Step 2: Containerize (Compatible, Sealed Container) identify->containerize label Step 3: Label (EHS Hazardous Waste Label) containerize->label store Step 4: Store Safely (Satellite Accumulation Area with Secondary Containment) label->store request Step 5: Request Pickup (Contact EHS when full) store->request ehs EHS Collection (Trained Personnel) request->ehs disposal Final Disposal (Licensed Hazardous Waste Facility) ehs->disposal

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This document provides a general procedural guide. Researchers must consult their institution's specific chemical hygiene plan and waste disposal policies, and adhere to all local, state, and federal regulations to ensure full compliance.

References

Personal protective equipment for handling 2,3-Dihydrobenzo[b]furan-7-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This document provides crucial safety protocols and logistical information for the handling and disposal of 2,3-Dihydrobenzo[b]furan-7-ylamine (CAS No. 13414-56-7). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Additionally, it may cause respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeEquipment SpecificationPurpose & Notes
Eye/Face Protection Tightly fitting safety goggles or a full-face shield.Must conform to NIOSH (US) or EN 166 (EU) standards to protect against dust and splashes.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a fully buttoned lab coat.Handle with gloves at all times. Impervious clothing should be worn to prevent skin contact.[1]
Respiratory Protection NIOSH/MSHA or EN 149 approved respirator.Required when handling large quantities, if dust is generated, or if ventilation is inadequate.
Body Protection A chemical-resistant lab coat or apron.To protect against spills and contamination of personal clothing.

Operational Plan: Step-by-Step Handling Protocol

Safe handling of this compound necessitates a controlled environment and methodical procedures. All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

Step 1: Preparation

  • Designate Area: Before commencing work, designate a specific area within a chemical fume hood for handling the compound.

  • Verify Safety Equipment: Ensure that a safety shower and eyewash station are unobstructed and readily accessible.

  • Don PPE: Put on all required PPE as specified in Table 1.

Step 2: Handling

  • Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Prevent Contact: Avoid contact with skin and eyes.

  • No Consumption: Do not eat, drink, or smoke when using this product.[1]

  • Grounding: If the compound is a solid and can generate dust, use non-sparking tools and ensure equipment is grounded to prevent electrostatic discharge.

Step 3: Storage

  • Container: Keep the container tightly closed and store it in a well-ventilated place.[1]

  • Security: Store in a locked-up area.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.

Step 1: Waste Collection

  • Collect all waste materials, including empty containers, contaminated gloves, and other disposable items, in a designated and properly labeled hazardous waste container.

Step 2: Waste Disposal

  • Dispose of the contents and container in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Experimental Protocols

Generalized Protocol for Amide Coupling:

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

  • Addition of Reagents: Add an equimolar amount of a carboxylic acid and a coupling agent (e.g., HATU or DCC). A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is typically added to neutralize the acid formed during the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture with water or a mild aqueous acid. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the safe handling and disposal of this compound.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep1 Designate work area in fume hood prep2 Verify safety equipment (shower, eyewash) prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh/transfer compound in fume hood prep3->handle1 Proceed to handling handle2 Perform experiment handle1->handle2 post1 Decontaminate work area handle2->post1 Experiment complete handle_error Spill or Exposure handle2->handle_error Accident post2 Remove PPE post1->post2 disp1 Collect solid waste in labeled container post2->disp1 disp2 Collect liquid waste in labeled container post2->disp2 disp3 Dispose of waste via institutional guidelines disp1->disp3 disp2->disp3 error_action Follow emergency procedures: - Evacuate if necessary - Use eyewash/shower - Seek medical attention handle_error->error_action

Caption: General laboratory workflow for safe handling and disposal.

Signaling Pathway Context

Specific signaling pathways directly involving this compound are not well-documented in the available literature. However, the broader class of benzofuran derivatives has been studied for its potential to interact with various biological pathways. For instance, some benzofuran derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival, and is often dysregulated in cancer.[3]

The following diagram provides a simplified, representative illustration of the PI3K/Akt/mTOR pathway.

G Representative Signaling Pathway: PI3K/Akt/mTOR GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Benzofuran Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.